molecular formula C14H42O7Si7 B052647 Tetradecamethylcycloheptasiloxane CAS No. 107-50-6

Tetradecamethylcycloheptasiloxane

Cat. No.: B052647
CAS No.: 107-50-6
M. Wt: 519.07 g/mol
InChI Key: GSANOGQCVHBHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecamethylcycloheptasiloxane is used in cosmetic and personal care products.>This compound is a macrocyclic organosiloxane composed from seven units of dimethylsiloxane. It has a role as a marine xenobiotic metabolite. It is an organosiloxane and a macrocycle.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSANOGQCVHBHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H42O7Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059348
Record name Cycloheptasiloxane, tetradecamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107-50-6
Record name Tetradecamethylcycloheptasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclomethicone 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptasiloxane, tetradecamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecamethylcycloheptasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOMETHICONE 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCK5L8VU47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS) with the chemical formula C₁₄H₄₂O₇Si₇.[1][2] It is a colorless and odorless liquid characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with two methyl groups attached to each silicon atom.[3][4] This unique structure imparts a range of physical and chemical properties, including high thermal stability, chemical inertness, low surface tension, and a low viscosity-temperature coefficient, making it a valuable compound in various industrial and consumer applications.[3][4][5]

This technical guide provides a comprehensive overview of the physical properties of this compound, presenting quantitative data in structured tables and outlining the general experimental protocols used for their determination.

Core Physical Properties

The physical characteristics of this compound are well-documented across various chemical databases and literature. The following tables summarize the key quantitative data for this compound.

Table 1: General and Molar Properties

PropertyValueSource(s)
Molecular FormulaC₁₄H₄₂O₇Si₇[4][6]
Molar Mass519.08 g/mol [4][6][7]
AppearanceColorless, transparent liquid[4][8][9]
OdorOdorless[3]

Table 2: Thermal and Pressure-Related Properties

PropertyValueConditionsSource(s)
Melting Point-32 °C to -26 °C[8][10][11][12]
Boiling Point336.5 °Cat 760 mmHg[10][11]
151 °Cat 20 mmHg[6][7][13][14]
Flash Point150.7 °C[10][11]
Vapor Pressure0.000217 mmHgat 25 °C[10][15]
0.01 mmHg[8][12]

Table 3: Optical and Density Properties

PropertyValueSource(s)
Density0.97 g/cm³ or 0.97 g/mL[4][10]
0.9703 g/cm³[7][14]
0.9664 g/cm³ at 25 °C[12]
Refractive Index1.4020 to 1.4060[10][12][13][14]
1.432[15]
n20D 1.40[4]

Table 4: Solubility and Partitioning Properties

PropertyValueSource(s)
Water Solubility0.001425 mg/L at 25 °C (estimated)[11]
Solubility in Organic SolventsSlightly soluble in Benzene and Chloroform[10][13][14]
LogP (Octanol-Water Partition Coefficient)5.02880[10]

Experimental Protocols for Property Determination

1. Melting Point: The melting point is typically determined using the OECD Guideline 102. This method involves heating a small sample of the substance and observing the temperature range over which it transitions from a solid to a liquid. Common techniques include the capillary tube method, where the sample is heated in a capillary tube within a heating block, or differential scanning calorimetry (DSC), which measures the heat flow to the sample as a function of temperature.

2. Boiling Point: For the boiling point, OECD Guideline 103 is generally followed. This can be determined by distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured. For substances with high boiling points or those that decompose at atmospheric pressure, a reduced pressure (vacuum) distillation is employed, as seen with the reported boiling point of 151 °C at 20 mmHg for this compound.[6][7][13][14]

3. Vapor Pressure: The low vapor pressure of this compound can be measured using several methods outlined in OECD Guideline 104. For low volatility liquids, techniques like the gas saturation method or thermogravimetric analysis (TGA) are suitable.[17][18][19] In TGA, the mass loss of a sample due to evaporation is measured as a function of temperature in a controlled atmosphere.

4. Density: The density of a liquid is determined using methods described in OECD Guideline 109. This typically involves using a pycnometer, a precisely calibrated glass vessel. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

5. Refractive Index: The refractive index, a measure of how light bends when passing through the substance, is commonly measured using a refractometer.[11][15][20] The principle involves measuring the critical angle at which light is no longer transmitted through the sample but is instead totally internally reflected. The refractive index is temperature-dependent, so measurements are typically performed at a specified temperature, such as 20 °C (n20D).

6. Viscosity: The viscosity of silicone fluids is often determined according to ASTM D4283, which is a standard test method for the kinematic viscosity of silicone fluids.[1][7][16][21] This method typically employs a viscometer, such as a capillary viscometer, where the time it takes for a specific volume of the fluid to flow through a capillary tube under the force of gravity is measured.

Chemical Synthesis and Reactivity

This compound is primarily synthesized through the hydrolysis of dichlorodimethylsilane. This process leads to the formation of a mixture of cyclic and linear siloxanes, from which D7 can be separated.

A key chemical reaction involving this compound is ring-opening polymerization.[22][23][24][25] In this process, the cyclic siloxane ring is opened, typically in the presence of an acid or base catalyst, to form long-chain polysiloxane polymers. These polymers are the basis for many silicone products, such as oils, greases, and elastomers.

Below is a diagram illustrating the general synthesis pathway from a chlorosilane monomer to a polysiloxane polymer, with the cyclic siloxane as a key intermediate.

Synthesis_and_Polymerization cluster_synthesis Synthesis cluster_polymerization Polymerization Chlorosilane_Monomer Dichlorodimethylsilane (CH3)2SiCl2 Hydrolysis Hydrolysis Chlorosilane_Monomer->Hydrolysis + H2O Cyclic_Siloxane This compound (D7) Hydrolysis->Cyclic_Siloxane - HCl ROP Ring-Opening Polymerization Cyclic_Siloxane->ROP Catalyst (Acid or Base) Polysiloxane Polydimethylsiloxane (Silicone Polymer) ROP->Polysiloxane

Synthesis and Polymerization of Polysiloxanes via D7.

Applications

The unique physical properties of this compound make it suitable for a variety of applications. It serves as an important intermediate in the production of silicone polymers.[5][26] Due to its thermal stability and chemical resistance, it finds use in lubricants and sealants.[4] It is also utilized in the formulation of personal care products, where it acts as a solvent and an emollient, providing a smooth, non-greasy feel.[4] In a laboratory setting, it can be used as a surface agent in gas chromatography.[26]

References

Tetradecamethylcycloheptasiloxane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, formula, and physicochemical properties of tetradecamethylcycloheptasiloxane. It includes a summary of its synthesis and characterization, with generalized experimental protocols.

Molecular Structure and Formula

This compound, also known as D7, is a cyclic volatile methylsiloxane (cVMS). Its molecular structure consists of a seven-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.

Molecular Formula: C₁₄H₄₂O₇Si₇[1][2][3][4]

IUPAC Name: 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane[4]

CAS Registry Number: 107-50-6[1][3]

Canonical SMILES: C[Si]1(O--INVALID-LINK--(C)C)(C)C)(C)C)(C)C)(C)C">Si(C)C)C[4]

Molecular Structure Visualization:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 519.08 g/mol [1][2][4][5][6]
Appearance Colorless liquid[2]
Density 0.9703 g/cm³[2][7]
Melting Point -32 °C[2][7]
Boiling Point 151 °C at 20 mmHg[2][7]
Refractive Index 1.4020 to 1.4060[2][7]
Solubility Slightly soluble in Benzene and Chloroform[7]

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through two primary methods: the hydrolysis of dichlorodimethylsilane (B41323) and the ring-opening polymerization of cyclosiloxanes. Detailed protocols for obtaining a high yield of the specific heptamer are often proprietary. However, a generalized approach for each method is outlined below.

3.1.1. Hydrolysis of Dichlorodimethylsilane (Generalized Protocol)

This method involves the controlled hydrolysis of dichlorodimethylsilane to form a mixture of cyclic and linear siloxanes, from which this compound can be separated.

  • Materials: Dichlorodimethylsilane, concentrated hydrochloric acid ( >35%), water, and a suitable organic solvent (e.g., toluene).

  • Procedure:

    • A mixture of dichlorodimethylsilane, concentrated hydrochloric acid, and recycled dilute acid from a secondary hydrolysis step is fed into a reactor. The typical weight ratio is approximately 1:1.5:0.5-3.

    • The hydrolysis is carried out at a controlled temperature between 10-60°C and a pressure of 0-0.3 MPa.

    • The resulting hydrolysate, containing a mixture of siloxanes, is then subjected to a secondary hydrolysis with excess water at room temperature.

    • The product is neutralized, for example, by passing it through a resin adsorption filter.

    • This compound is then isolated from the mixture of cyclic and linear siloxanes through fractional distillation.

3.1.2. Ring-Opening Polymerization of Cyclosiloxanes (Generalized Protocol)

This method involves the polymerization of smaller cyclosiloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4), under conditions that favor the formation of the seven-membered ring.

  • Materials: Hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4), an anionic or cationic catalyst (e.g., potassium hydroxide, trifluoromethanesulfonic acid), and a terminating agent (e.g., trimethylchlorosilane).

  • Procedure:

    • The cyclosiloxane monomer is mixed with a catalyst in a moisture-free environment.

    • The reaction is typically carried out in bulk or in a suitable solvent.

    • The polymerization is allowed to proceed under controlled temperature and pressure to achieve the desired equilibrium.

    • The reaction is terminated by the addition of a capping agent.

    • This compound is then separated from the resulting mixture of polymers and other cyclosiloxanes by vacuum distillation.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a primary technique for the identification and quantification of this compound.

  • Sample Preparation:

    • If in a matrix (e.g., biological or environmental sample), extract the compound using a suitable solvent such as ethanol (B145695) or petroleum ether.

    • For pure samples, dissolve a known quantity in a volatile solvent like ethyl acetate.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., JEOL GCMS JMS-GCMATE II).

  • GC Conditions:

    • Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.51 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C for 3 minutes, then ramp up to 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of this compound.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

    • Alternatively, the sample can be dissolved in a suitable solvent with low infrared absorbance in the regions of interest, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). A 5% solution in CCl₄ for the 3800-1300 cm⁻¹ region and a 2% solution in CS₂ for the 1300-620 cm⁻¹ region can be used.[5]

  • Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Perkin Elmer System One).

  • Analysis Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 2 cm⁻¹.

    • Path Length: 0.011 cm to 0.020 cm for solutions.[5]

    • A background spectrum of the solvent or KBr plates should be recorded and subtracted from the sample spectrum.

Logical Workflow for Synthesis and Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (Dichlorodimethylsilane or Cyclosiloxanes) reaction Chemical Reaction (Hydrolysis or Polymerization) start->reaction purification Purification (Fractional Distillation) reaction->purification product This compound purification->product sample_prep Sample Preparation product->sample_prep gcms GC-MS Analysis sample_prep->gcms ftir FTIR Analysis sample_prep->ftir data_analysis Data Interpretation gcms->data_analysis ftir->data_analysis confirmation Structure Confirmation data_analysis->confirmation

References

Synthesis of Tetradecamethylcycloheptasiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Tetradecamethylcycloheptasiloxane (D7), a key component in the production of silicone polymers and an ingredient in various industrial and consumer products. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and workflow visualizations to support research and development in this area.

Introduction

This compound, also known as D7, is a cyclic volatile methylsiloxane (cVMS) with the chemical formula C₁₄H₄₂O₇Si₇. It consists of seven repeating dimethylsiloxane units in a cyclic structure.[1] D7 serves as an important intermediate in the synthesis of silicone polymers, such as methyl silicone oils.[2] Its unique properties, including thermal stability and chemical inertness, make it suitable for applications in lubricants, sealants, and coatings.[2] This guide explores the principal industrial methods for its synthesis: hydrolysis of dimethyldichlorosilane, ring-opening polymerization of cyclosiloxanes, and depolymerization of silicone waste.

Core Synthesis Pathways

The industrial production of this compound primarily relies on three core methodologies. Each pathway offers distinct advantages and challenges in terms of yield, purity, and scalability.

Hydrolysis of Dimethyldichlorosilane

The foundational method for synthesizing a mixture of cyclic and linear siloxanes, including D7, is the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂).[3] This process involves the reaction of dimethyldichlorosilane with water, which leads to the formation of silanediols. These intermediates are unstable and readily undergo condensation to form a mixture of cyclic oligomers (D3, D4, D5, D6, D7, etc.) and linear polydimethylsiloxanes.[3]

The distribution of the cyclic species is influenced by reaction conditions such as temperature, pressure, and the presence of catalysts.[4] While this method is a primary source of cyclosiloxanes, controlling the reaction to selectively yield D7 is challenging. The resulting mixture requires separation, typically through fractional distillation, to isolate D7.[5][6]

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a versatile method for the synthesis of polysiloxanes and can be adapted to produce specific cyclic siloxanes through equilibration reactions.[7][8] This process typically starts with a smaller, more readily available cyclic siloxane, such as octamethylcyclotetrasiloxane (B44751) (D4). In the presence of an acid or base catalyst, the D4 ring opens to form a linear polymer.[7]

This polymerization is a reversible process, and under specific conditions, an equilibrium is established between the linear polymer and a distribution of cyclic siloxanes of varying ring sizes, including D7.[8] The composition of the cyclic mixture at equilibrium is dependent on factors such as temperature and monomer concentration.[7] Isolating D7 from this mixture requires subsequent purification steps like fractional distillation.[5]

Depolymerization of Polydimethylsiloxane (B3030410) (PDMS)

A more recent and sustainable approach to obtaining cyclic siloxanes is the depolymerization of high molecular weight polydimethylsiloxane (PDMS), which can be sourced from silicone waste. This method represents a form of chemical recycling. The process involves breaking down the long polymer chains of PDMS into smaller, cyclic molecules.[8]

This is typically achieved through thermal or catalytic processes. Catalytic depolymerization, often employing fluoride-based catalysts such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), can be highly efficient, with some processes reporting high yields of cyclic siloxanes.[5] The reaction conditions, including the choice of solvent and catalyst concentration, play a crucial role in the efficiency and product distribution of the depolymerization process.[5]

Data Presentation

The following tables summarize the key quantitative data associated with the different synthesis pathways for producing cyclic siloxanes, with a focus on conditions that would influence the formation of D7. It is important to note that specific yield and purity data for D7 are often not reported in isolation but as part of a mixture of cyclosiloxanes.

ParameterHydrolysis of (CH₃)₂SiCl₂Ring-Opening Polymerization (Equilibration)Depolymerization of PDMS
Starting Material DimethyldichlorosilaneOctamethylcyclotetrasiloxane (D4) or other cyclosiloxanesPolydimethylsiloxane (PDMS)
Typical Catalyst None (self-catalyzed by HCl) or added acid/baseStrong acids (e.g., H₂SO₄) or bases (e.g., KOH)Fluoride salts (e.g., TBAT), strong bases (e.g., KOH)
Reaction Temperature 0 - 40 °C25 - 170 °CRoom Temperature to 200 °C[9]
Overall Yield of Cyclics Variable, depends on conditionsEquilibrium-dependentCan be >70%[8]
Purity of D7 Part of a mixture, requires purificationPart of a mixture, requires purificationPart of a mixture, requires purification
Key Advantages Utilizes a basic building block of silicone chemistryCan use readily available cyclosiloxanesPromotes a circular economy by recycling silicone waste
Key Challenges Difficult to control selectivity for D7Equilibrium nature limits direct yield of a single speciesRequires a source of PDMS, catalyst removal

Table 1: Comparison of Synthesis Pathways for Cyclic Siloxanes

CyclosiloxaneBoiling Point (°C at 1 atm)
D4 (Octamethylcyclotetrasiloxane)175
D5 (Decamethylcyclopentasiloxane)211
D6 (Dodecamethylcyclohexasiloxane)245
D7 (this compound) ~270 (extrapolated)

Table 2: Boiling Points of Common Cyclic Siloxanes[9] (Note: The boiling point of D7 is an approximation based on the trend of lower cyclosiloxanes, as a precise value at 1 atm was not found in the provided search results. A boiling point of 151°C at 20 mmHg has been reported.[2])

Experimental Protocols

The following are generalized experimental protocols for the key synthesis methods. These should be adapted and optimized based on specific laboratory conditions and desired outcomes.

Protocol for Hydrolysis of Dimethyldichlorosilane

Objective: To produce a mixture of cyclic and linear siloxanes from the hydrolysis of dimethyldichlorosilane.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Deionized water

  • Organic solvent (e.g., diethyl ether or toluene)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser, place a mixture of deionized water and the organic solvent.

  • Cool the flask in an ice bath.

  • Slowly add dimethyldichlorosilane to the stirred water-solvent mixture via the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, so proper ventilation and safety precautions are essential.

  • After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Separate the organic layer containing the siloxanes.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain a mixture of cyclic and linear siloxanes.

  • The mixture can then be subjected to fractional distillation under vacuum to separate the different cyclic siloxanes based on their boiling points.[5]

Protocol for Ring-Opening Polymerization (Equilibration) of D4

Objective: To produce a mixture of cyclic siloxanes, including D7, through the equilibration of octamethylcyclotetrasiloxane (D4).

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Catalyst (e.g., potassium hydroxide (B78521) (KOH) or a strong acid like sulfuric acid)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place purified D4 into a reaction vessel equipped with a stirrer and an inlet for an inert gas.

  • Heat the D4 to the desired reaction temperature (e.g., 140-160 °C) under a slow stream of inert gas.

  • Add the catalyst to the heated D4. The amount of catalyst will influence the rate of equilibration.

  • Allow the reaction to proceed with stirring for several hours until equilibrium is reached. The time required will depend on the temperature and catalyst concentration.

  • To stop the reaction, neutralize the catalyst. For a basic catalyst like KOH, an acid can be added. For an acidic catalyst, a base can be used.

  • The resulting product is a mixture of linear polydimethylsiloxane and various cyclic siloxanes (D3, D4, D5, D6, D7, etc.).

  • The cyclic siloxanes can be isolated from the high molecular weight polymer and then separated from each other by fractional vacuum distillation.[5]

Protocol for Catalytic Depolymerization of PDMS

Objective: To produce a mixture of cyclic siloxanes from the depolymerization of polydimethylsiloxane.

Materials:

  • Polydimethylsiloxane (PDMS)

  • Catalyst (e.g., tetrabutylammonium difluorotriphenylsilicate - TBAT)

  • Solvent (e.g., acetone (B3395972) or ethyl acetate)[5]

Procedure:

  • Dissolve the PDMS in a suitable solvent in a reaction flask.

  • Add the catalyst to the PDMS solution. The catalyst loading is typically a small molar percentage relative to the repeating siloxane units.[5]

  • Stir the reaction mixture at the desired temperature. Some protocols report successful depolymerization at room temperature.[5]

  • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to observe the decrease in molecular weight of the polymer.

  • Once the depolymerization is complete, the catalyst may need to be removed. This can sometimes be achieved by precipitation or filtration.

  • The solvent is then removed under reduced pressure to yield a mixture of cyclic siloxanes.

  • Fractional distillation under vacuum is then used to separate the individual cyclic siloxanes, including D7.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_hydrolysis Hydrolysis of Dimethyldichlorosilane cluster_rop Ring-Opening Polymerization cluster_depoly Depolymerization of PDMS cluster_purification Purification DMDCS Dimethyldichlorosilane ((CH₃)₂SiCl₂) Hydrolysis Hydrolysis Reaction DMDCS->Hydrolysis H2O Water H2O->Hydrolysis Silanediol Silanediol Intermediate ((CH₃)₂Si(OH)₂) Hydrolysis->Silanediol Condensation Condensation Silanediol->Condensation Mixture1 Mixture of Cyclic & Linear Siloxanes Condensation->Mixture1 Fractional_Distillation Fractional Distillation Mixture1->Fractional_Distillation D4 Octamethylcyclotetrasiloxane (D4) ROP Ring-Opening Polymerization D4->ROP Catalyst_ROP Acid/Base Catalyst Catalyst_ROP->ROP Linear_PDMS Linear Polydimethylsiloxane ROP->Linear_PDMS Equilibration Equilibration Linear_PDMS->Equilibration Mixture2 Equilibrium Mixture of Cyclic & Linear Siloxanes Equilibration->Mixture2 Mixture2->Fractional_Distillation PDMS Polydimethylsiloxane (PDMS) Depolymerization Depolymerization PDMS->Depolymerization Catalyst_Depoly Catalyst (e.g., TBAT) Catalyst_Depoly->Depolymerization Mixture3 Mixture of Cyclic Siloxanes Depolymerization->Mixture3 Mixture3->Fractional_Distillation D7 This compound (D7) Fractional_Distillation->D7

Caption: Overview of the three main synthesis pathways for D7.

Hydrolysis_Workflow start Start step1 1. Charge reactor with water and solvent start->step1 step2 2. Cool reactor to 0-5 °C step1->step2 step3 3. Slowly add Dimethyldichlorosilane step2->step3 step4 4. React for 1-2 hours step3->step4 step5 5. Separate organic layer step4->step5 step6 6. Neutralize with NaHCO₃ solution step5->step6 step7 7. Wash with deionized water step6->step7 step8 8. Dry with anhydrous MgSO₄ step7->step8 step9 9. Filter to remove drying agent step8->step9 step10 10. Evaporate solvent step9->step10 step11 11. Fractional vacuum distillation step10->step11 end Isolated D7 step11->end

Caption: Experimental workflow for the hydrolysis of dimethyldichlorosilane.

ROP_Workflow start Start step1 1. Charge reactor with D4 start->step1 step2 2. Heat to 140-160 °C under inert atmosphere step1->step2 step3 3. Add catalyst (e.g., KOH) step2->step3 step4 4. Equilibrate for several hours step3->step4 step5 5. Neutralize catalyst step4->step5 step6 6. Isolate low molecular weight fraction step5->step6 step7 7. Fractional vacuum distillation step6->step7 end Isolated D7 step7->end

Caption: Experimental workflow for the ring-opening polymerization of D4.

Depolymerization_Workflow start Start step1 1. Dissolve PDMS in solvent start->step1 step2 2. Add catalyst (e.g., TBAT) step1->step2 step3 3. Stir at specified temperature (e.g., room temperature) step2->step3 step4 4. Monitor reaction completion step3->step4 step5 5. Remove catalyst (if necessary) step4->step5 step6 6. Evaporate solvent step5->step6 step7 7. Fractional vacuum distillation step6->step7 end Isolated D7 step7->end

Caption: Experimental workflow for the depolymerization of PDMS.

References

In-Depth Technical Guide to Tetradecamethylcycloheptasiloxane (CAS 107-50-6) for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetradecamethylcycloheptasiloxane (CAS 107-50-6), a cyclic volatile methylsiloxane (cVMS) also known as D7. This document consolidates critical information on its chemical and physical properties, synthesis, analytical methods, and toxicological profile to support its application in scientific research and development.

Chemical and Physical Properties

This compound is a synthetic, colorless, and odorless liquid. It is a macrocyclic organosiloxane composed of seven repeating dimethylsiloxane units.[1][2] Its unique cyclic structure imparts properties such as low viscosity, high thermal stability, and chemical inertness, making it a valuable ingredient in a variety of industrial and consumer products.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₄₂O₇Si₇[4]
Molecular Weight 519.07 g/mol [4]
Melting Point -32 °C[3]
Boiling Point 151 °C at 20 mmHg[3]
Density 0.97 g/mL[3]
Solubility Insoluble in water; Soluble in organic solvents like benzene (B151609) and chloroform.[3]
Appearance Colorless transparent liquid[3]

Synthesis of this compound

The industrial synthesis of this compound, along with other cyclic siloxanes, is primarily achieved through the hydrolysis and condensation of dichlorodimethylsilane. This process yields a mixture of linear and cyclic oligomers, from which D7 can be separated.

A general workflow for the synthesis is outlined below:

Synthesis_of_this compound Dichlorodimethylsilane Dichlorodimethylsilane Hydrolysis Hydrolysis Dichlorodimethylsilane->Hydrolysis + H₂O Silanols Silanols Hydrolysis->Silanols Condensation Condensation Silanols->Condensation - H₂O Mixture_of_Linear_and_Cyclic_Siloxanes Mixture_of_Linear_and_Cyclic_Siloxanes Condensation->Mixture_of_Linear_and_Cyclic_Siloxanes Thermodynamic Equilibrium Fractional_Distillation Fractional_Distillation Mixture_of_Linear_and_Cyclic_Siloxanes->Fractional_Distillation Separation Tetradecamethylcycloheptasiloxane_(D7) Tetradecamethylcycloheptasiloxane_(D7) Fractional_Distillation->Tetradecamethylcycloheptasiloxane_(D7) Analytical_Workflow_for_D7_in_Cosmetics cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis Sample_Weighing Sample_Weighing Solvent_Extraction Solvent_Extraction Sample_Weighing->Solvent_Extraction Add Hexane/Ethyl Acetate Centrifugation Centrifugation Solvent_Extraction->Centrifugation Collect_Organic_Layer Collect_Organic_Layer Centrifugation->Collect_Organic_Layer GC_MS_Analysis GC_MS_Analysis Collect_Organic_Layer->GC_MS_Analysis Injection Injection Separation_on_GC_Column Separation_on_GC_Column Injection->Separation_on_GC_Column Detection_by_MS Detection_by_MS Separation_on_GC_Column->Detection_by_MS Data_Analysis Data_Analysis Detection_by_MS->Data_Analysis

References

Tetradecamethylcycloheptasiloxane's role as a cyclic volatile methyl siloxane (cVMS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Cyclic Volatile Methyl Siloxane

This technical guide provides a comprehensive overview of Tetradecamethylcycloheptasiloxane, commonly known as D7, for researchers, scientists, and drug development professionals. D7 is a cyclic volatile methyl siloxane (cVMS), a class of compounds widely used in industrial applications and consumer products due to their unique chemical properties. This document outlines its chemical and physical characteristics, environmental fate, toxicological profile, and the analytical methodologies used for its detection and quantification.

Introduction to this compound (D7)

This compound (CAS No. 107-50-6) is a synthetic organosilicon compound characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with each silicon atom bonded to two methyl groups.[1][2] As a member of the cVMS family, which includes more extensively studied compounds like D4, D5, and D6, D7 is utilized as an intermediate in the production of silicone polymers, such as methyl silicone oils.[3][4] It also finds application as a surfactant, softening agent, and lubricant in a variety of personal care and household products, including sealants, adhesives, and coatings for electronic components.[1][2][3] Due to its volatility and widespread use, D7 is frequently detected in air emissions, indoor environments, and has been identified as a potential environmental contaminant.[1][2]

Physicochemical Properties

The chemical and physical properties of D7 influence its environmental distribution, transport, and potential for bioaccumulation. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₄₂O₇Si₇[1][5]
Molar Mass 519.08 g/mol [5]
Appearance Colorless, transparent liquid[3]
Density 0.9703 g/cm³[5]
Melting Point -32 °C[3][5]
Boiling Point 151 °C at 20 mmHg[3][5]
Vapor Pressure 1.49 Pa at 25°C[6]
Log Kₒw (Octanol-Water Partition Coefficient) Predicted: 9.0[7]
Water Solubility Expected to be very low[6]

Environmental Fate and Transport

The environmental fate of D7 is governed by its high volatility, low water solubility, and high affinity for organic carbon.[6][8] Upon release into the environment, D7 is expected to partition primarily to the atmosphere and to organic matter in soil and sediment.

Key processes in its environmental fate include:

  • Volatilization : Due to its vapor pressure, D7 readily volatilizes from surfaces and water into the atmosphere.[6] This is a major pathway for its distribution.

  • Atmospheric Transport : Once in the atmosphere, D7 can be transported over long distances.

  • Sorption : With a high predicted octanol-water partition coefficient (Log Kₒw), D7 has a strong tendency to adsorb to organic matter in soil, sediment, and sewage sludge.[7][8]

  • Hydrolysis : In the presence of water, D7 can undergo slow hydrolysis to form silanols.[3]

  • Bioaccumulation : Studies suggest that D7 has the potential to bioaccumulate in organisms, although the extent of this requires further investigation.[3][7]

Figure 1. A diagram illustrating the primary pathways for the release, transport, and fate of D7 in the environment.

Toxicology and Bioaccumulation

There is limited experimental data on the toxicity of D7 compared to other cVMS like D4 and D5.[1][2] Human exposure can occur through inhalation, dermal contact, and oral routes.[1][2]

EndpointResult/ObservationReference
General Toxicity Inhalation exposure to cVMS in animal studies has shown adverse effects in the liver and lungs.[1][2]
Bioaccumulation Factor (BCF) in fish Steady-state BCF: 39.3 - 172 L/kgKinetic BCF: 47.2 - 209 L/kg[7]
Predicted Nephrotoxicity Positive (Probability: 79.15%)[9]
Predicted Reproductive Toxicity Negative (Probability: 67.78%)[9]
Predicted Respiratory Toxicity Negative (Probability: 86.67%)[9]
Carcinogenicity Long-term inhalation exposure to cVMS may pose a potential cancer hazard. High-temperature use of personal care products with cVMS may release formaldehyde, a known carcinogen.[2]
GHS Classification Not Classified as hazardous under GHS criteria in the majority of reports.[10]

Note: Some toxicological data is based on in silico (computer-based) predictions or extrapolated from studies on similar cVMS compounds.

Experimental Protocols

Standardized and validated analytical methods are crucial for the accurate quantification of D7 in various matrices. Due to its volatile nature and potential for background contamination, specialized procedures are required.

Generalized Protocol for cVMS in Environmental Samples (Water and Sediment)

This protocol is a composite of methodologies described for the analysis of cVMS in aqueous and solid environmental matrices.

1. Sample Collection and Storage:

  • Water samples are collected in amber glass bottles and stored at 4°C.[5]

  • Sediment samples are collected and stored frozen at -20°C in amber glass jars to ensure stability.[5]

2. Extraction:

  • Water: Membrane-assisted solvent extraction or liquid-liquid extraction with a non-polar solvent like pentane (B18724) or hexane (B92381) is commonly used.[5][7]

  • Sediment/Soil: Liquid-solid extraction using a solvent such as a hexane/ethyl acetate (B1210297) mixture is employed.[5][11] Techniques like Soxhlet extraction or ultrasound-assisted extraction can enhance efficiency.[12]

3. Sample Cleanup:

  • For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[13]

4. Instrumental Analysis:

  • The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[5][7][13]

  • To avoid analyte loss, large-volume injection (LVI) techniques are often preferred over methods requiring solvent evaporation.[5]

  • Using a septumless GC configuration can minimize background contamination from septum bleed, which is a known source of siloxanes.[5]

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

5. Quality Control:

  • Internal standards are used to correct for matrix effects and variations in extraction efficiency.[11]

  • Recovery tests are performed by spiking blank matrices with known concentrations of the target analytes.[13]

Analytical_Workflow Generalized Analytical Workflow for cVMS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Collection 1. Sample Collection (Water, Sediment, Air, Product) Extraction 2. Extraction (LLE, SLE, Headspace) Collection->Extraction Cleanup 3. Cleanup & Concentration (SPE, if necessary) Extraction->Cleanup GCMS 4. GC-MS Analysis (Large Volume Injection) Cleanup->GCMS Data 5. Data Acquisition (SIM Mode) GCMS->Data Quantification 6. Quantification (Internal Standard Calibration) Data->Quantification Reporting 7. Reporting Results (ng/L or ng/g) Quantification->Reporting

Figure 2. A flowchart outlining the typical steps involved in the analysis of cVMS, including D7, from various sample matrices.

Bioaccumulation Testing

Bioaccumulation studies are conducted to determine the extent to which a chemical is absorbed by and concentrated in an organism. Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are often followed.

  • OECD Test Guideline 305 (Bioaccumulation in Fish): This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish.[14] The test involves an uptake phase where fish are exposed to the chemical, followed by a depuration phase in a clean environment.[14]

  • OECD Test Guideline 317 (Bioaccumulation in Terrestrial Oligochaetes): This method is used to assess bioaccumulation in soil-dwelling organisms like earthworms.[15] It also consists of an uptake and an elimination phase to determine the bioaccumulation factor (BAF).[15]

Regulatory Status

While D7 itself is not as heavily regulated as D4, D5, and D6, the broader class of cVMS has come under regulatory scrutiny due to concerns about their persistence and bioaccumulative properties.[6][16] For instance, the European Union has restricted the use of D4, D5, and D6 in cosmetic products.[16] In Australia, D7 has been subject to a Tier II environmental assessment as part of the evaluation of cyclic volatile methyl siloxanes.[6] These regulatory actions on related compounds indicate a growing focus on the environmental impact of the entire cVMS class.

Conclusion

This compound (D7) is a significant cVMS with widespread industrial and commercial use. Its physicochemical properties favor partitioning to the atmosphere and adsorption to organic matrices, raising concerns about its environmental persistence and potential for bioaccumulation. While toxicological data for D7 is limited, information on related cVMS suggests potential for adverse effects, warranting further investigation. The analytical methods for its detection are well-established, relying primarily on GC-MS with specialized sample preparation to ensure accuracy. Continued research and monitoring are essential to fully understand the environmental and health implications of D7.

References

In-Depth Technical Guide to D7 Siloxane for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of D7 siloxane (Tetradecamethylcycloheptasiloxane) for laboratory use. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical properties, laboratory applications, and safety considerations.

Physicochemical Properties

D7 siloxane, a cyclic volatile methylsiloxane (cVMS), is a colorless and odorless liquid.[1][2] Its fundamental properties are crucial for its application in various laboratory settings.

Table 1: Physicochemical Properties of D7 Siloxane

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms D7, Cycloheptasiloxane, tetradecamethyl-[1]
CAS Number 107-50-6[1]
Molecular Formula C₁₄H₄₂O₇Si₇[1]
Molecular Weight 519.08 g/mol [3]
Appearance Colorless transparent liquid[1]
Melting Point -32 °C[1]
Boiling Point 151 °C at 20 mmHg[1]
Density 0.9703 g/cm³[4]
Refractive Index 1.4020 to 1.4060[1]

Solubility:

Laboratory and Drug Development Applications

D7 siloxane's unique properties, such as its volatility, lubricity, and inertness, make it a candidate for various laboratory and pharmaceutical applications.

Solvent and Carrier Fluid

Due to its ability to dissolve a range of substances and its volatile nature, D7 siloxane can be used as a solvent or carrier fluid in laboratory preparations. Its inertness makes it suitable for applications where reactivity with the dissolved substance is undesirable.

Topical Drug Delivery

Volatile silicones like D7 are utilized in topical formulations to enhance spreadability and provide a transient emollient effect.[6] They can act as a vehicle for active pharmaceutical ingredients (APIs), facilitating their application to the skin. The evaporation of the siloxane can potentially increase the concentration of the API on the skin surface.

Analytical Standards

D7 siloxane is used as an analytical standard for the detection and quantification of cyclosiloxanes in various matrices, including environmental and biological samples.[7] Gas chromatography-mass spectrometry (GC-MS) is a common technique for its analysis.[8]

Experimental Protocols

Detailed experimental protocols specifically for D7 siloxane are scarce in publicly available literature. However, general protocols for volatile silicones in topical formulations and in vitro toxicity testing can be adapted.

Preparation of a Simple Topical Formulation (General Protocol)

This protocol describes a general method for incorporating a volatile silicone like D7 into a simple topical formulation.

Materials:

  • D7 Siloxane

  • Active Pharmaceutical Ingredient (API)

  • Gelling agent (e.g., carbomer)

  • Neutralizing agent (e.g., triethanolamine)

  • Co-solvent (if API is not soluble in D7, e.g., ethanol)

  • Purified water

  • Beakers, magnetic stirrer, pH meter, viscometer

Procedure:

  • API Solubilization: If the API is not directly soluble in D7 siloxane, dissolve it in a suitable co-solvent.

  • Oil Phase Preparation: In a beaker, combine the D7 siloxane and the API solution (if a co-solvent was used).

  • Aqueous Phase Preparation: In a separate beaker, disperse the gelling agent in purified water with continuous stirring.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form an emulsion.

  • Neutralization: Adjust the pH of the formulation with a neutralizing agent to thicken the gel.

  • Characterization: Evaluate the formulation for its physicochemical properties, such as pH, viscosity, and content uniformity.

G cluster_oil_phase Oil Phase cluster_aqueous_phase Aqueous Phase A API B Co-solvent (if needed) A->B Dissolve C D7 Siloxane B->C Mix F Homogenize C->F Add slowly D Gelling Agent E Purified Water D->E Disperse E->F Add slowly G Neutralize (pH adjustment) F->G Emulsion Formed H Characterize (pH, viscosity, etc.) G->H Final Formulation

References

Solubility Profile of Tetradecamethylcycloheptasiloxane in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS) characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with methyl groups attached to each silicon atom. Its unique physicochemical properties, including high thermal stability, low surface tension, and a hydrophobic nature, have led to its use in a variety of industrial and consumer products. For laboratory and drug development applications, a thorough understanding of its solubility in common solvents is critical for formulation, purification, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
Chemical Formula C₁₄H₄₂O₇Si₇
Molar Mass 519.08 g/mol
Appearance Colorless, transparent liquid
Density Approximately 0.97 g/cm³
Melting Point Approximately -32 °C
Boiling Point Approximately 151 °C at 20 mmHg

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a non-polar siloxane backbone with methyl functional groups—and available qualitative information, its solubility profile can be inferred and is summarized below.

SolventSolvent TypeExpected SolubilityQuantitative Data (at 25 °C)
Water Polar ProticInsoluble/Very Low0.001425 mg/L (estimated)[1], <1E-05 mg/L (QSAR predicted)[2]
Ethanol Polar ProticInsoluble/Very LowData not available
Methanol (B129727) Polar ProticInsoluble/Very LowData not available
Acetone Polar AproticData not availableData not available
Toluene Non-polarSolubleData not available
Hexane Non-polarSoluble[3]Data not available
Chloroform Non-polarSlightly Soluble[4][5][6]Data not available
Benzene Non-polarSlightly Soluble[4][5][6]Data not available

The principle of "like dissolves like" is a good predictor of the solubility of this compound. As a non-polar molecule, it is expected to be miscible with other non-polar solvents such as hydrocarbons (hexane, toluene) and halogenated hydrocarbons. Conversely, its solubility in polar solvents like water, ethanol, and methanol is extremely low due to the inability of the non-polar siloxane to form significant attractive interactions with the polar solvent molecules.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following outlines a general protocol based on the widely used isothermal shake-flask method, suitable for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Syringe filters (PTFE or other solvent-compatible material)

  • Vials with screw caps

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of siloxane should be sufficient to ensure that a solid or liquid phase of the solute remains after equilibration.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of an excess, undissolved phase.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved phase, it is crucial not to disturb the sediment.

  • Filtration (Optional but Recommended): For solvents where micro-droplets of the siloxane may be suspended, filter the aliquot through a syringe filter that is compatible with the solvent and does not absorb the solute.

  • Quantification: Accurately dilute the filtered aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or GC-MS method.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/L or g/100 mL.

Visualization of Experimental Workflow

The logical flow of determining the solubility of this compound can be visualized as follows:

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Excess Solute in Solvent phase_sep Phase Separation (Static Incubation) equil->phase_sep Achieve Equilibrium sampling Aliquot Sampling phase_sep->sampling Isolate Saturated Solution quant Quantification (e.g., GC-FID/MS) sampling->quant Analyze Aliquot result Solubility Calculation quant->result Determine Concentration

Solubility Determination Workflow

Signaling Pathway for Solvent Selection

The decision-making process for selecting an appropriate solvent for this compound in a research or development context can be represented as a signaling pathway.

solvent_selection_pathway start Define Application Requirement (e.g., Formulation, Cleaning, Extraction) polarity Assess Polarity Requirement start->polarity nonpolar Select Non-Polar Solvent (e.g., Hexane, Toluene) polarity->nonpolar Non-polar Interaction Needed polar Select Polar Solvent (e.g., Water, Ethanol) polarity->polar Polar Interaction Needed miscibility Consider Miscibility/Solubility nonpolar->miscibility polar->miscibility soluble Proceed with Formulation/ Experiment miscibility->soluble High Solubility insoluble Incompatible - Re-evaluate Solvent Choice miscibility->insoluble Low/No Solubility

Solvent Selection Logic

Conclusion

This compound exhibits a solubility profile characteristic of a non-polar compound, showing good solubility in non-polar organic solvents and very limited solubility in polar solvents. While precise quantitative data is sparse in the literature, the provided qualitative information and the experimental protocol outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals. For critical applications, it is strongly recommended that experimental solubility determination be performed under the specific conditions of temperature and pressure relevant to the intended process. The logical workflows provided can aid in both the practical determination of solubility and the rational selection of appropriate solvent systems.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of Tetradecamethylcycloheptasiloxane, a cyclic volatile methyl siloxane commonly referred to as D7. Due to a lack of specific public domain data for purified D7, this guide synthesizes information from studies on similar cyclic siloxanes and polydimethylsiloxane (B3030410) (PDMS) to infer its likely behavior.

Introduction to this compound (D7)

This compound (D7) is a synthetic organosilicon compound characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with each silicon atom bonded to two methyl groups.[1] It is a colorless and odorless liquid with applications as a surfactant, softening agent, and lubricant in various industrial and consumer products.[1] Its general thermal stability makes it suitable for applications requiring resistance to heat.[2]

Physico-Chemical Properties of this compound (D7)

A summary of the key physico-chemical properties of D7 is presented in Table 1. This data is essential for understanding its behavior under different processing and storage conditions.

PropertyValueReference
Molecular Formula C₁₄H₄₂O₇Si₇[2]
Molecular Weight 519.08 g/mol [2]
Appearance Colorless liquid[2]
Melting Point -32 °C[3]
Boiling Point 151 °C @ 20 mmHg[3]
Density 0.9703 g/cm³[4]

Table 1: Physico-Chemical Properties of this compound (D7)

Thermal Stability

Based on the behavior of similar siloxanes, a hypothetical TGA profile for D7 is presented in Table 2. It is crucial to note that these values are illustrative and require experimental verification for pure D7.

Temperature (°C)Weight Loss (%)AtmosphereNotes
25 - 300< 1%Inert (N₂)Minimal weight loss, likely due to volatile impurities.
300 - 4501 - 10%Inert (N₂)Onset of thermal degradation.
450 - 60010 - 95%Inert (N₂)Major decomposition phase.
> 600> 95%Inert (N₂)Near complete volatilization of degradation products.

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound (D7) in an Inert Atmosphere. These values are generalized from data for similar siloxane compounds and should be confirmed by specific experimental analysis of D7.

Thermal Degradation Mechanisms

The primary mechanism for the thermal degradation of siloxane polymers and larger cyclic siloxanes is believed to be a "back-biting" or intramolecular cyclization reaction. This process involves the nucleophilic attack of a siloxane oxygen atom onto a silicon atom further along the chain, leading to the cleavage of a Si-O bond and the formation of smaller, more volatile cyclic siloxanes.

The presence of catalysts, such as acids or bases, can significantly lower the temperature at which degradation occurs. In an oxidative environment, degradation can be more complex, involving the oxidation of the methyl groups, which can lead to cross-linking and the formation of silica (B1680970) (SiO₂) as a residue.

D7 This compound (D7) (Si₇O₇(CH₃)₁₄) TransitionState Transition State (Intramolecular Nucleophilic Attack) D7->TransitionState Heat (>300°C) RadicalSpecies Radical Species (High Temperature) D7->RadicalSpecies High Temp Pyrolysis Silica Silica (SiO₂) (Oxidative Atmosphere) D7->Silica Oxidation SmallerCyclics Smaller Cyclic Siloxanes (e.g., D3, D4, D5, D6) TransitionState->SmallerCyclics Back-biting Mechanism LinearOligomers Linear Siloxane Oligomers TransitionState->LinearOligomers Hydrocarbons Hydrocarbons (e.g., CH₄, C₂H₆) RadicalSpecies->Hydrocarbons

Caption: Generalized thermal degradation pathway of this compound (D7).

Thermal Degradation Products

The thermal decomposition of larger polysiloxanes is known to yield a mixture of smaller cyclic siloxanes. It is therefore highly probable that the thermal degradation of D7 would produce smaller cyclic siloxanes such as hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6). At very high temperatures, cleavage of the silicon-carbon bonds can occur, leading to the formation of hydrocarbons like methane (B114726) and ethane. In the presence of oxygen, formaldehyde (B43269) has been reported as a potential degradation product of cVMS at high temperatures.[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability and degradation of materials. Below are representative protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) applicable to D7.

6.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound (D7) by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Place a 5-10 mg sample of D7 into a clean, tared TGA pan (typically alumina (B75360) or platinum).

    • Place the pan into the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass and temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at various percentages of weight loss.

6.2. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound (D7).

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph with a mass spectrometer detector.

  • Procedure:

    • Place a small amount (100-500 µg) of D7 into a pyrolysis tube.

    • Insert the tube into the pyrolysis unit.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).

    • The degradation products are swept directly into the GC injection port.

    • Separate the components on a suitable capillary column (e.g., a non-polar or mid-polar column). A typical GC oven temperature program would be: hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-GC/MS TGA_Sample Sample Preparation (5-10 mg in TGA pan) TGA_Analysis TGA Instrument (Heat from RT to 800°C @ 10°C/min in N₂) TGA_Sample->TGA_Analysis TGA_Data Data Acquisition (Mass vs. Temperature) TGA_Analysis->TGA_Data TGA_Result Thermal Stability Profile (Onset of Decomposition) TGA_Data->TGA_Result Py_Sample Sample Preparation (100-500 µg in pyrolysis tube) Pyrolysis Pyrolysis Unit (Heat to 600°C in He) Py_Sample->Pyrolysis GC Gas Chromatography (Separation of Products) Pyrolysis->GC MS Mass Spectrometry (Identification of Products) GC->MS Py_Result Degradation Product Profile MS->Py_Result

Caption: Experimental workflow for the thermal analysis of this compound (D7).

Conclusion

This compound (D7) is a thermally stable cyclic siloxane. While specific quantitative data on its thermal degradation is limited, it is anticipated to decompose at elevated temperatures primarily through a "back-biting" mechanism to yield smaller cyclic siloxanes. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and professionals to further investigate the thermal properties of D7 and other related siloxane materials. Direct experimental analysis of pure D7 is recommended to establish definitive thermal stability parameters and degradation product profiles.

References

Initial safety and handling guidelines for Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial safety and handling guidelines for Tetradecamethylcycloheptasiloxane (CAS No. 107-50-6), also known as D7. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound. It is important to note that while comprehensive safety data for many chemicals is readily available, there is limited specific experimental data on the toxicity of this compound.[1] Much of the health-related information for cyclic volatile methyl siloxanes (cVMS) as a group is modeled on the more extensively studied compounds, D4 (Octamethylcyclotetrasiloxane) and D5 (Decamethylcyclopentasiloxane).[1] Therefore, a cautious approach to handling is recommended.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₁₄H₄₂O₇Si₇
Molecular Weight 519.07 g/mol
Appearance Colorless to almost colorless, clear liquid
Melting Point -32°C
Boiling Point 151°C at 2.7 kPa (20 mmHg)
Density 0.9703 g/cm³
Refractive Index 1.4020 to 1.4060
Flash Point ≥ 93.3 °C (200 °F)
Solubility Slightly soluble in Benzene and Chloroform

Hazard Identification and Classification

According to the majority of company notifications to the ECHA C&L Inventory, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[2] However, some safety data sheets indicate that it may cause serious eye irritation.[3][4] Given the limited toxicological data, it is prudent to handle this chemical with care, assuming it may have potential health effects.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting. The following guidelines should be strictly adhered to.

Handling
  • Ventilation: Handle in a well-ventilated area.[2][5] If vapors or aerosols are likely to be generated, use local exhaust ventilation.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety glasses with side-shields.[2][3][4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][5]

  • Hygiene: Wash hands and face thoroughly after handling.[3][4] Avoid contact with skin, eyes, and clothing.[2][3][4][5]

  • Ignition Sources: Use non-sparking tools and take measures to prevent electrostatic discharge.[2][5]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[3][4]

  • Foodstuffs: Store separately from foodstuff containers.[2][5]

Emergency Procedures

In the event of an emergency, the following procedures should be followed.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus.[2][5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves.[2] Ensure adequate ventilation and remove all sources of ignition.[2]

  • Environmental Precautions: Prevent the chemical from entering drains, as discharge into the environment should be avoided.[2]

  • Containment and Cleanup: Collect the spillage and place it in a suitable, closed container for disposal.[2]

Toxicological Information and Experimental Data

There is a significant lack of specific toxicological data for this compound.[1] Most safety data sheets report "no data available" for acute toxicity, skin corrosion/irritation, and carcinogenicity.[5]

Human exposure to D7 can occur through inhalation, dermal contact, and oral routes.[1] Studies on other cyclic volatile methyl siloxanes (cVMS) have shown that inhalation exposure can lead to adverse effects in the liver and lungs of laboratory animals.[1] Long-term inhalation exposure to cVMS may also pose a potential cancer hazard.[1] While these findings are for related compounds, they highlight the need for caution when handling this compound.

Ecological Information

Similar to the toxicological data, there is a scarcity of information regarding the ecological effects of this compound. Safety data sheets consistently state "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates.[5] It is designated as a marine xenobiotic metabolite.[2] Discharge into the environment should be avoided.[2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[5] Do not contaminate water, foodstuffs, or sewer systems.[5]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

Tetradecamethylcycloheptasiloxane_Safety_Workflow cluster_assessment Risk Assessment cluster_handling Safe Handling Procedures cluster_storage Proper Storage cluster_emergency Emergency Response cluster_release cluster_exposure cluster_fire RA1 Review Safety Data Sheet RA2 Identify Potential Hazards (Eye Irritation, Data Gaps) RA1->RA2 RA3 Assess Exposure Routes (Inhalation, Dermal, Ingestion) RA2->RA3 SH1 Ensure Adequate Ventilation (Fume Hood / Local Exhaust) RA3->SH1 SH2 Wear Appropriate PPE (Gloves, Safety Goggles) SH1->SH2 SH3 Practice Good Hygiene (Wash Hands, No Food/Drink) SH2->SH3 SH4 Prevent Ignition (Use Non-Sparking Tools) SH3->SH4 S1 Keep Container Tightly Closed SH4->S1 S2 Store in Cool, Dry, Well-Ventilated Area S1->S2 S3 Separate from Incompatibles (Oxidizing Agents) S2->S3 E1 Accidental Release S3->E1 E2 Personal Exposure S3->E2 E3 Fire S3->E3 ER1 Evacuate Area E1->ER1 EX1 Inhalation: Move to Fresh Air E2->EX1 F1 Use Dry Chemical, CO2, or Alcohol-Resistant Foam E3->F1 ER2 Wear Protective Gear ER1->ER2 ER3 Contain Spill ER2->ER3 ER4 Collect and Dispose Properly ER3->ER4 EX2 Skin Contact: Wash with Soap & Water EX1->EX2 EX3 Eye Contact: Rinse with Water (15 min) EX2->EX3 EX4 Ingestion: Rinse Mouth, Seek Medical Aid EX3->EX4 F2 Wear SCBA F1->F2

Caption: Workflow for safe handling of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Tetradecamethylcycloheptasiloxane (D7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methyl siloxane (cVMS) with the chemical formula C14H42O7Si7.[1] These compounds are widely used in a variety of industrial and consumer products, including personal care items, sealants, and lubricants, leading to their potential release into the environment.[2] Understanding the environmental fate and persistence of D7 is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, environmental degradation, bioaccumulation, and mobility of D7. Due to limited specific data for D7, information on related cVMS compounds such as D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane) is included for comparative purposes where relevant.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound (D7).

PropertyValueReference
Molecular Formula C14H42O7Si7[1]
Molar Mass 519.07 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Melting Point -32 °C
Boiling Point 151 °C at 20 mmHg
Vapor Pressure 1.49 Pa at 25°C[3]
Water Solubility No reliable measured value identified. Expected to be very hydrophobic.[3]
Octanol-Water Partition Coefficient (Log Kow) No reliable measured value identified. Expected to be the most hydrophobic among the cVMS series.[3]

Environmental Fate and Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. The primary environmental fate pathways for D7 and other cVMS include abiotic and biotic degradation, as well as partitioning into different environmental compartments.

Abiotic Degradation

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for siloxanes in aqueous environments. The rate of hydrolysis is dependent on pH and temperature. While specific hydrolysis data for D7 is limited, studies on other siloxanes indicate that they can undergo hydrolysis to form silanols.[4] For instance, the hydrolysis half-lives of D6 at 25 °C were extrapolated to be 42 hours at pH 4, 401 days at pH 7, and 125 hours at pH 9.

Atmospheric Degradation

In the atmosphere, cVMS are primarily degraded by reaction with hydroxyl (OH) radicals. This is considered the most significant environmental degradation pathway for these compounds.[3] The atmospheric half-life for D7 is not explicitly available, but it is known that the rate of oxidation by hydroxyl radicals increases with the number of methyl groups. The atmospheric half-lives for D4 and D5 are estimated to be around 4.5 and 4.2 days, respectively.

Biotic Degradation

Information on the biodegradation of D7 is scarce. Generally, cVMS are considered to be slowly biodegradable. Laboratory studies on related compounds like D4 indicate that it is not readily biodegradable in aquatic systems.[5] Soil characteristics, such as moisture and clay content, can influence the degradation rate of siloxanes.

The following table summarizes the available data on the environmental degradation of D7 and related compounds.

Degradation PathwayParameterValueCompoundReference
Hydrolysis Half-life at 25°C, pH 7401 days (extrapolated)D6
Atmospheric Degradation Half-life4.2 - 4.5 days (estimated)D4, D5
Biodegradation Ready BiodegradabilityNot readily biodegradableD4[5]
Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. There is no specific bioaccumulation data available for D7.[3] However, due to its expected high hydrophobicity, there are concerns about its potential to biomagnify in aquatic food webs.[3] Studies on other cVMS have shown varying results, with some indicating a potential for bioaccumulation. For example, a significant bioaccumulation potential was observed for D4 in crucian carp, with a Bioaccumulation Factor (BAF) of 5900 ± 3500 L/kg.[4]

ParameterValueSpeciesCompoundReference
Bioaccumulation Factor (BAF) 5900 ± 3500 L/kgCrucian carpD4[4]
Bioaccumulation Potential No data available-D7[3]
Mobility in Soil and Sediment

The mobility of a chemical in soil and sediment determines its potential to leach into groundwater or be transported to other environmental compartments. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to assess mobility. A high Koc value indicates a tendency for the chemical to adsorb to soil and sediment, making it less mobile. There is no measured Koc value available for D7. Given its expected high hydrophobicity, D7 is likely to have a high Koc and therefore low mobility in soil.

ParameterValueMobility ClassCompoundReference
Soil Organic Carbon-Water Partition Coefficient (Koc) No data availableExpected to be low to immobileD7

Experimental Protocols

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals. The following sections describe the general methodologies for key environmental fate studies.

Hydrolysis as a Function of pH (OECD 111)

This test guideline is designed to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

Methodology:

  • A sterile aqueous buffer solution of the desired pH is prepared.

  • The test substance is added to the buffer solution at a concentration that does not exceed its water solubility.

  • The solutions are incubated in the dark at a constant temperature.

  • Samples are taken at various time intervals and analyzed for the concentration of the test substance and any hydrolysis products.

  • The rate of hydrolysis and the half-life of the substance are calculated.

Ready Biodegradability (OECD 301)

This set of guidelines includes several methods to assess the ready biodegradability of chemicals by microorganisms. The CO2 Evolution Test (OECD 301B) is a commonly used method.

Methodology:

  • A mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • The mixture is incubated under aerobic conditions in the dark or diffuse light at a constant temperature.

  • The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a period of 28 days.

  • A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO2 production (e.g., >60%) within a 10-day window during the 28-day test period.[6][7]

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the soil and sediment adsorption/desorption potential of a chemical, from which the Koc value can be derived.

Methodology:

  • Aqueous solutions of the test substance at various concentrations are prepared.

  • Known amounts of soil or sediment with characterized properties (e.g., organic carbon content, pH) are added to the solutions.

  • The mixtures are agitated for a specific period to reach equilibrium.

  • The phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

  • The amount of substance adsorbed to the solid phase is calculated by difference.

  • The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

  • For desorption, the solid phase with the adsorbed substance is resuspended in a fresh aqueous solution, and the process is repeated.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate of this compound.

Experimental_Workflow cluster_abiotic Abiotic Degradation Assessment cluster_biotic Biotic Degradation Assessment cluster_mobility Mobility Assessment cluster_bioaccumulation Bioaccumulation Assessment start Test Substance Characterization (Physicochemical Properties) hydrolysis Hydrolysis Study (OECD 111) start->hydrolysis photolysis Photolysis Study start->photolysis biodegradation Ready Biodegradability (OECD 301) start->biodegradation soil_degradation Soil Degradation Study start->soil_degradation sorption Soil/Sediment Sorption (OECD 106) start->sorption bcf Bioaccumulation in Fish (e.g., OECD 305) start->bcf risk_assessment Environmental Risk Assessment hydrolysis->risk_assessment photolysis->risk_assessment biodegradation->risk_assessment soil_degradation->risk_assessment sorption->risk_assessment bcf->risk_assessment

References

Spectroscopic Analysis of Tetradecamethylcycloheptasiloxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Tetradecamethylcycloheptasiloxane (CAS No. 107-50-6), a cyclic volatile methylsiloxane (cVMS) also known as D7. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. The guide presents infrared (IR) and mass spectrometry (MS) data, detailed experimental protocols, and visual representations of fragmentation pathways and experimental workflows.

This compound is a synthetic organosiloxane composed of seven dimethylsiloxane units in a cyclic structure.[1][2] It finds application as a surfactant, softening agent, and lubricant in various personal care and household products.[2] Understanding its spectroscopic properties is crucial for its identification, quantification, and quality control in various matrices.

Physicochemical Properties

PropertyValue
Molecular FormulaC14H42O7Si7[3][4][5]
Molecular Weight519.07 g/mol [4]
Exact Mass518.13153942 Da[4]
CAS Number107-50-6[3][4][5]
IUPAC Name2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane[4]
Boiling Point154 °C at 20 mmHg[5][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its siloxane backbone and methyl groups.

IR Spectral Data

The following table summarizes the major absorption bands observed in the IR spectrum of this compound.

Wavenumber (cm⁻¹)AssignmentIntensity
~2965C-H stretch (in CH₃)Strong
~1260CH₃ symmetric deformation (in Si-CH₃)Strong
~1070Si-O-Si asymmetric stretchVery Strong, Broad
~800Si-C stretch and CH₃ rock (in Si(CH₃)₂)Strong

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

  • Instrumentation : A Thermo Nicolet Nexus 470 FTIR spectrometer or a similar instrument equipped with a horizontal ATR accessory containing a ZnSe crystal can be used.[7]

  • Sample Preparation : A small drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition :

    • The spectrum is recorded with a resolution of 4 cm⁻¹.

    • Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing :

    • The resulting transmittance spectrum is converted to absorbance.

    • A baseline correction may be applied to account for any sloping baseline.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common ionization method that results in significant fragmentation, providing a characteristic "fingerprint" for a molecule.

Mass Spectral Data (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the siloxane ring and the loss of methyl groups.

m/zProposed FragmentRelative Intensity
518[C₁₄H₄₂O₇Si₇]⁺ (M⁺)Low
503[M - CH₃]⁺High
445[M - Si(CH₃)₃]⁺Moderate
371[M - 2xSi(CH₃)₃ + H]⁺ (rearrangement)Moderate
297[Si₄O₄(CH₃)₇]⁺Moderate
221[Si₃O₃(CH₃)₅]⁺Moderate
147[Si₂O₂(CH₃)₅]⁺High
73[Si(CH₃)₃]⁺Base Peak

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile compounds like this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., JEOL GCMS JMS-GCMATE II).[8]

  • Gas Chromatography Conditions :

    • Column : A fused silica (B1680970) capillary column, such as a 30 m x 0.25 mm x 0.25 µm SH-RxiTM-5Sil MS column, is suitable.[9]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.5 mL/min).[8]

    • Injector Temperature : 250 °C.[8]

    • Oven Temperature Program : An initial temperature of 70 °C held for 3 minutes, then ramped to 250 °C.[8]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.[8]

    • Mass Range : Scanned over a suitable m/z range (e.g., 50-600 amu) to detect the molecular ion and key fragments.

  • Sample Preparation : The sample can be diluted in a suitable solvent like acetone (B3395972) before injection into the GC.[9]

Visualizations

Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M M+ (m/z 518) C14H42O7Si7 M_minus_CH3 [M - CH3]+ (m/z 503) M->M_minus_CH3 - CH3 Fragment_147 [Si2O2(CH3)5]+ (m/z 147) M_minus_CH3->Fragment_147 - C7H21O3Si3 Fragment_73 [Si(CH3)3]+ (m/z 73) M_minus_CH3->Fragment_73 Rearrangement & Fragmentation Fragment_221 [Si3O3(CH3)5]+ (m/z 221) M_minus_CH3->Fragment_221 - C5H15O2Si2 Fragment_221->Fragment_147 - Si(CH3)2O experimental_workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) ir_sample Place Sample on ATR Crystal ir_acquire Acquire Spectrum ir_sample->ir_acquire ir_process Process Data (Absorbance, Baseline) ir_acquire->ir_process ir_result IR Spectrum ir_process->ir_result ms_sample Prepare Sample Solution ms_inject Inject into GC-MS ms_sample->ms_inject ms_separate GC Separation ms_inject->ms_separate ms_ionize EI Ionization & Fragmentation ms_separate->ms_ionize ms_detect Mass Analysis ms_ionize->ms_detect ms_result Mass Spectrum ms_detect->ms_result start Sample: this compound start->ir_sample start->ms_sample

References

The Discovery and Enduring Significance of Tetradecamethylcycloheptasiloxane in Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetradecamethylcycloheptasiloxane, commonly designated as D7, occupies a significant position in the landscape of organosilicon chemistry. As a member of the cyclic volatile methylsiloxane (cVMS) family, its discovery was a pivotal moment in the broader development of silicone polymers. This technical guide delves into the historical context of its first synthesis and characterization, provides a detailed overview of its physicochemical properties, outlines the experimental protocols for its preparation and analysis, and explores its contemporary applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who encounter or utilize this foundational organosilicon compound.

Historical Context and Discovery

The journey into the world of organosilicon chemistry began in the 19th century, with pioneering work by chemists like Charles Friedel and James Crafts. However, it was in the early to mid-20th century that the field of silicones truly began to take shape, driven by the pursuit of novel polymers with exceptional thermal stability and inertness.

The foundational research that led to the isolation and characterization of individual cyclic dimethylsiloxanes, including this compound, was extensively carried out by researchers at Dow Corning Corporation. A landmark 1946 paper in the Journal of the American Chemical Society by M. J. Hunter, J. F. Hyde, E. L. Warrick, and H. J. Fletcher detailed the systematic investigation of "Organo-Silicon Polymers," specifically focusing on the cyclic dimethyl siloxanes.[1][2][3][4][5] While this seminal work laid the groundwork for understanding these cyclic compounds, the industrial synthesis of D7 and other cyclosiloxanes stems from the hydrolysis of dimethyldichlorosilane, a process that yields a mixture of linear and cyclic siloxanes.

The general industrial process involves the "Direct Process" for synthesizing methylchlorosilanes, followed by hydrolysis, and then a "cracking" and fractional distillation process to isolate the individual cyclic species like D7.

Physicochemical Properties

This compound is a colorless and odorless liquid with a unique set of properties that make it a valuable component in various applications. Its key physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValue
Chemical Formula C₁₄H₄₂O₇Si₇
Molar Mass 519.08 g/mol [6][7][8][9]
CAS Number 107-50-6[7][9]
Appearance Colorless, transparent liquid[6][10]
Melting Point -32 °C[6][7][9]
Boiling Point 151 °C at 20 mmHg[6][7][9]
Density 0.9703 g/cm³[7]
Refractive Index 1.4020 to 1.4060[7]
Vapor Pressure 0.01 mmHg[6]
Table 2: Spectroscopic and Chromatographic Data
Analytical MethodKey Data Points
Infrared (IR) Spectroscopy Characteristic Si-O-Si and Si-CH₃ absorption bands.[11]
Gas Chromatography (GC) Retention indices on non-polar columns are well-documented.[8][12]
Mass Spectrometry (MS) NIST Mass Spectrometry Data Center provides reference spectra.[13]
¹³C NMR Spectroscopy Data available in spectral databases.[8]

Experimental Protocols

The synthesis and purification of this compound involve a multi-step process that begins with the hydrolysis of dimethyldichlorosilane.

Synthesis of Cyclic Dimethylsiloxanes via Hydrolysis

The primary industrial method for producing cyclic dimethylsiloxanes is through the hydrolysis of dimethyldichlorosilane (CH₃)₂SiCl₂. This reaction produces a mixture of linear siloxanediols and cyclic siloxanes.

Experimental Workflow: Synthesis of Cyclic Dimethylsiloxanes

SynthesisWorkflow DMDCS Dimethyldichlorosilane ((CH₃)₂SiCl₂) Hydrolysis Hydrolysis Reactor DMDCS->Hydrolysis Water Water (H₂O) Water->Hydrolysis Mixture Mixture of Linear and Cyclic Siloxanes Hydrolysis->Mixture Separation Phase Separation Mixture->Separation AqHCl Aqueous HCl Separation->AqHCl Aqueous Phase CrudeSiloxanes Crude Siloxane Oil Separation->CrudeSiloxanes Organic Phase Cracking Thermal 'Cracking' with Catalyst CrudeSiloxanes->Cracking Cyclics Mixture of Cyclic Siloxanes (Dn) Cracking->Cyclics Distillation Fractional Distillation Cyclics->Distillation D7 This compound (D7) Distillation->D7 Isolated Fraction

A generalized workflow for the industrial production of this compound.

Methodology:

  • Hydrolysis: Dimethyldichlorosilane is reacted with water in a controlled manner. The reaction is highly exothermic and produces hydrochloric acid as a byproduct. The ratio of water to the silane (B1218182) precursor can influence the distribution of linear and cyclic products.

  • Phase Separation: The resulting mixture separates into an aqueous hydrochloric acid phase and a siloxane oil phase. The aqueous layer is removed.

  • Neutralization and Washing: The crude siloxane oil is washed to remove residual acid and then neutralized.

  • "Cracking" (Depolymerization): The mixture of linear and cyclic siloxanes is heated in the presence of a catalyst (e.g., potassium hydroxide) to promote the formation of volatile cyclic siloxanes through depolymerization of the linear chains.

  • Fractional Distillation: The resulting mixture of cyclic siloxanes (D3, D4, D5, D6, D7, etc.) is separated by fractional distillation under reduced pressure to isolate this compound based on its specific boiling point.[6]

Analytical Characterization

The purity and identity of the isolated this compound are confirmed using various analytical techniques.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the D7 sample is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature ramp is employed to separate the different cyclic siloxanes, for instance, starting at 50 °C and ramping up to 300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanned from m/z 40 to 600.

  • Data Analysis: The retention time of the D7 peak is compared to a known standard, and the resulting mass spectrum is compared to library spectra (e.g., NIST) for confirmation.

Logical Relationships in Synthesis and Purification

The synthesis and purification of D7 are governed by a series of interconnected chemical and physical principles.

Logical Diagram: Key Principles in D7 Production

LogicalRelationships cluster_synthesis Synthesis Stage cluster_purification Purification Stage Hydrolysis Hydrolysis of (CH₃)₂SiCl₂ Condensation Intra- vs. Intermolecular Condensation Hydrolysis->Condensation produces silanols which undergo Kinetics Reaction Kinetics and Thermodynamics Condensation->Kinetics is governed by Equilibration Catalytic Equilibration ('Cracking') Kinetics->Equilibration influences initial mixture for Volatility Volatility Differences (Boiling Points) Equilibration->Volatility enriches volatile cyclics based on Distillation Fractional Distillation Volatility->Distillation enables separation by FinalProduct Pure D7 Distillation->FinalProduct

Interplay of chemical and physical principles in the synthesis and purification of D7.

Applications and Significance

This compound, along with other cyclic siloxanes, serves as a crucial intermediate in the production of a vast array of silicone polymers.[6] Its applications span numerous industrial and consumer sectors:

  • Silicone Polymers: D7 is a monomer in the ring-opening polymerization to produce high-molecular-weight polydimethylsiloxane (B3030410) (PDMS) polymers, which form the basis of silicone fluids, elastomers, and resins.

  • Personal Care Products: Due to their volatility and emollient properties, cVMS, including D7, have been used in cosmetics and personal care products.[9][14]

  • Industrial Applications: It finds use as a lubricant, sealant, and in coatings where thermal stability and moisture resistance are required.[6]

  • Analytical Chemistry: D7 is utilized as a surface deactivating agent for glass capillary columns in gas chromatography.[6][7]

Conclusion

The discovery and characterization of this compound were integral to the burgeoning field of organosilicon chemistry in the mid-20th century. Its well-defined properties and role as a key monomer have cemented its importance in the production of a wide range of silicone materials that are indispensable in modern technology and consumer goods. This guide has provided a comprehensive overview of its history, properties, synthesis, and analysis, offering a valuable technical resource for the scientific community. The foundational work on this and other cyclosiloxanes continues to underpin innovations in materials science and polymer chemistry.

References

An In-depth Technical Guide to the Chemical Reactivity and Potential Reactions of Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, commonly known as D7, is a cyclic volatile methylsiloxane (cVMS) characterized by a ring structure of seven silicon and seven oxygen atoms, with methyl groups attached to each silicon atom. Its chemical formula is C₁₄H₄₂O₇Si₇.[1][2] As a member of the siloxane family, D7 exhibits properties typical of silicones, including thermal stability, chemical inertness, and low surface tension.[1] These characteristics make it a significant intermediate in the synthesis of silicone polymers and a component in various industrial and consumer products, from lubricants and sealants to personal care items.[1][3] This technical guide provides a comprehensive overview of the chemical reactivity and potential reactions of this compound, with a focus on data relevant to researchers in materials science and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to appreciating its reactivity. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₄H₄₂O₇Si₇[1]
Molar Mass519.08 g/mol [1]
AppearanceColorless, transparent liquid[1]
Melting Point-32 °C[1]
Boiling Point151 °C at 20 mmHg[1]
Density0.97 g/mL
Vapor Pressure0.000217 mmHg at 25°C[3]
SolubilitySoluble in organic solvents (e.g., benzene, chloroform); insoluble in water[1][3][4]

Core Chemical Reactivity

The reactivity of this compound is dominated by the nature of the siloxane (Si-O) bond. This bond is polar and has a high bond energy, contributing to the thermal stability of the molecule. However, it is also susceptible to cleavage under certain conditions, leading to several key reactions.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, the siloxane rings of D7 can undergo hydrolysis to form linear or cyclic silanols (compounds containing Si-OH groups).[1] This reaction is generally reversible, and the equilibrium can be influenced by factors such as pH and water concentration. The general mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the silicon atom.

Hydrolysis Si-O-Si Siloxane Bond in D7 Silanols 2 x Si-OH (Silanols) Si-O-Si->Silanols Cleavage H2O Water H2O->Si-O-Si Attack Catalyst Acid or Base Catalyst->H2O Activation

Experimental Protocol: General Hydrolysis of Cyclosiloxanes

  • Reaction Setup: A round-bottom flask is charged with this compound and a suitable solvent (e.g., a mixture of an organic solvent and water to facilitate interaction).

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the mixture.

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature to reflux) for a specified period. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of D7 and the appearance of silanol (B1196071) species.

  • Workup: The reaction is quenched by neutralization of the catalyst. The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the silanol products.

Condensation

The silanol groups formed during hydrolysis are reactive and can undergo condensation reactions to form larger siloxane polymers.[1] This reaction involves the elimination of a water molecule between two silanol groups and is a key step in the synthesis of silicone polymers. Condensation is also a reversible process and is catalyzed by both acids and bases.

Condensation Silanol1 Si-OH Siloxane Si-O-Si Silanol1->Siloxane Silanol2 HO-Si Silanol2->Siloxane Water H₂O Siloxane->Water Elimination

Experimental Protocol: General Condensation of Silanols

A specific protocol for the condensation of D7-derived silanols is not available. A general procedure is as follows:

  • Starting Material: The silanol-containing product from the hydrolysis of D7 is used as the starting material.

  • Catalyst: An appropriate condensation catalyst is added. This can be an acid, a base, or a variety of organometallic compounds (e.g., tin carboxylates).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the formation of the polysiloxane.

  • Monitoring and Characterization: The progress of the polymerization is monitored by measuring the viscosity of the reaction mixture or by spectroscopic techniques. The final polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is one of the most important reactions of this compound, serving as a primary route to high molecular weight polysiloxanes.[5] This process can be initiated by either anionic or cationic catalysts. A recent study has shown that D7 can act as both a monomer and a ligand for potassium silanolate catalysts, leading to a significant enhancement in the polymerization rate and suppression of "backbiting" side reactions that form other cyclic siloxanes.[6][7]

ROP D7 This compound (D7) ActiveCenter Active Center (Silanolate) D7->ActiveCenter Initiation Propagation Propagation D7->Propagation Initiator Anionic Initiator (e.g., KOH) Initiator->D7 ActiveCenter->Propagation Polymer Polydimethylsiloxane (B3030410) (PDMS) Propagation->Polymer

Experimental Protocol: Anionic ROP of this compound

The following protocol is adapted from Barbon et al. (2024):[6]

  • Materials: this compound (D7), potassium silanolate catalyst.

  • Reaction Setup: A dried reaction vessel is charged with D7 under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: The potassium silanolate catalyst is added to the D7 monomer.

  • Polymerization: The reaction mixture is stirred at a controlled temperature. The progress of the polymerization can be monitored in situ using techniques like infrared (IR) spectroscopy to track the disappearance of the D7 monomer.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as a silyl (B83357) chloride, to cap the living polymer chains.

  • Purification: The resulting polymer is purified to remove any residual monomer and catalyst residues.

Quantitative Data from ROP of D7

The study by Barbon et al. provides kinetic data for the ROP of D7 with a potassium silanolate catalyst.[6] While the full kinetic dataset is extensive and found in the supporting information of the publication, a key finding is that the polymerization of D7 with potassium silanolate reaches full conversion in approximately 3 hours, with less than 0.1 wt% of the undesirable D4 cyclic byproduct formed.[6] In contrast, using a cesium silanolate catalyst under similar conditions resulted in over 2 wt% of D4, highlighting the unique role of the potassium cation chelated by the D7 ring in suppressing side reactions.[6]

Potential in Drug Development

While there are no direct, documented applications of this compound in drug delivery systems, its properties as a siloxane make it a candidate for exploration in this field. Silicones, in general, are widely used in pharmaceutical and medical applications due to their biocompatibility, chemical inertness, and tunable properties.[8]

Cyclic siloxanes are used in some topical pharmaceutical formulations as volatile excipients.[9] Their volatility can help in the formation of a film of the active ingredient on the skin. Given that D7 is a larger and less volatile cyclic siloxane compared to D4, D5, and D6, it might offer different release profiles.

The primary relevance of D7 to drug development lies in its role as a monomer for producing high-purity polydimethylsiloxane (PDMS). PDMS is a key material in various drug delivery systems, including:

  • Transdermal Patches: PDMS-based adhesives are used to control the release of drugs through the skin.[10]

  • Implantable Devices: The biocompatibility and durability of PDMS make it suitable for long-term implantable drug delivery systems.

  • Topical Formulations: Silicones are used as emollients and carriers in creams and ointments.[8]

The ability to polymerize D7 with suppressed formation of smaller cyclic impurities is highly advantageous, as these smaller cyclics are often subject to regulatory scrutiny.[5][6] Therefore, D7 serves as a valuable starting material for creating well-defined, high-purity silicone polymers for medical and pharmaceutical applications.

DrugDelivery D7 This compound (D7) ROP Ring-Opening Polymerization D7->ROP PDMS High-Purity PDMS ROP->PDMS DrugDeliverySystems Drug Delivery Systems PDMS->DrugDeliverySystems Transdermal Transdermal Patches DrugDeliverySystems->Transdermal Implants Implantable Devices DrugDeliverySystems->Implants Topical Topical Formulations DrugDeliverySystems->Topical

Synthesis of this compound

The industrial synthesis of D7 typically involves the hydrolysis and condensation of dichlorodimethylsilane. This process yields a mixture of cyclic and linear siloxanes, from which D7 can be separated. Another method involves the controlled polymerization of dimethylsiloxane monomers under conditions that favor the formation of the seven-membered ring.[1] A more targeted laboratory synthesis could involve the cyclization of α,ω-dichlorotetradecamethylheptasiloxane.[11]

Experimental Workflow: General Synthesis of Cyclosiloxanes

Synthesis Precursor Dichlorodimethylsilane Hydrolysis Hydrolysis Precursor->Hydrolysis Condensation Condensation Hydrolysis->Condensation Mixture Mixture of Cyclic and Linear Siloxanes Condensation->Mixture Separation Fractional Distillation Mixture->Separation D7 This compound (D7) Separation->D7

Safety and Toxicology

This compound is generally considered to have low toxicity at low concentrations.[4] However, like other cVMS, there are concerns about its environmental persistence and potential for bioaccumulation.[1] Human exposure can occur through inhalation, dermal contact, and oral routes.[2] There is a recognized data gap regarding the long-term health effects of D7 exposure, as much of the research has focused on the smaller, more volatile cyclosiloxanes (D4, D5, and D6).[2] For laboratory and industrial handling, standard safety precautions, including the use of personal protective equipment and adequate ventilation, are recommended.

Conclusion

This compound is a versatile cyclic siloxane with a rich chemistry centered around the reactivity of the siloxane bond. Its key reactions—hydrolysis, condensation, and ring-opening polymerization—provide pathways to a wide range of silicone materials. While direct applications in drug delivery are not yet established, its role as a monomer for producing high-purity polysiloxanes is of significant interest to the pharmaceutical and medical device industries. The recent discovery of its dual role as a monomer and catalyst ligand in ROP opens new avenues for the efficient and controlled synthesis of advanced silicone polymers. Further research into the specific reaction kinetics and thermodynamics of D7, as well as its potential in novel drug delivery formulations, is warranted.

References

Heptamethylcyclotetrasiloxane (D7 Siloxane): A Technical Examination of Its Environmental Presence and Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamethylcyclotetrasiloxane (D7 siloxane), a member of the cyclic volatile methylsiloxane (cVMS) family, is a synthetic compound with no known natural occurrence.[1] Its presence in the environment is a direct result of its widespread use in a variety of industrial and consumer products. This technical guide provides a comprehensive overview of the current understanding of D7 siloxane, contrasting its environmental detection with its synthetic production routes. This document details the quantitative data on its environmental concentrations, outlines the primary synthetic methodologies, and provides an overview of analytical protocols for its detection and quantification.

Natural Occurrence: An Anthropogenic Footprint

Contrary to naturally occurring substances, D7 siloxane is not produced through any known biological or geological processes. Its detection in various environmental compartments is solely attributed to human activities.[1] D7 is a component in the formulation of surfactants, softening agents, and lubricants.[1] Consequently, it is released into the environment through emissions from personal care products, household goods, sealants, adhesives, and electronic equipment such as 3D printers.[1]

Environmental Distribution

Studies have consistently detected D7 siloxane in multiple environmental matrices across the globe, indicating its persistence and mobility. The concentrations of D7 can vary significantly depending on the proximity to industrial and urban sources.

Table 1: Quantitative Data on the Occurrence of D7 Siloxane in Environmental Matrices

Environmental MatrixConcentration RangeLocationReference
SedimentUp to 2050 ng/g dry weight (sum of cyclic and linear siloxanes)Songhua River, China[2][3]
Sewage Sludge602 to 2360 ng/g dry weight (cyclic siloxanes)Wastewater Treatment Plants, China[2][3]
Indoor AirMedian of 2200 ng/m³ (sum of D4, D5, and D6)Various indoor environments[4]
Outdoor Air29 to 280 ng/m³ (sum of D4, D5, and D6)Urban and rural locations in the US[4]
Silicone Rubber (in mobile devices)Dominant DMC, contributing to a total of 802.2 mg/kgChina[5]

Synthetic Production of D7 Siloxane

The industrial production of D7 and other cyclic siloxanes is a multi-step process that begins with the synthesis of organochlorosilanes. The primary route involves the hydrolysis of dichlorodimethylsilane (B41323), which yields a mixture of cyclic and linear siloxanes.

Primary Synthesis Route: Hydrolysis of Dichlorodimethylsilane

The cornerstone of cyclic siloxane synthesis is the controlled hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂). This reaction produces a mixture of cyclic siloxanes, with octamethylcyclotetrasiloxane (B44751) (D4) often being a major product, alongside other cyclics like D5, D6, and D7, as well as linear siloxane oligomers.[6][7][8][9][10]

Experimental Protocol: General Hydrolysis of Dichlorodimethylsilane

  • Reactants: Dichlorodimethylsilane, water, and a solvent (e.g., a mixture of an alkane and an alcohol).[11]

  • Procedure:

    • A biphasic solvent system is prepared in a reaction vessel.[11]

    • Dichlorodimethylsilane is gradually added to the solvent mixture under controlled temperature (typically between 0°C and 30°C) and vigorous stirring.[11]

    • The hydrolysis reaction produces a mixture of cyclic and linear siloxanes and hydrochloric acid as a byproduct.

    • The organic phase, containing the cyclosiloxanes, is separated from the aqueous phase.

    • The mixture of cyclic siloxanes is then subjected to fractional distillation to isolate the desired D7 fraction. The yield of specific cyclosiloxanes can be influenced by reaction conditions such as solvent composition and temperature.[11]

Ring-Opening Polymerization (ROP)

While primarily used for the synthesis of silicone polymers from cyclic monomers like D4, ring-opening polymerization (ROP) can also be a route to generate different cyclic siloxanes through "backbiting" reactions, although this is generally an undesirable side reaction in polymer production.[12][13] More relevant to D7 is its potential use as a monomer in ROP to create specific silicone polymers.[12][13]

Experimental Protocol: General Anionic Ring-Opening Polymerization of a Cyclic Siloxane (e.g., D4)

  • Reactants: Octamethylcyclotetrasiloxane (D4), a strong base initiator (e.g., potassium hydroxide), and a chain terminator (e.g., hexamethyldisiloxane).[14]

  • Procedure:

    • Purified D4 is placed in a reactor under an inert atmosphere.

    • The initiator is added to the D4.

    • The mixture is heated to a specific temperature (e.g., 150°C) with constant stirring to initiate polymerization.[14]

    • The chain terminator is added to control the molecular weight of the resulting polymer.

    • The reaction is terminated by neutralizing the initiator.

Visualization of Synthetic and Analytical Workflows

To illustrate the key processes involved in the synthesis and analysis of D7 siloxane, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_synthesis Synthetic Production of D7 Siloxane DCDMS Dichlorodimethylsilane ((CH₃)₂SiCl₂) Hydrolysis Hydrolysis DCDMS->Hydrolysis Mixture Mixture of Cyclic and Linear Siloxanes Hydrolysis->Mixture Distillation Fractional Distillation Mixture->Distillation D7 D7 Siloxane Distillation->D7 Other_Cyclics Other Cyclic Siloxanes (D4, D5, D6) Distillation->Other_Cyclics

Caption: Synthetic pathway for D7 siloxane production.

Analytical_Workflow cluster_analysis Analytical Workflow for D7 Siloxane Quantification Sample Environmental Sample (e.g., Sediment, Water) Extraction Solvent Extraction Sample->Extraction Extract Sample Extract Extraction->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Clean_Extract Cleaned Extract Cleanup->Clean_Extract GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Clean_Extract->GCMS Data Data Analysis and Quantification GCMS->Data

Caption: General workflow for analyzing D7 siloxane.

Analytical Methodologies for Detection and Quantification

The standard and most reliable method for the detection and quantification of D7 siloxane in various matrices is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers the necessary selectivity and sensitivity for identifying and measuring D7 at trace levels.

Sample Preparation

The extraction and cleanup of D7 from complex matrices are critical steps to ensure accurate quantification.

  • Solid Samples (e.g., Sediment, Sludge): Pressurized solvent extraction (PSE) or Soxhlet extraction with a suitable organic solvent (e.g., hexane, acetone) is commonly employed.[15]

  • Liquid Samples (e.g., Water): Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a non-polar sorbent is used to isolate the siloxanes.

  • Air Samples: Active sampling involves drawing air through sorbent tubes, followed by thermal desorption or solvent extraction.

Experimental Protocol: General Quantification of cVMS in Silicone Fluids

  • Principle: The sample is extracted with acetone (B3395972) containing a known amount of an internal standard. This isolates the GC-elutable siloxanes from the high molecular weight polymer matrix.[16]

  • Procedure:

    • An internal standard solution (e.g., dodecane (B42187) in acetone) is prepared.[16]

    • A weighed amount of the silicone fluid sample is dissolved in a specific volume of the internal standard solution.[16]

    • The solution is thoroughly mixed and then allowed to stand for the phases to separate.

    • An aliquot of the acetone layer is taken for GC-MS analysis.

    • Quantification is achieved by comparing the peak area of D7 to that of the internal standard and referencing a calibration curve.

GC-MS Analysis
  • Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., HP-5MS) is typically used to separate the different siloxane compounds.[17]

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for D7 by monitoring its characteristic ions.

Conclusion

D7 siloxane is a purely synthetic compound whose presence in the environment serves as a chemical marker of human industrial and consumer activity. Its detection across various environmental compartments highlights the need for continued monitoring and understanding of its fate and transport. The synthesis of D7 is primarily achieved through the well-established industrial process of dichlorodimethylsilane hydrolysis followed by fractional distillation. Accurate and sensitive analytical methods, predominantly GC-MS, are essential for the reliable quantification of D7 in environmental and product samples. This technical guide provides a foundational understanding for researchers and professionals engaged in the study of D7 siloxane, from its environmental impact to its chemical synthesis and analysis.

References

IUPAC nomenclature and synonyms for Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetradecamethylcycloheptasiloxane, including its IUPAC nomenclature, synonyms, chemical and physical properties, synthesis methodologies, and analytical protocols.

Nomenclature and Synonyms

IUPAC Name: 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane

Synonyms:

  • Cycloheptasiloxane, tetradecamethyl-

  • Cyclomethicone 7

  • D7

  • This compound

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₁₄H₄₂O₇Si₇
Molecular Weight 519.08 g/mol
CAS Number 107-50-6
Appearance Colorless transparent liquid
Melting Point -32°C
Boiling Point 151°C at 20 mmHg
Density 0.97g/cm³
Refractive Index 1.402 - 1.406
Vapor Pressure 0.01mmHg
Solubility Soluble in benzene (B151609) and chloroform; Insoluble in water.

Synthesis Protocols

Hydrolysis of Dichlorodimethylsilane (B41323)

This method involves the controlled hydrolysis of dichlorodimethylsilane, which produces a mixture of cyclic and linear siloxanes. The distribution of these products can be influenced by reaction conditions.

General Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, condenser, and a means to control temperature is charged with a suitable solvent, such as diethyl ether or toluene.

  • Hydrolysis: A mixture of dichlorodimethylsilane and water is slowly added to the reaction vessel with vigorous stirring. The reaction is exothermic and generates hydrochloric acid, which can be neutralized by the addition of a base, such as sodium bicarbonate, or removed.

  • Workup: After the reaction is complete, the organic layer is separated from the aqueous layer.

  • Purification: The organic layer, containing a mixture of cyclic and linear siloxanes, is washed with water to remove any remaining acid or salts. The solvent is then removed under reduced pressure.

  • Fractional Distillation: The resulting mixture of siloxanes is separated by fractional distillation under reduced pressure to isolate the desired this compound (D7) fraction. The efficiency of the distillation column is crucial for obtaining a pure product.

Ring-Opening Polymerization

This method involves the polymerization of smaller cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), in the presence of a catalyst to form a mixture of larger rings and linear polymers. The equilibrium can be shifted to favor the formation of specific cyclic species under certain conditions.

General Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with the starting cyclic siloxane (e.g., D4) and a catalyst. Common catalysts include strong acids (e.g., sulfuric acid) or bases (e.g., potassium hydroxide).[1][2][3]

  • Polymerization: The mixture is heated with stirring to initiate the ring-opening polymerization. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Equilibration: The reaction is allowed to proceed until equilibrium is reached, resulting in a mixture of cyclic and linear polysiloxanes of various sizes.

  • Catalyst Neutralization: The catalyst is neutralized to stop the polymerization. For example, an acidic catalyst can be neutralized with a base, and a basic catalyst with an acid.

  • Purification: The mixture is then purified by fractional distillation under vacuum to isolate this compound.

Analytical Protocols

Accurate characterization of this compound is essential for research and quality control. The following sections detail common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or ethyl acetate. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the siloxanes.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically used.[4]

    • Injector Temperature: 250 °C.[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the components. A typical program might start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass range appropriate for detecting the characteristic fragment ions of this compound is selected (e.g., m/z 50-600).

    • Data Analysis: The resulting mass spectrum is compared with a reference library (e.g., NIST) for identification.[5][6] Quantification is typically performed using a calibration curve generated from standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ²⁹Si NMR are valuable.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum of this compound is expected to show a single sharp singlet for the methyl protons attached to the silicon atoms.

  • ²⁹Si NMR Spectroscopy:

    • The ²⁹Si NMR spectrum will provide information about the silicon environment. For the cyclic heptamer, a single resonance is expected, indicating that all silicon atoms are chemically equivalent.[7] The chemical shift will be characteristic of the D-type (difunctional) siloxane unit in a cyclic structure.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: The IR spectrum of this compound is characterized by strong absorptions corresponding to:

    • Si-O-Si stretching: A broad and intense band around 1000-1100 cm⁻¹.

    • Si-CH₃ rocking and bending: Bands in the regions of 1260 cm⁻¹ (symmetric deformation) and 780-840 cm⁻¹ (rocking).

    • C-H stretching in CH₃ groups: Bands around 2960 cm⁻¹.[9]

Logical Relationships

The following diagram illustrates the relationship between the IUPAC name, common synonyms, and the general class of compounds to which this compound belongs.

IUPAC_Name 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl- 1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane Common_Name This compound IUPAC_Name->Common_Name is the IUPAC name for Synonym1 Cyclomethicone 7 Common_Name->Synonym1 is also known as Synonym2 D7 Common_Name->Synonym2 is also known as Synonym3 Cycloheptasiloxane, tetradecamethyl- Common_Name->Synonym3 is also known as Class Cyclic Volatile Methylsiloxane (cVMS) Common_Name->Class is a type of

Caption: Nomenclature and classification of this compound.

References

Methodological & Application

Application Notes and Protocols for Tetradecamethylcycloheptasiloxane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetradecamethylcycloheptasiloxane (D7), a cyclic siloxane, as a surface agent for the deactivation of fused silica (B1680970) capillary columns in gas chromatography (GC). The protocols outlined below are intended to guide researchers in preparing highly inert GC columns for the analysis of a wide range of compounds, particularly those susceptible to interaction with active silanol (B1196071) groups on the silica surface.

Introduction

This compound (CAS No. 107-50-6) is a cyclic organosilicon compound that has found utility in gas chromatography as a surface deactivating agent for glass capillary columns.[1][2] The inertness of the inner surface of a fused silica capillary column is crucial for achieving symmetrical peak shapes and accurate quantification of polar and active analytes. Residual silanol groups (Si-OH) on the silica surface can lead to undesirable interactions, such as peak tailing and irreversible adsorption.

Surface deactivation aims to cap these active sites. Polysiloxanes are commonly employed for this purpose due to their thermal stability and ability to form a uniform, inert layer.[3] While specific literature detailing the extensive use of this compound as a primary stationary phase is limited, its role as a surface agent is noted.[1][2] This suggests its application in creating a foundational inert layer prior to the coating of the main stationary phase or as a component in a mixed-phase coating.

This document provides a generalized protocol for the deactivation of a fused silica capillary column using this compound, followed by a hypothetical performance evaluation to illustrate the expected outcomes.

Experimental Protocols

Materials and Reagents
  • Fused silica capillary tubing (e.g., 30 m x 0.25 mm I.D.)

  • This compound (D7), high purity

  • High-purity solvents (e.g., dichloromethane (B109758), pentane (B18724), acetone, methanol)

  • Inert gas (e.g., nitrogen or helium, 99.999% purity)

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Test mixture containing a range of analytes with varying polarities (e.g., alkanes, alcohols, phenols, amines)

Protocol for Surface Deactivation of Fused Silica Capillary Column

This protocol describes a static coating method for the deactivation of a fused silica capillary column with this compound.

  • Column Pre-treatment:

    • Rinse the new fused silica capillary column with successive volumes of methanol, acetone, and dichloromethane to remove any contaminants.

    • Dry the column by purging with a stream of dry, inert gas for at least 2 hours at 150 °C.

  • Preparation of Deactivation Solution:

    • Prepare a 0.1% to 0.5% (w/v) solution of this compound in a volatile solvent such as pentane or dichloromethane. The optimal concentration may require some empirical determination.

  • Static Coating Procedure:

    • Completely fill the capillary column with the deactivation solution.

    • Seal one end of the column, for example, using a piece of high-temperature septum.

    • Connect the open end of the column to a vacuum source.

    • Gently evacuate the column. The solvent will evaporate, leaving a thin film of this compound on the inner surface. The evaporation should proceed at a controlled rate to ensure a uniform coating.

  • Column Conditioning (Curing):

    • Once the solvent is completely removed, purge the column with an inert carrier gas at a low flow rate (e.g., 1-2 mL/min).

    • Program the GC oven to heat the column from 40 °C to a temperature approaching the upper limit of the subsequent analytical method (e.g., 250-300 °C), at a rate of 5-10 °C/min. The final temperature should be chosen to be below the thermal degradation point of D7.

    • Hold the column at the final temperature for 2-4 hours to ensure the deactivation layer is stable.

    • Cool the column to the initial operating temperature.

  • Coating with Stationary Phase (Optional but Recommended):

    • Following deactivation with this compound, the column can be coated with a desired stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a polar polyethylene (B3416737) glycol) using a similar static or dynamic coating method. The D7 layer will provide a more inert and wettable surface for the subsequent stationary phase coating.

Data Presentation

The effectiveness of the deactivation process should be evaluated by analyzing a standard test mixture containing compounds known to be sensitive to active sites. The following table presents illustrative data that could be expected from a column deactivated with this compound and coated with a standard nonpolar stationary phase.

Table 1: Illustrative Chromatographic Performance Data on a D7-Deactivated Column

AnalyteRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N/m)
n-Dodecane12.541.054500
1-Octanol14.211.104200
Phenol16.891.153900
Aniline18.051.203500
2,4-Dinitrophenol22.431.253200

Note: The data in this table is for illustrative purposes only and represents typical performance metrics for a well-deactivated GC column.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and testing of a GC capillary column with a this compound-deactivated surface.

G Workflow for GC Column Preparation and Evaluation cluster_prep Column Preparation cluster_eval Performance Evaluation start Start: New Fused Silica Column pretreatment Column Pre-treatment (Solvent Rinsing & Drying) start->pretreatment prep_solution Prepare D7 Deactivation Solution pretreatment->prep_solution coating Static Coating with D7 Solution prep_solution->coating conditioning Column Conditioning (Curing) coating->conditioning install Install Column in GC conditioning->install Transfer to GC prepare_gc Prepare GC System (Set Parameters) install->prepare_gc inject_test_mix Inject Test Mixture prepare_gc->inject_test_mix analyze_data Analyze Chromatographic Data (Retention Time, Peak Shape) inject_test_mix->analyze_data end End: Column Ready for Use analyze_data->end G Principle of Chromatographic Separation cluster_column GC Column Cross-Section cluster_analytes Analyte Partitioning cluster_output Chromatogram mobile_phase Mobile Phase (Carrier Gas) separation Differential Partitioning stationary_phase Stationary Phase (Coated on Column Wall) analyte_A A analyte_A->stationary_phase Stronger Interaction (Longer Retention) analyte_B B analyte_B->mobile_phase Weaker Interaction (Shorter Retention) injection Sample Injection (Mixture of A & B) injection->mobile_phase Carried by Gas Flow detection Detection separation->detection peak_B Peak B detection->peak_B Elutes First peak_A Peak A detection->peak_A Elutes Second

References

Application Notes and Protocols for Tetradecamethylcycloheptasiloxane in Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of silicone polymers using Tetradecamethylcycloheptasiloxane (D7) as a monomer. The primary method described is anionic ring-opening polymerization (ROP), a common and versatile technique for producing well-defined polysiloxanes. Silicone polymers are of significant interest in drug development and biomedical applications due to their biocompatibility, thermal stability, and tunable properties.[1][2][3]

Introduction

This compound, also known as D7, is a cyclic siloxane monomer with the chemical formula C14H42O7Si7.[2][4][5][6] It is a key intermediate in the production of various silicone polymers, including methyl silicone oils.[2][4][5] The synthesis of silicone polymers from D7 is typically achieved through ring-opening polymerization (ROP), a process that can be catalyzed by either anionic or cationic initiators.[1][3][7] This method allows for the formation of linear polymers with controlled molecular weights and functionalities.

A significant challenge in the ROP of cyclosiloxanes is the occurrence of "backbiting" reactions, where the growing polymer chain attacks itself, leading to the formation of undesired cyclic oligomers.[1][8] Recent research has shown that using larger macrocyclic siloxanes like D7 can not only act as a monomer but also as a ligand for the catalyst, which can enhance the polymerization rate and suppress these backbiting reactions.[1][8]

The resulting silicone polymers have a wide range of applications, including in coatings for electronic components, as lubricants and sealants, and in gas chromatography.[2] In the context of drug development, silicone-based polymers are utilized for creating drug delivery systems, medical implants, and other biocompatible materials.

Experimental Protocols

The following protocol details the anionic ring-opening polymerization of this compound (D7) to synthesize polydimethylsiloxane (B3030410) (PDMS). This procedure is a representative example and may require optimization based on specific research goals.

1. Materials and Reagent Preparation

Protocol for Reagent Purification:

  • D7 Monomer: Dry the D7 monomer over CaH2 for at least 48 hours with stirring under an inert atmosphere (e.g., argon or nitrogen). Subsequently, distill the dried monomer under reduced pressure.

  • Solvent (THF): Reflux THF over a sodium-benzophenone ketyl radical anion under an inert atmosphere until a persistent deep blue or purple color is achieved, indicating the absence of water and oxygen. Distill the purified THF directly into the reaction vessel.

2. Anionic Ring-Opening Polymerization of D7

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas (argon or nitrogen).

  • Solvent Addition: Transfer the desired amount of freshly distilled anhydrous THF into the reactor via cannula.

  • Initiator Addition: Introduce a precise amount of n-BuLi initiator into the reactor using a gas-tight syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Monomer Addition: Add the purified D7 monomer to the reaction mixture via a gas-tight syringe. The reaction is typically initiated at room temperature.

  • Polymerization: Allow the polymerization to proceed with stirring. The reaction progress can be monitored by periodically taking aliquots and analyzing them using Gas Chromatography (GC) to track monomer consumption or Gel Permeation Chromatography (GPC) to observe polymer growth.

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of chlorotrimethylsilane to cap the living polymer chains.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the precipitated polymer by filtration or decantation. Further purify the polymer by re-dissolving it in a suitable solvent (e.g., THF or toluene) and re-precipitating it in a non-solvent.

  • Drying: Dry the final polymer product under vacuum at a slightly elevated temperature (e.g., 60 °C) until a constant weight is achieved.

3. Polymer Characterization

  • Molecular Weight and Polydispersity: Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of the synthesized polymer using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Chemical Structure: Confirm the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²⁹Si NMR).

Data Presentation

The following table presents hypothetical quantitative data for the polymerization of D7 under different conditions to illustrate the expected outcomes.

Parameter Experiment 1 Experiment 2 Experiment 3
D7 Monomer (g) 10.010.010.0
Initiator (n-BuLi) (mmol) 0.20.10.05
Solvent (THF) (mL) 100100100
Reaction Time (h) 468
Reaction Temperature (°C) 252525
Yield (%) 929596
Number Average MW (Mn) ( g/mol ) 50,000100,000200,000
Weight Average MW (Mw) ( g/mol ) 52,500106,000214,000
Polydispersity Index (PDI) 1.051.061.07

Visualizations

Experimental Workflow for D7 Polymerization

experimental_workflow Experimental Workflow for Anionic ROP of D7 cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_workup 3. Work-up & Purification cluster_char 4. Characterization reagent_prep Reagent Purification (D7, THF) reactor_setup Reactor Setup (Flame-dried, Inert atm.) reagent_prep->reactor_setup solvent_add Add Anhydrous THF reactor_setup->solvent_add initiator_add Add n-BuLi Initiator solvent_add->initiator_add monomer_add Add Purified D7 initiator_add->monomer_add polymerization Stir and React monomer_add->polymerization termination Terminate with Chlorotrimethylsilane polymerization->termination precipitation Precipitate in Methanol termination->precipitation filtration Collect Polymer precipitation->filtration purification Re-dissolve & Re-precipitate filtration->purification drying Dry under Vacuum purification->drying gpc GPC Analysis (Mn, Mw, PDI) drying->gpc nmr NMR Analysis (Structure) drying->nmr

Caption: Workflow for the synthesis of silicone polymer from D7.

Logical Relationship in Ring-Opening Polymerization

logical_relationship Logical Steps in Anionic ROP initiator Initiator (e.g., n-BuLi) initiation Initiation (Ring Opening) initiator->initiation d7_monomer D7 Monomer (Cyclic) d7_monomer->initiation propagation Propagation d7_monomer->propagation n D7 propagating_chain Propagating Polymer Chain (Living Anion) initiation->propagating_chain propagating_chain->propagation termination Termination propagating_chain->termination propagation->propagating_chain termination_agent Terminating Agent (e.g., Me3SiCl) termination_agent->termination final_polymer Final Polymer (Polydimethylsiloxane) termination->final_polymer

Caption: Key stages of anionic ring-opening polymerization of D7.

References

Application of Tetradecamethylcycloheptasiloxane in High-Performance Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS) compound with a unique cyclic structure composed of seven silicon atoms.[1][2] This structure imparts desirable properties for high-performance lubrication, including high thermal stability, low viscosity, and chemical inertness.[3][4] These characteristics make it a promising candidate as an additive or base fluid in lubricants designed for extreme conditions, such as those encountered in automotive and aerospace applications.[4] This document provides detailed application notes and experimental protocols for evaluating the performance of this compound in lubricant formulations.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application in lubricant formulation.

PropertyValueReference
Molecular Formula C₁₄H₄₂O₇Si₇[4]
Molecular Weight 519.08 g/mol [4]
Appearance Colorless clear liquid[4]
Density 0.97 g/mL[4]
Melting Point -32 °C (Lit.)[4]
Boiling Point 151 °C / 20 mmHg (Lit.)[4]
Refractive Index n20/D 1.40[4]
Purity ≥ 95% (GC)[4]

Application in High-Performance Lubricants

This compound's inherent properties suggest its utility in enhancing the performance of lubricants. Its cyclic and stable structure contributes to reduced wear and tear in machinery, potentially extending equipment life.[4] As a high-performance lubricant, it is suitable for various machinery operating under extreme thermal conditions.[4]

Logical Relationship for Lubricant Performance Enhancement

G Logical Flow of D7's Lubricant Performance Enhancement D7 This compound (D7) Properties Inherent Properties: - High Thermal Stability - Low Viscosity - Chemical Inertness D7->Properties Formulation Incorporation into Lubricant Formulation Properties->Formulation Mechanism Performance Enhancement Mechanisms: - Reduced Friction - Minimized Wear - Improved Thermal Resistance Formulation->Mechanism Application High-Performance Lubrication in: - Automotive - Aerospace - Industrial Machinery Mechanism->Application

Caption: Logical flow of D7's lubricant performance enhancement.

Experimental Protocols

To evaluate the efficacy of this compound as a lubricant additive, a series of standardized tests should be performed. The following protocols are based on established ASTM standards.

Lubricant Formulation

A systematic approach to formulation is necessary to determine the optimal concentration of this compound.

Objective: To prepare a series of lubricant blends with varying concentrations of this compound for performance evaluation.

Materials:

  • Base oil (e.g., Polyalphaolefin (PAO) or mineral oil)

  • This compound (D7)

  • Magnetic stirrer with heating capabilities

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Determine the desired weight percentages (wt%) of D7 to be tested (e.g., 0.5%, 1%, 2%, 5%).

  • For each formulation, accurately weigh the required amount of base oil into a beaker.

  • Weigh the corresponding amount of D7 and add it to the base oil.

  • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300 rpm).

  • Gently heat the mixture to a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dispersion of the D7 in the base oil.

  • Continue stirring for a minimum of 30 minutes to ensure a homogenous mixture.

  • Allow the lubricant blends to cool to room temperature before testing.

  • Prepare a control sample of the base oil without any D7 additive.

Tribological Performance Evaluation using a Four-Ball Tester

The four-ball test is a standard method for evaluating the wear preventive and extreme-pressure properties of lubricants.

Objective: To determine the relative wear-preventing properties of the lubricant formulations.

Apparatus:

  • Four-ball wear test machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scar diameter

Test Conditions:

  • Rotational Speed: 1200 ± 60 rpm

  • Load: 147 N (15 kgf) or 392 N (40 kgf)

  • Temperature: 75 ± 2 °C

  • Test Duration: 60 ± 1 min

Procedure:

  • Thoroughly clean the four steel balls and the test cup with a suitable solvent.

  • Clamp three balls securely in the test cup.

  • Pour the lubricant sample into the cup to a level that covers the three stationary balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup onto the four-ball tester.

  • Apply the specified load and start the motor.

  • Maintain the specified temperature and run the test for the designated duration.

  • After the test, disassemble the apparatus and clean the three stationary balls.

  • Measure the average wear scar diameter on the three stationary balls using a microscope.

Objective: To determine the load-carrying capacity of the lubricant formulations.

Apparatus:

  • Four-ball extreme-pressure tester

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

Procedure:

  • Follow the same initial setup as for the wear preventive test (ASTM D4172).

  • Conduct a series of 10-second runs at progressively higher loads.

  • After each run, measure the wear scar diameter on the three stationary balls.

  • Determine the Load-Wear Index (LWI) , which is a measure of the lubricant's ability to prevent wear at increasing loads.

  • Identify the Weld Point , which is the lowest load at which the rotating ball welds to the stationary balls, indicating catastrophic lubricant failure.[4][5][6][7]

Objective: To determine the coefficient of friction of the lubricant formulations.[8][9][10]

Apparatus:

  • Four-ball wear test machine equipped with a friction-recording device.

Procedure:

  • Follow the setup and test conditions as described in ASTM D4172.

  • During the test, continuously record the frictional torque.

  • Calculate the coefficient of friction using the recorded torque data.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the lubricant formulations.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample of the lubricant into the TGA sample pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of decomposition is a key indicator of thermal stability.[3][11][12]

Viscosity Index Determination (ASTM D2270)

Objective: To determine the effect of this compound on the viscosity-temperature characteristics of the base oil.

Apparatus:

  • Calibrated glass capillary viscometers

  • Constant temperature baths

Procedure:

  • Measure the kinematic viscosity of the lubricant sample at two different temperatures, typically 40 °C and 100 °C, according to ASTM D445.

  • Calculate the Viscosity Index (VI) using the formulas provided in the ASTM D2270 standard.[13][14][15][16] A higher VI indicates a smaller change in viscosity with temperature.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Tribological Performance Data (Four-Ball Wear Test - ASTM D4172)

Lubricant FormulationAverage Wear Scar Diameter (mm) @ 147 NAverage Wear Scar Diameter (mm) @ 392 N
Base Oil (Control)
Base Oil + 0.5% D7
Base Oil + 1% D7
Base Oil + 2% D7
Base Oil + 5% D7

Table 2: Extreme-Pressure Properties (Four-Ball EP Test - ASTM D2783)

Lubricant FormulationLoad-Wear Index (LWI)Weld Point (N)
Base Oil (Control)
Base Oil + 0.5% D7
Base Oil + 1% D7
Base Oil + 2% D7
Base Oil + 5% D7

Table 3: Coefficient of Friction (Four-Ball Test - ASTM D5183)

Lubricant FormulationAverage Coefficient of Friction
Base Oil (Control)
Base Oil + 0.5% D7
Base Oil + 1% D7
Base Oil + 2% D7
Base Oil + 5% D7

Table 4: Thermal Stability (TGA)

Lubricant FormulationOnset Decomposition Temperature (°C)
Base Oil (Control)
Base Oil + 0.5% D7
Base Oil + 1% D7
Base Oil + 2% D7
Base Oil + 5% D7

Table 5: Viscosity Index (ASTM D2270)

Lubricant FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil (Control)
Base Oil + 0.5% D7
Base Oil + 1% D7
Base Oil + 2% D7
Base Oil + 5% D7

Experimental Workflow

G Experimental Workflow for Evaluating D7 in Lubricants cluster_prep Formulation cluster_testing Performance Testing cluster_analysis Data Analysis Formulate Prepare Lubricant Blends (Varying D7 concentrations) Tribological Tribological Tests (Four-Ball) - Wear (ASTM D4172) - EP (ASTM D2783) - Friction (ASTM D5183) Formulate->Tribological Thermal Thermal Stability (TGA) Formulate->Thermal Viscosity Viscosity Index (ASTM D2270) Formulate->Viscosity Analyze Summarize Data in Tables - Compare performance metrics - Determine optimal D7 concentration Tribological->Analyze Thermal->Analyze Viscosity->Analyze

References

Application Notes and Protocols: Tetradecamethylcycloheptasiloxane as a Solvent for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tetradecamethylcycloheptasiloxane, commonly known as D7, as a solvent in chemical reactions. While primarily utilized as a monomer in the synthesis of silicone polymers, its unique physicochemical properties suggest its potential as a specialized reaction solvent.

Physicochemical Properties of this compound (D7)

This compound is a colorless and odorless cyclic siloxane liquid. Its key physical and chemical properties are summarized in the table below, making it a subject of interest for specialized solvent applications.

PropertyValueReference
Molecular Formula C₁₄H₄₂O₇Si₇
Molecular Weight 519.08 g/mol
Appearance Colorless, transparent liquid
Boiling Point 151 °C at 20 mmHg
Melting Point -32 °C
Density 0.9703 g/cm³
Refractive Index 1.4020 to 1.4060
Solubility Soluble in non-polar organic solvents (e.g., hexane, benzene, chloroform); Insoluble in water.
Chemical Stability Chemically stable under normal conditions.

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Application Note 1: Ring-Opening Polymerization of D7

Introduction: this compound is a key monomer in the production of silicone polymers (polydimethylsiloxanes) through ring-opening polymerization (ROP). This process can be initiated by either acidic or basic catalysts and can be performed in bulk or in a suitable solvent. While D7 is the reactant in this case, the reaction medium is often the monomer itself, highlighting its ability to act as a solvent for the resulting polymer chains.

Experimental Protocol: Anionic Ring-Opening Polymerization of D7

  • Preparation: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser is charged with this compound (D7).

  • Inert Atmosphere: The vessel is purged with dry nitrogen to remove air and moisture.

  • Initiator Addition: A catalytic amount of a strong base, such as potassium hydroxide (B78521) (KOH) or a potassium silanolate, is added to the D7.

  • Polymerization: The mixture is heated to a temperature between 140-160 °C with continuous stirring under a nitrogen atmosphere. The progress of the polymerization is monitored by measuring the viscosity of the reaction mixture.

  • Termination: Once the desired molecular weight is achieved, the polymerization is terminated by adding a neutralizing agent, such as a weak acid (e.g., acetic acid) or a silylating agent.

  • Purification: The resulting polymer is purified by removing any remaining volatile cyclic siloxanes under vacuum at elevated temperatures.

Data Presentation: The ring-opening polymerization of cyclic siloxanes typically results in a thermodynamic equilibrium mixture of linear polymer chains and various cyclic species. The distribution of these cyclic siloxanes is dependent on the reaction conditions.

Cyclic SiloxaneAbbreviationTypical Weight % in Equilibrium Mixture
OctamethylcyclotetrasiloxaneD429.53
DecamethylcyclopentasiloxaneD541.40
DodecamethylcyclohexasiloxaneD615.33
This compound D7 4.14
HexamethylcyclooctasiloxaneD81.76
OctadecamethylcyclononasiloxaneD91.11

Note: The data presented is illustrative and based on a typical composition from the hydrolysis of methylchlorosilanes, which produces a mixture of cyclic siloxanes.

Diagram: Ring-Opening Polymerization of D7

ROP D7 This compound (D7) Polymerization Polymerization (Heat, N2) D7->Polymerization Catalyst Anionic Catalyst (e.g., KOH) Catalyst->Polymerization LinearPolymer Linear Polydimethylsiloxane Polymerization->LinearPolymer Cyclics Equilibrium Mixture of Cyclic Siloxanes Polymerization->Cyclics

Caption: Anionic ring-opening polymerization of D7.

Application Note 2: Synthesis of Metal Complexes

Introduction: The oxygen atoms in the siloxane backbone of D7 possess lone pairs of electrons that can coordinate with metal ions, allowing D7 to act as a macrocyclic ligand. This application demonstrates the potential for D7 to be involved in coordination chemistry, potentially as a weakly coordinating solvent or a ligand.

Experimental Protocol: Synthesis of a this compound-Strontium Iodide Complex

This protocol is adapted from a reported synthesis. It is important to note that in this specific procedure, another solvent is used as the primary reaction medium.

  • Reagent Preparation: In a round-bottom flask, dissolve 0.35 mmol of this compound in 10 mL of α,α,α-trifluorotoluene.

  • Addition of Metal Salt: To the solution, add 0.118 g (0.35 mmol) of anhydrous strontium iodide.

  • Reaction: Heat the resulting suspension to reflux and stir vigorously for several hours.

  • Solvent Removal: After the reaction is complete, remove the α,α,α-trifluorotoluene under vacuum.

  • Product Isolation: Dissolve the remaining solid in 15 mL of dichloromethane (B109758).

  • Purification: Stir the dichloromethane solution at room temperature for at least 3 days. Filter the mixture to remove any insoluble impurities.

  • Final Product: Remove the dichloromethane under vacuum to obtain the this compound-strontium iodide complex.

Data Presentation:

ReactantMolar Mass ( g/mol )Moles (mmol)Mass (g)Stoichiometric Ratio
This compound519.080.35~0.1821
Strontium Iodide341.420.350.1181

Diagram: Formation of a D7-Metal Complex

MetalComplex D7 D7 Ligand Reaction Complexation Reaction (Heat) D7->Reaction Metal Metal Salt (e.g., SrI2) Metal->Reaction Solvent Reaction Solvent (e.g., α,α,α-trifluorotoluene) Solvent->Reaction Complex D7-Metal Complex Reaction->Complex

Caption: Synthesis of a metal complex with D7 as a ligand.

Application Note 3: High-Temperature Reactions in an Inert Medium (Exploratory)

Introduction: The high boiling point and chemical inertness of this compound make it a candidate for a high-temperature, non-polar, aprotic reaction medium. This is a hypothetical application, and specific reaction parameters would need to be optimized.

Experimental Protocol: General Procedure for a High-Temperature Reaction in D7

  • Solvent Preparation: In a three-necked flask equipped with a mechanical stirrer, condenser, and a temperature probe, add the required volume of this compound.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add the reactants to the solvent. If the reactants are solids, ensure they are finely powdered to aid dissolution.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) by taking aliquots from the reaction mixture.

  • Work-up and Product Isolation:

    • Cooling: After the reaction is complete, cool the mixture to room temperature.

    • Extraction: Since D7 is non-polar and has a high boiling point, product isolation may be achieved by extraction with a more volatile, immiscible solvent (if applicable) or by chromatography.

    • Distillation/Sublimation: If the product is sufficiently volatile, it may be isolated by vacuum distillation or sublimation directly from the reaction mixture.

Hypothetical Data Presentation:

ReactionTemperature (°C)Reaction Time (h)Yield (%)
Example Substitution1801275
Example Substitution200885
Example Substitution220682 (with some degradation)

Diagram: Workflow for High-Temperature Reaction in D7

HighTempWorkflow start Start setup Setup Reaction Vessel with D7 start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Reactants inert->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor Reaction Progress heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Cool and Isolate Product complete->workup Yes end End workup->end

Caption: Workflow for a high-temperature reaction using D7.

Application Notes and Protocols for the GC-MS Analysis of Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS).[1] cVMS are widely used in industrial processes and are present in a variety of consumer products, leading to their distribution in the environment.[2][3] Accurate and sensitive analytical methods are crucial for monitoring the presence and quantity of this compound in various matrices, including environmental samples, consumer products, and biological tissues. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The analytical method is based on the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and identification.

Applications

This method is applicable to the analysis of this compound in a variety of sample matrices, including:

  • Environmental Samples: Biogas, water, and sediments.

  • Consumer Products: Personal care products and silicone-based materials.[2]

  • Biological Tissues: Liver homogenates and other tissues.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Instrumentation and Method Parameters

ParameterValue
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975B or equivalent
GC Column SH-RxiTM - 5 Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Carrier Gas Helium, 1.0 mL/min
Oven Temperature Program 40 °C (2 min hold), ramp at 12 °C/min to 60 °C, then ramp at 25 °C/min to 240 °C (4.5 min hold)[5]
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Analyte Information and Quantitative Parameters

AnalyteThis compound (D7)
CAS Number 107-50-6[6][7]
Molecular Formula C14H42O7Si7[6][7]
Molecular Weight 519.08 g/mol [1][6]
Expected Retention Time ~13.4 min[8]
Quantifier Ion (m/z) 281
Qualifier Ions (m/z) 73, 147, 221[1][4]
Linearity Range 0.01 - 0.5% in silicone elastomers[9]
Limit of Detection (LOD) Estimated at < 1 µg/g in biological tissue[4]
Limit of Quantification (LOQ) Estimated at < 1 µg/g in biological tissue[4]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Sample Preparation: Silicone Elastomers

This protocol is adapted from a general method for the analysis of cVMS in silicone elastomers.[9]

  • Sample Weighing: Accurately weigh approximately 1.0 g of the silicone elastomer, cut into small pieces, into a 20 mL glass vial.

  • Internal Standard Addition: Add 10 mL of a working internal standard solution (e.g., 0.1 mg/mL of n-octane in acetone).

  • Extraction: Cap the vial tightly and extract for a minimum of 24 hours with gentle agitation.

  • Analysis: Transfer the extract to an autosampler vial for GC-MS analysis.

Sample Preparation: Biological Tissues

This protocol is based on a method for the analysis of polydimethylsiloxanes in biological tissues.[4]

  • Homogenization: Homogenize the tissue sample.

  • Spiking: For recovery studies, spike the liver homogenates with known amounts of this compound.

  • Extraction: Perform a solvent extraction of the homogenate.

  • Analysis: Analyze the extract by GC-MS.

GC-MS Analysis
  • Injection: Inject 1-2 µL of the prepared sample extract into the GC-MS system.

  • Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the quantifier and qualifier ions for this compound.

  • Data Analysis: Identify this compound by its retention time and the ratio of its quantifier and qualifier ions. Quantify the analyte using a calibration curve prepared from certified reference standards.

Visualizations

GCMS_Workflow cluster_GCMS GC-MS System Sample Sample (e.g., Silicone Elastomer, Biological Tissue) Preparation Sample Preparation (Extraction with Internal Standard) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Separation Gas Chromatography (Separation) Detection Mass Spectrometry (Detection & Identification) Separation->Detection Data Data Analysis (Quantification) Detection->Data Report Report Data->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway D7 This compound (D7) Molecular Ion (M+) Fragment1 Characteristic Fragments (e.g., m/z 281) D7->Fragment1 Electron Ionization (70 eV) Fragment2 Other Fragments (e.g., m/z 73, 147, 221) D7->Fragment2

Caption: Simplified mass spectrometry fragmentation pathway of this compound.

References

Application Note: Detection of Tetradecamethylcycloheptasiloxane (D7) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecamethylcycloheptasiloxane (CAS No. 107-50-6), commonly known as D7, is a cyclic volatile methyl siloxane (cVMS).[1][2] It is characterized by a ring structure of seven silicon and seven oxygen atoms, with methyl groups attached to the silicon atoms.[1][2] D7 is widely used in a variety of industrial and consumer products, including personal care items, household products, sealants, and adhesives, and is also found in emissions from electronic equipment.[1][2] Due to its widespread use, D7 is frequently detected in various environmental compartments, including air, water, soil, sediment, and biota.[1][2][3] While toxicity data for D7 is limited compared to other cVMS compounds like D4, D5, and D6, the potential for adverse health effects from cVMS exposure necessitates reliable and sensitive analytical methods for its monitoring in the environment.[2]

This document provides detailed protocols for the extraction and quantification of this compound from various environmental matrices using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Sample Collection and Storage

Objective: To collect and store environmental samples in a manner that prevents contamination and analyte loss.

Materials:

  • Amber glass bottles with PTFE-lined caps (B75204) (for water samples)

  • Wide-mouth amber glass jars with PTFE-lined lids (for solid samples)

  • Pre-cleaned stainless steel scoops or trowels

  • Coolers and ice packs

  • Logbook and permanent markers

Protocol:

  • Water Samples:

    • Rinse the amber glass bottle three times with the sample water.

    • Collect the sample from the desired depth, minimizing headspace in the bottle to reduce volatilization.

    • Cap the bottle tightly.

  • Soil and Sediment Samples:

    • Use a pre-cleaned scoop to collect the top layer (0-15 cm) of soil or sediment.

    • Transfer the sample into a wide-mouth amber glass jar, filling it as much as possible to minimize headspace.

    • Cap the jar tightly.

  • Storage and Transport:

    • Label all samples clearly with a unique identifier, date, time, and location.

    • Store samples in a cooler with ice packs immediately after collection to maintain a temperature of approximately 4°C.[3]

    • Transport samples to the laboratory as soon as possible.

    • For long-term storage, freeze solid samples at -20°C and store water samples at 4°C.[3] Analyze samples within the recommended holding times (e.g., within 21 days for cVMS in wastewater).[3]

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Key considerations for cVMS analysis include their volatility, which requires methods that avoid evaporative concentration steps.[3]

A. Protocol for Water Samples: Liquid-Liquid Extraction (LLE)

Objective: To extract D7 from aqueous matrices into an organic solvent.

Materials:

  • Separatory funnel (1 L)

  • Hexane (B92381) (or other suitable non-polar solvent), high purity

  • Sodium sulfate (B86663) (anhydrous)

  • Graduated cylinder

  • Autosampler vials with PTFE-lined septa

Protocol:

  • Allow the water sample to reach room temperature.

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Add any surrogate or internal standards to the sample.

  • Add 30 mL of hexane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer and discard.

  • Collect the upper organic layer by passing it through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract directly into a labeled autosampler vial for GC-MS analysis. Avoid concentrating the extract by evaporation to prevent loss of volatile D7.[3]

B. Protocol for Soil/Sediment Samples: Ultrasonic-Assisted Extraction

Objective: To extract D7 from solid matrices using solvent and ultrasonic energy.[4]

Materials:

  • Centrifuge tubes (50 mL, glass with PTFE-lined caps)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Hexane (or a suitable solvent mixture), high purity

  • Sodium sulfate (anhydrous)

  • Autosampler vials with PTFE-lined septa

Protocol:

  • Homogenize the soil or sediment sample.

  • Weigh approximately 5 g (wet weight) of the homogenized sample into a 50 mL glass centrifuge tube.

  • Add any surrogate or internal standards.

  • Add 10 mL of hexane to the tube.

  • Cap the tube tightly and place it in an ultrasonic bath for 15 minutes.[4]

  • After sonication, centrifuge the sample at 2500 rpm for 10 minutes to separate the solid material from the solvent.

  • Carefully transfer the supernatant (solvent extract) to a clean tube.

  • Repeat the extraction (steps 4-7) two more times with fresh solvent, combining the supernatants.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Transfer the final extract into an autosampler vial for GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify D7 in the prepared extracts.

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS or equivalent).

  • Autosampler.

  • Large-Volume Injection (LVI) is recommended to improve detection limits without requiring evaporative concentration.[3]

  • A septumless GC configuration is advised to minimize contamination from septum bleed, which can be a source of siloxanes.[3]

Typical GC-MS Parameters:

ParameterSettingReference
Injection Mode Splitless or Large Volume Injection (LVI)[3][5]
Injector Temp 220 - 250 °C[5][6]
Carrier Gas Helium (99.999% purity)[5][6]
Flow Rate 1.0 - 1.5 mL/min (constant flow)[5][6]
Oven Program Initial: 70°C, hold 3 min; Ramp: 10°C/min to 250°C, hold 14 min[6]
MS Source Temp 230 °C[5]
Transfer Line Temp 280 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan[5]
Quantifier Ion m/z 281 (or other characteristic ions)[7]
Qualifier Ions m/z 73 (or other characteristic ions)[7]

Protocol:

  • Prepare a calibration curve using D7 standards of known concentrations.

  • Set up the GC-MS instrument with the appropriate method parameters.

  • Load the prepared sample extracts and calibration standards into the autosampler.

  • Run the analysis sequence.

  • Identify D7 in the sample chromatograms by comparing its retention time and mass spectrum to those of the authentic standard.

  • Quantify the concentration of D7 using the calibration curve.

Data Presentation

The performance of analytical methods for D7 and other cVMS is summarized below. These values are representative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Summary of Quantitative Performance Data for cVMS Analysis

AnalyteMatrixMethodLOD / MDMC*Recovery (%)RSD (%)Reference
D7 Drinking/Source WaterSPME-GC-MS/MS0.018 µg/L80 - 981.8 - 8.0[8]
Cyclic Siloxanes Spiked SoilUSAE**-GC-MSNot Specified87.7 - 108.0Not Specified[4]
D4, D5, D6 Water, Sediment, BiotaLVI-GC-MSLow (not specified)GoodGood[3]

*MDMC: Minimum Detection Mass Concentration **USAE: Ultrasonic-Assisted Extraction

Visualization

The following diagram illustrates the general workflow for the detection of this compound in environmental samples.

D7_Analysis_Workflow cluster_collection 1. Sample Collection & Storage cluster_prep 2. Sample Preparation & Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Water Water Sample (Amber Glass Bottle) Storage Store at 4°C (Water) or -20°C (Solid) Water->Storage LLE Liquid-Liquid Extraction (e.g., Hexane) Water->LLE Aqueous Matrix Solid Soil / Sediment (Amber Glass Jar) Solid->Storage USAE Ultrasonic-Assisted Extraction (e.g., Hexane) Solid->USAE Solid Matrix GCMS GC-MS Analysis (LVI, SIM Mode) LLE->GCMS Inject Extract USAE->GCMS Inject Extract Identification Identification (Retention Time & Mass Spectra) GCMS->Identification Acquire Data Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for D7 analysis in environmental samples.

References

Application Notes and Protocols for Tetradecamethylcycloheptasiloxane in Cosmetics and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known by its INCI name Cycloheptasiloxane and often referred to as D7, is a volatile cyclic silicone compound widely utilized in the formulation of cosmetics and personal care products. Its unique properties, including its silky, non-greasy feel, excellent spreadability, and volatility, make it a valuable ingredient in a diverse range of applications from skin and hair care to color cosmetics. This document provides detailed application notes, experimental protocols, and key data for formulators working with this versatile ingredient.

Physicochemical and Functional Properties

This compound is a clear, odorless, and colorless liquid. Its primary functions in cosmetic formulations are as an emollient, a conditioning agent, and a solvent.[1] It imparts a transient, smooth feel to the skin and hair, improves the spreadability of formulations, and can help to reduce the greasy feeling of heavier oils and emollients.

Key Data Summary
PropertyValueReference
INCI Name Cycloheptasiloxane[1]
CAS Number 107-50-6[2]
Molecular Formula C₁₄H₄₂O₇Si₇[2]
Molecular Weight 519.07 g/mol [2]
Appearance Colorless liquid[2]
Odor Odorless[2]
Boiling Point 336.5 °C at 760 mmHg[2]
Melting Point -32 °C[2]
Density 0.97 g/cm³[2]
Solubility Insoluble in water; Soluble in many organic solvents[3]
Function Emollient, Skin Conditioning Agent, Solvent[1]

Applications in Cosmetic Formulations

This compound is a versatile ingredient found in a wide array of personal care products.

Recommended Usage Levels

The concentration of Cycloheptasiloxane in a formulation can vary significantly depending on the product type and desired sensory effect.

Product TypeTypical Concentration Range (%)
Facial Serums1 - 20
Creams & Lotions2 - 25
Hair Conditioners & Serums1 - 15
Color Cosmetics (e.g., Foundations, Mascaras)0.06 - 33[4]
Antiperspirants & Deodorants5 - 50

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into different types of cosmetic formulations. Formulators should adjust parameters based on specific ingredients and desired product characteristics.

Formulation of a Lightweight Facial Serum

This protocol outlines the preparation of a simple, lightweight facial serum where Cycloheptasiloxane contributes to a fast-absorbing, silky finish.

Materials:

  • Phase A:

    • This compound (Cycloheptasiloxane): 15.00%

    • Dimethicone (5 cSt): 5.00%

  • Phase B:

    • Glycerin: 3.00%

    • Hyaluronic Acid (1% solution): 1.00%

    • Preservative: q.s.

    • Deionized Water: q.s. to 100%

Procedure:

  • In a sanitized beaker, combine the ingredients of Phase A (this compound and Dimethicone). Mix until uniform.

  • In a separate sanitized beaker, combine the ingredients of Phase B (Glycerin, Hyaluronic Acid solution, Preservative, and Deionized Water). Mix until all solids are dissolved and the phase is uniform.

  • Slowly add Phase B to Phase A while stirring with a propeller mixer at a moderate speed (e.g., 300-500 rpm).

  • Continue mixing for 15-20 minutes until a homogenous, milky serum is formed.

  • Check the pH and adjust if necessary.

Facial_Serum_Workflow cluster_PhaseA Phase A (Silicone Phase) cluster_PhaseB Phase B (Aqueous Phase) A1 Weigh Tetradecamethyl- cycloheptasiloxane A_Mix Combine and Mix Phase A Ingredients A1->A_Mix A2 Weigh Dimethicone A2->A_Mix Emulsify Emulsification: Slowly add Phase B to Phase A with moderate stirring A_Mix->Emulsify B1 Weigh Deionized Water B_Mix Combine and Mix Phase B Ingredients B1->B_Mix B2 Weigh Glycerin, Hyaluronic Acid, Preservative B2->B_Mix B_Mix->Emulsify Homogenize Homogenization: Continue mixing for 15-20 minutes Emulsify->Homogenize Finalize Final Product: Lightweight Facial Serum Homogenize->Finalize

Fig. 1: Workflow for a Lightweight Facial Serum
Formulation of a Silky Skin Cream

This protocol describes the preparation of an oil-in-water (O/W) cream that utilizes Cycloheptasiloxane in the oil phase to impart a light, silky skin feel.

Materials:

  • Phase A (Oil Phase):

    • Cetearyl Alcohol: 3.00%

    • Glyceryl Stearate: 2.00%

    • Caprylic/Capric Triglyceride: 5.00%

    • This compound (Cycloheptasiloxane): 8.00%

  • Phase B (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 4.00%

    • Xanthan Gum: 0.20%

  • Phase C (Cool-down Phase):

    • Preservative: q.s.

    • Fragrance: q.s.

Procedure:

  • In a primary vessel, combine the ingredients of Phase A. Heat to 75-80°C with gentle mixing until all solids are melted and the phase is uniform.

  • In a separate vessel, combine the ingredients of Phase B. Heat to 75-80°C with mixing until the xanthan gum is fully hydrated.

  • Slowly add Phase B to Phase A with homogenization (e.g., 3000-5000 rpm).

  • Continue homogenization for 5-10 minutes.

  • Switch to sweep agitation and begin cooling the batch.

  • When the batch has cooled to below 40°C, add the ingredients of Phase C.

  • Continue mixing until the cream is uniform and smooth.

Skin_Cream_Workflow cluster_prep Phase Preparation A_Prep Prepare and Heat Phase A (Oil Phase) to 75-80°C Emulsify Emulsification: Add Phase B to Phase A with Homogenization A_Prep->Emulsify B_Prep Prepare and Heat Phase B (Water Phase) to 75-80°C B_Prep->Emulsify Cool Cooling with Sweep Agitation Emulsify->Cool Add_C Add Phase C (Preservative, Fragrance) below 40°C Cool->Add_C Finalize Final Product: Silky Skin Cream Add_C->Finalize

Fig. 2: Workflow for a Silky Skin Cream

Quality Control and Stability Testing

To ensure the quality and shelf-life of formulations containing this compound, a robust stability testing program is essential.

Sensory Evaluation Protocol

Objective: To assess the sensory attributes of a cosmetic formulation containing this compound.

Panel: A trained panel of at least 10 assessors.

Procedure:

  • Sample Preparation: Present samples in coded, identical containers.

  • Application: Panelists apply a standardized amount of the product to a designated area of the forearm.

  • Evaluation: Panelists evaluate the following parameters at specified time points (e.g., upon application, after 1 minute, after 5 minutes):

    • Spreadability: Ease of application and distribution on the skin.

    • Absorption: Time taken for the product to be absorbed into the skin.

    • Initial Feel: Sensation immediately after application (e.g., cooling, greasy, silky).

    • Afterfeel: Residual feeling on the skin after a set time (e.g., tacky, smooth, powdery).

  • Scoring: Use a labeled magnitude scale (e.g., 0-10) for each attribute.

  • Data Analysis: Analyze the data statistically to determine significant differences between formulations.

Accelerated Stability Testing Protocol

Objective: To predict the long-term stability of a cosmetic formulation containing the volatile ingredient this compound.

Procedure:

  • Sample Storage: Store samples in their final packaging at various temperature and humidity conditions. Due to the volatility of Cycloheptasiloxane, it is crucial to ensure packaging is well-sealed.

    • Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH for 1, 2, and 3 months.

    • Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life.

    • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation: At each time point, evaluate the following parameters against a control sample stored at room temperature:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Emulsion Stability: Check for any signs of phase separation, creaming, or coalescence. Centrifugation can be used to accelerate the assessment.

    • Weight Loss: Monitor for any significant weight loss, which could indicate poor packaging integrity for a volatile-containing product.

    • Microbiological Purity: Test for microbial growth at the beginning and end of the study.

Stability_Testing_Logic cluster_conditions Storage Conditions Start New Formulation with Tetradecamethyl- cycloheptasiloxane Setup Prepare and Package Test Samples Start->Setup Accelerated Accelerated (40°C, 75% RH) Setup->Accelerated RoomTemp Room Temperature (25°C, 60% RH) Setup->RoomTemp FreezeThaw Freeze-Thaw Cycling Setup->FreezeThaw Evaluation Periodic Evaluation: Physical, Chemical, Microbiological Properties Accelerated->Evaluation RoomTemp->Evaluation FreezeThaw->Evaluation Analysis Data Analysis and Shelf-Life Prediction Evaluation->Analysis Pass Stable Formulation Analysis->Pass Meets Criteria Fail Reformulate Analysis->Fail Fails Criteria

Fig. 3: Logic Diagram for Stability Testing

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that cyclomethicone ingredients, including Cycloheptasiloxane, are safe in the present practices of use and concentration in cosmetics.[4] It is important to note that some cyclic siloxanes have been under regulatory scrutiny in certain regions due to environmental concerns. Formulators should stay informed about the latest regulations in their target markets.

Conclusion

This compound is a highly effective and versatile ingredient for creating elegant and high-performing cosmetic and personal care products. Its ability to provide a light, silky, and non-greasy feel makes it a valuable tool for formulators. By understanding its properties and following appropriate formulation and testing protocols, researchers and scientists can successfully incorporate this ingredient to develop innovative and consumer-appealing products.

References

Experimental Applications of Tetradecamethylcycloheptasiloxane in Advanced Coatings and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Tetradecamethylcycloheptasiloxane (D7) in the formulation of high-performance coatings and sealants. The information is intended to guide researchers in exploring the unique properties of this cyclic siloxane for creating hydrophobic, durable, and specialized surfaces.

Introduction to this compound (D7)

This compound, a cyclic volatile methyl siloxane (cVMS), is a clear, odorless fluid with the chemical formula C₁₄H₄₂O₇Si₇.[1][2] Its unique cyclic structure imparts properties such as low surface tension, high thermal stability, and excellent water repellency, making it a compound of interest for advanced material formulations.[1] In the realm of coatings and sealants, D7 can be utilized as a reactive intermediate for silicone polymers or as a component in formulations to enhance hydrophobicity and durability.

Key Properties and Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number107-50-6[2]
Molecular FormulaC₁₄H₄₂O₇Si₇[2]
Molecular Weight519.08 g/mol [2]
AppearanceColorless liquid[1]
Density0.9664 g/cm³ @ 25 °C[3]
Melting Point-26 °C[3]
Boiling Point154 °C[3]
Refractive Index1.4020 to 1.4060[4]
Surface TensionLow (qualitative)[1]
SolubilitySoluble in organic solvents, insoluble in water[5]

Application: Hydrophobic Surface Modification via Vapor Deposition

One experimental application of cyclic siloxanes like D7 is the creation of ultra-thin, hydrophobic films on various substrates through vapor deposition. This method leverages the reactivity of the siloxane ring to form a covalently bonded polysiloxane layer on the surface. The following protocol is adapted from studies on similar cyclic siloxanes and can be applied to D7.[6][7]

Experimental Protocol: Vapor Phase Silanization

Objective: To create a hydrophobic coating on a silicon wafer substrate using D7 vapor.

Materials:

  • This compound (D7)

  • Silicon wafers (or other suitable substrate)

  • Toluene (B28343) (anhydrous)

  • Acetone (B3395972) (reagent grade)

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Vacuum oven or furnace

Procedure:

  • Substrate Cleaning:

    • Sonciate the silicon wafers in acetone for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the wafers under a stream of nitrogen.

  • Vapor Deposition:

    • Place the cleaned and dried silicon wafers inside a Schlenk tube.

    • Introduce a small, measured amount of this compound into the tube, ensuring it does not directly contact the wafers.

    • Seal the Schlenk tube and place it in an oven pre-heated to 100-150°C.

    • Allow the reaction to proceed for 24-72 hours.[6]

  • Post-Treatment:

    • Remove the Schlenk tube from the oven and allow it to cool to room temperature.

    • Remove the coated wafers and rinse them sequentially with toluene and acetone to remove any unreacted D7.

    • Dry the wafers under a stream of nitrogen.

Expected Performance Data

The following table presents expected quantitative data for a surface treated with a cyclic siloxane vapor deposition method, based on studies with similar compounds.[6]

ParameterExpected ValueDescription
Static Water Contact Angle> 100°Indicates a hydrophobic surface.
Receding Water Contact Angle> 90°A high receding angle suggests a low contact angle hysteresis and a very repellent surface.
Coating Thickness1-5 nmAn ultra-thin, conformal coating.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_dep Vapor Deposition cluster_post Post-Treatment sub_clean Clean Substrate (Acetone Sonication) sub_rinse Rinse with DI Water sub_clean->sub_rinse sub_dry Dry with Nitrogen sub_rinse->sub_dry place_sub Place Substrate in Reaction Vessel sub_dry->place_sub add_d7 Add D7 to Vessel place_sub->add_d7 seal_heat Seal and Heat (100-150°C, 24-72h) add_d7->seal_heat cool Cool to Room Temp seal_heat->cool rinse_solvents Rinse with Toluene and Acetone cool->rinse_solvents final_dry Final Dry with Nitrogen rinse_solvents->final_dry

Caption: Workflow for hydrophobic surface modification using D7 vapor deposition.

Application: Formulation of a Silicone Sealant (Illustrative)

Experimental Protocol: Silicone Sealant Formulation

Objective: To prepare a one-component, moisture-curable silicone sealant.

Materials:

Procedure:

  • Base Compound Preparation:

    • In a planetary mixer, combine the α,ω-dihydroxy polydimethylsiloxane and fumed silica.

    • Mix under vacuum until a homogeneous, paste-like consistency is achieved.

    • Add this compound and continue mixing under vacuum to achieve the desired viscosity.

  • Final Formulation:

    • In a separate, moisture-free container, pre-mix the methyltrimethoxysilane and dibutyltin dilaurate.

    • Slowly add the crosslinker/catalyst mixture to the base compound in the planetary mixer.

    • Mix under vacuum for a short period until the components are thoroughly dispersed.

    • Package the sealant in moisture-proof cartridges.

Logical Relationship of Sealant Components

G cluster_base Base Polymer cluster_additives Additives cluster_cure Curing System polymer α,ω-Dihydroxy polydimethylsiloxane Sealant Final Sealant Formulation polymer->Sealant filler Fumed Silica (Reinforcement) filler->Sealant d7 This compound (Reactive Diluent/Plasticizer) d7->Sealant crosslinker Methyltrimethoxysilane (Crosslinker) crosslinker->Sealant catalyst Dibutyltin Dilaurate (Catalyst) catalyst->Sealant

Caption: Logical relationship of components in an illustrative silicone sealant formulation.

Safety and Handling

This compound is considered to have low toxicity under normal use conditions.[4] However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and validated by the user for their specific applications and equipment. The performance data is illustrative and based on similar compounds due to the limited availability of specific data for this compound in coatings and sealants.

References

Application Notes and Protocols for Creating Moisture-Resistant Coatings with Tetradecamethylcycloheptasiloxane (D7 Siloxane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for creating moisture-resistant coatings using Tetradecamethylcycloheptasiloxane (D7), a cyclic volatile methyl siloxane (cVMS). D7 is utilized in various applications, including specialized coatings and sealants, to form a protective, hydrophobic layer on surfaces, enhancing their durability and performance against environmental factors.[1] The methods detailed below—Plasma-Enhanced Chemical Vapor Deposition (PECVD), Sol-Gel Processing, and Simple Dip/Spray Coating—offer versatile approaches to surface modification for applications ranging from electronic components to biomedical devices.

Method 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma polymerization is a solvent-free technique that uses plasma to activate and polymerize monomer vapors, depositing a thin, highly cross-linked, and pinhole-free coating on a substrate. This method is particularly effective for creating uniform and durable hydrophobic coatings. For cyclic siloxanes, controlling the plasma power is crucial to either retain the cyclic structure or induce ring-opening polymerization, which affects the final properties of the coating.[2][3][4]

Experimental Protocol: PECVD of D7 Siloxane

1. Materials and Equipment:

  • This compound (D7) (CAS No: 107-50-6)

  • Substrate (e.g., glass slides, silicon wafers, medical-grade polymer)

  • PECVD reactor system with a radio frequency (RF) power source

  • Vacuum pump

  • Mass flow controllers (MFCs) for precursor and process gases

  • Argon (Ar) gas (or other carrier gas)

  • Contact angle goniometer

  • Atomic Force Microscope (AFM) or Scanning Electron Microscope (SEM) for surface morphology analysis

2. Substrate Preparation:

  • Clean the substrates ultrasonically in a sequence of acetone, isopropyl alcohol, and deionized water for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Immediately before placing them in the PECVD chamber, treat the substrates with an oxygen plasma for 5 minutes to remove any remaining organic contaminants and to activate the surface with hydroxyl groups for better film adhesion.

3. PECVD Procedure:

  • Place the cleaned substrates into the PECVD chamber.

  • Evacuate the chamber to a base pressure of approximately 10 mTorr.

  • Introduce Argon gas at a controlled flow rate (e.g., 20-50 sccm) to stabilize the pressure.

  • Gently heat the D7 precursor to increase its vapor pressure and introduce the D7 vapor into the chamber using an MFC at a controlled flow rate (e.g., 1-5 sccm).

  • Ignite the plasma by applying RF power. To retain a higher percentage of the cyclic siloxane structure, use a low power density, for example, less than or equal to 15 mW/cm².[2] For a more cross-linked, amorphous silica-like coating, a higher power can be used.

  • Maintain the deposition process for a predetermined time (e.g., 5-30 minutes) to achieve the desired coating thickness.

  • After deposition, turn off the RF power and stop the D7 and Argon flow.

  • Allow the chamber to cool before venting with nitrogen and removing the coated substrates.

4. Characterization:

  • Measure the static water contact angle to assess the hydrophobicity of the coating.

  • Analyze the surface morphology and roughness of the coating using AFM or SEM.

  • Use Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the chemical composition of the deposited film and to assess the degree of ring retention or opening.

Experimental Workflow: PECVD

PECVD_Workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_char Characterization Prep1 Ultrasonic Cleaning Prep2 Nitrogen Drying Prep1->Prep2 Prep3 Oxygen Plasma Activation Prep2->Prep3 PECVD1 Load Substrate Prep3->PECVD1 PECVD2 Evacuate Chamber PECVD3 Introduce D7 & Ar PECVD4 Ignite Plasma & Deposit PECVD5 Cool & Vent Char1 Contact Angle Measurement PECVD5->Char1 Char2 Surface Morphology (AFM/SEM) Char1->Char2 Char3 Chemical Analysis (FTIR) Char1->Char3

A simplified workflow for the PECVD of D7 siloxane coatings.

Method 2: Sol-Gel Processing (Hydrolysis and Condensation)

The sol-gel method involves the hydrolysis and condensation of precursors to form a colloidal suspension (sol) that gels to form a network. While D7 itself is not an alkoxysilane and does not undergo hydrolysis in the traditional sol-gel sense, it can be incorporated into a sol-gel matrix or a coating can be formed through its ring-opening polymerization catalyzed by acidic or basic conditions, followed by condensation.[5][6][7] This method allows for coating complex shapes and can be performed at or near room temperature.

Experimental Protocol: Sol-Gel Coating with D7 Siloxane

1. Materials and Equipment:

  • This compound (D7)

  • Tetraethyl orthosilicate (B98303) (TEOS) as a network former (optional)

  • Ethanol (B145695) or isopropanol (B130326) as a solvent

  • Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst

  • Deionized water

  • Magnetic stirrer and hotplate

  • Dip-coater or spin-coater

  • Oven or furnace for curing

2. Sol Preparation:

  • In a clean glass beaker, mix ethanol, deionized water, and the acid or base catalyst. For example, use a molar ratio of TEOS:Ethanol:Water:HCl of 1:4:4:0.001.

  • If using TEOS, add it to the mixture and stir for 60 minutes to allow for initial hydrolysis.

  • Dissolve D7 siloxane in a separate portion of ethanol to create a 5-10% (w/v) solution.

  • Add the D7 solution to the TEOS sol (if used) or to a catalyzed water/ethanol mixture. The ring-opening of D7 will be initiated by the catalyst.

  • Stir the final mixture for 2-24 hours at room temperature to ensure a homogenous sol.

3. Coating Deposition:

  • Use the prepared sol to coat the cleaned substrates via dip-coating or spin-coating.

  • For dip-coating, immerse the substrate in the sol and withdraw it at a constant speed (e.g., 100 mm/min).

  • For spin-coating, place the substrate on the spinner, dispense the sol onto the surface, and spin at a set speed (e.g., 2000 rpm) for a set time (e.g., 30 seconds).

4. Curing:

  • Allow the coated substrates to air dry for 10-20 minutes.

  • Transfer the substrates to an oven and cure at a temperature between 80-150°C for 1-2 hours to complete the condensation and cross-linking of the siloxane network and to evaporate residual solvent and by-products.

5. Characterization:

  • Measure the water contact angle to determine the hydrophobicity.

  • Assess the coating thickness using ellipsometry.

  • Evaluate the coating's resistance to abrasion or chemical exposure as required by the application.

Mechanism: Hydrolysis and Condensation of Silanes

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane Si(OR)₄ Silanol Si(OH)₄ Alkoxysilane->Silanol ROH_out ROH Silanol->ROH_out Two_Silanols 2 x Si-OH Silanol->Two_Silanols H2O_in H₂O H2O_in->Alkoxysilane Siloxane_Bond Si-O-Si Two_Silanols->Siloxane_Bond Siloxane_Bond->Siloxane_Bond H2O_out H₂O Siloxane_Bond->H2O_out Network Siloxane Network Siloxane_Bond->Network Simple_Coating_Workflow cluster_formulation Formulation cluster_application Application & Curing cluster_result Result F1 Dissolve D7 in Solvent F2 Add Co-solvent F1->F2 F3 Add Catalyst F2->F3 A1 Apply to Substrate (Dip/Spray) F3->A1 A2 Solvent Flash-off A1->A2 A3 Heat Curing A2->A3 R1 Hydrophobic Coating A3->R1

References

Application Notes and Protocols for Ring-Opening Polymerization of Tetradecamethylcycloheptasiloxane (D7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (B3030410) (PDMS) is a widely utilized silicon-based organic polymer known for its biocompatibility, chemical inertness, and tunable mechanical properties. These characteristics make it an ideal material for a variety of biomedical applications, including drug delivery systems, medical devices, and tissue engineering scaffolds.[1][2] The synthesis of high molecular weight PDMS with controlled properties is often achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers.[3][4]

Tetradecamethylcycloheptasiloxane (D7) is a larger macrocyclic siloxane monomer that offers unique advantages in ROP. Notably, the use of larger rings like D7 has been shown to suppress undesirable backbiting reactions, which can lead to the formation of cyclic byproducts and limit the achievable molecular weight of the linear polymer.[5] This attribute makes D7 an attractive monomer for the synthesis of well-defined, high molecular weight PDMS for advanced applications in drug development.

This document provides detailed application notes and experimental protocols for the ring-opening polymerization of this compound (D7), targeting researchers, scientists, and professionals in the field of drug development.

Polymerization Techniques: Anionic and Cationic ROP

The ring-opening polymerization of D7 can be initiated through both anionic and cationic mechanisms. The choice of method depends on the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.

Anionic Ring-Opening Polymerization (AROP)

AROP is a common method for synthesizing high molecular weight polysiloxanes with narrow molecular weight distributions.[6] It is typically initiated by strong bases such as alkali metal hydroxides or silanolates.[3] The polymerization proceeds via a nucleophilic attack of the initiator on the silicon atom of the cyclosiloxane, leading to the cleavage of a siloxane bond and the formation of a linear silanolate active center. This active center then propagates by attacking other D7 monomers.

Cationic Ring-Opening Polymerization (CROP)

CROP is another effective method for polymerizing cyclosiloxanes, often initiated by strong acids or electrophilic reagents.[4] The mechanism involves the protonation or coordination of an oxygen atom in the siloxane ring by the cationic initiator, which weakens the Si-O bond and facilitates ring-opening to generate a reactive cationic species. This species then propagates by reacting with additional D7 monomers. Photochemically generated acids can also be used to initiate CROP, offering temporal and spatial control over the polymerization process.[7]

Experimental Protocols

Below are generalized protocols for the anionic and cationic ring-opening polymerization of this compound (D7). Researchers should note that specific reaction conditions may need to be optimized to achieve desired polymer characteristics.

Protocol 1: Anionic Ring-Opening Polymerization of D7

Objective: To synthesize high molecular weight polydimethylsiloxane via anionic ring-opening polymerization of D7.

Materials:

  • This compound (D7), dried and distilled

  • Potassium hydroxide (B78521) (KOH) or other suitable basic catalyst (e.g., potassium silanolate)

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

  • Chain-terminating agent (e.g., trimethylchlorosilane)

  • Methanol (B129727)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. The D7 monomer and solvent must be rigorously dried and deoxygenated before use.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the desired amount of D7 in anhydrous toluene.

  • Initiation: Add a catalytic amount of potassium hydroxide (e.g., 0.1-1 mol% relative to D7). The exact amount will influence the polymerization rate and molecular weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically between 80°C and 140°C) and stir vigorously. The polymerization time will vary depending on the temperature and catalyst concentration (can range from a few hours to 24 hours).

  • Monitoring: The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

  • Termination: Once the desired molecular weight is achieved, cool the reaction to room temperature and terminate the polymerization by adding a chain-terminating agent, such as trimethylchlorosilane.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring. The precipitated PDMS can be collected by decantation or filtration.

  • Drying: Dry the purified polymer under vacuum to remove residual solvent and methanol.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene or polysiloxane standards.[4][8]

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR).[1]

Protocol 2: Cationic Ring-Opening Polymerization of D7

Objective: To synthesize polydimethylsiloxane via cationic ring-opening polymerization of D7.

Materials:

  • This compound (D7), dried and distilled

  • Strong acid catalyst (e.g., trifluoromethanesulfonic acid, H₂SO₄) or a photoacid generator for photopolymerization.

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Quenching agent (e.g., ammonia (B1221849) solution, triethylamine)

  • Methanol

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Ensure all glassware, monomer, and solvent are scrupulously dry.

  • Reaction Setup: Under an inert atmosphere, dissolve D7 in the chosen anhydrous solvent in a reaction flask.

  • Initiation: Carefully add a catalytic amount of the strong acid initiator (e.g., 0.01-0.5 mol% relative to D7). For photoinitiated polymerization, add the photoacid generator and ensure the setup allows for UV irradiation.

  • Polymerization: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the catalyst). For photoinitiated reactions, expose the mixture to a suitable UV light source. Reaction times can vary from minutes to several hours.

  • Monitoring: Monitor the reaction progress using GPC.

  • Termination/Quenching: Once the desired polymerization is reached, terminate the reaction by adding a suitable quenching agent to neutralize the acid catalyst.

  • Purification: Precipitate the polymer in methanol, wash thoroughly, and collect the product.

  • Drying: Dry the polymer under vacuum.

Characterization:

  • Molecular Weight and PDI: GPC analysis.[4][8]

  • Chemical Structure: NMR spectroscopy.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for the ring-opening polymerization of D7 under various conditions to illustrate the expected trends. Actual experimental results will vary.

Table 1: Anionic ROP of D7 - Effect of Catalyst Concentration and Temperature

EntryCatalyst (KOH) (mol%)Temperature (°C)Time (h)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Yield (%)
10.1100121501.285
20.51006801.390
30.112081801.2588
40.512041001.3592

Table 2: Cationic ROP of D7 - Effect of Initiator and Solvent

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Yield (%)
1Triflic Acid (0.05)CH₂Cl₂2521201.580
2Triflic Acid (0.1)CH₂Cl₂251901.685
3H₂SO₄ (0.2)Toluene6041001.875
4H₂SO₄ (0.5)Toluene602701.980

Visualization of Experimental Workflows

Anionic Ring-Opening Polymerization Workflow

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis D7 D7 Monomer Mixing_A Mixing under Inert Atmosphere D7->Mixing_A Solvent_A Anhydrous Solvent Solvent_A->Mixing_A Catalyst_A Anionic Catalyst Catalyst_A->Mixing_A Polymerization_A Polymerization (Heat & Stir) Mixing_A->Polymerization_A Termination_A Termination Polymerization_A->Termination_A Precipitation_A Precipitation in Methanol Termination_A->Precipitation_A Drying_A Vacuum Drying Precipitation_A->Drying_A Characterization_A Characterization (GPC, NMR) Drying_A->Characterization_A

Anionic ROP Workflow Diagram
Cationic Ring-Opening Polymerization Workflow

Cationic_ROP_Workflow cluster_prep_c Preparation cluster_reaction_c Reaction cluster_purification_c Purification & Analysis D7_C D7 Monomer Mixing_C Mixing under Inert Atmosphere D7_C->Mixing_C Solvent_C Anhydrous Solvent Solvent_C->Mixing_C Catalyst_C Cationic Initiator Catalyst_C->Mixing_C Polymerization_C Polymerization (Stir) Mixing_C->Polymerization_C Quenching_C Quenching Polymerization_C->Quenching_C Precipitation_C Precipitation in Methanol Quenching_C->Precipitation_C Drying_C Vacuum Drying Precipitation_C->Drying_C Characterization_C Characterization (GPC, NMR) Drying_C->Characterization_C

Cationic ROP Workflow Diagram

Applications in Drug Development

PDMS synthesized from D7 can be tailored for various applications in drug development, leveraging its biocompatibility and tunable properties.

  • Drug Delivery Vehicles: High molecular weight PDMS can be used to fabricate nanoparticles, microparticles, and implants for controlled and sustained drug release.[9] The hydrophobic nature of PDMS allows for the encapsulation of hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

  • Block Copolymers for Micelles and Polymersomes: D7 can be used to synthesize PDMS blocks in amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form micelles or polymersomes, which are excellent nanocarriers for both hydrophobic and hydrophilic drugs.[10]

  • Medical Devices and Implants: The biocompatibility and biostability of PDMS make it suitable for a wide range of medical devices, such as catheters and implants, which can also be designed to release therapeutic agents locally.[1]

  • Tissue Engineering Scaffolds: PDMS scaffolds can be fabricated to support cell growth and tissue regeneration. These scaffolds can be loaded with growth factors or other bioactive molecules to enhance the healing process.

Logical Relationship for PDMS-Based Drug Delivery System Development

Drug_Delivery_Development cluster_formulation Formulation cluster_application Application D7 This compound (D7) ROP Ring-Opening Polymerization (Anionic or Cationic) D7->ROP PDMS High Molecular Weight Polydimethylsiloxane (PDMS) ROP->PDMS Nanoparticles Nanoparticle Fabrication PDMS->Nanoparticles Block_Copolymers Block Copolymer Synthesis PDMS->Block_Copolymers Implants Implant/Device Fabrication PDMS->Implants Drug_Encapsulation Drug Encapsulation Nanoparticles->Drug_Encapsulation Block_Copolymers->Drug_Encapsulation Implants->Drug_Encapsulation Controlled_Release Controlled Release Studies Drug_Encapsulation->Controlled_Release In_Vitro_Testing In Vitro Cell Studies Controlled_Release->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models In_Vitro_Testing->In_Vivo_Testing

PDMS Drug Delivery Development Path

Conclusion

The ring-opening polymerization of this compound (D7) provides a versatile platform for the synthesis of well-defined, high molecular weight polydimethylsiloxane. By carefully selecting the polymerization technique (anionic or cationic) and optimizing the reaction conditions, researchers can tailor the properties of the resulting PDMS to meet the specific demands of various drug development applications. The protocols and information provided herein serve as a foundational guide for scientists and engineers working to advance the field of biomedical materials and drug delivery systems.

References

Safe handling and storage procedures for Tetradecamethylcycloheptasiloxane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS) with the chemical formula C14H42O7Si7.[1][2][3] It is primarily used in industrial applications and for scientific research.[4] While it is not classified as a hazardous substance according to most safety data sheets, proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.[5][6] These notes provide detailed procedures for the safe handling and storage of this compound in a laboratory environment.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C14H42O7Si7[1][2][3][7]
Molecular Weight 519.07 g/mol [1][7]
CAS Number 107-50-6[1][2][3][5]
Appearance Colorless, clear liquid[8][9]
Melting Point -32°C[2][9][10][11]
Boiling Point 151°C at 2.7 kPa (20 mmHg)[2][8][9][10]
Density 0.97 g/cm³ at 20°C[2][8][9]
Viscosity 7.57 mm²/s (kinematic at 40°C), 7.8 mPa·s (dynamic at 38°C)[8]
Solubility Slightly soluble in Benzene and Chloroform[10]
Flash Point No data available[8][9]
Toxicity No data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, and aspiration hazard.[4][5][6] One source suggests it may cause eye irritation.[8][9]

Experimental Protocols

General Handling Protocol for this compound

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]

2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[5]

3. Handling Procedure

  • Before use, visually inspect the container for any signs of damage or leaks.

  • When transferring the liquid, do so carefully to avoid splashing.

  • Use only clean, dry glassware and equipment to prevent contamination.

  • Avoid contact with skin and eyes.[5]

  • After handling, wash hands thoroughly with soap and water.[8][9]

4. Storage

  • Store this compound in a tightly closed container.[5][9]

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[9]

5. Spill and Waste Disposal

  • In case of a small spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9]

  • For larger spills, evacuate the area and follow emergency procedures.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[4][5]

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal start Start ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation inspect Inspect Container for Damage ventilation->inspect transfer Transfer Chemical Carefully inspect->transfer use Perform Experimental Work transfer->use wash Wash Hands Thoroughly use->wash decontaminate Clean Work Area and Equipment wash->decontaminate storage Store in Tightly Closed Container in a Cool, Dry, Ventilated Area decontaminate->storage disposal Dispose of Waste According to Regulations decontaminate->disposal end End storage->end disposal->end

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols: Tetradecamethylcycloheptasiloxane (D7) as an Intermediate for Methyl Silicone Oil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetradecamethylcycloheptasiloxane (D7), a cyclic siloxane, as a key intermediate in the synthesis of methyl silicone oil (polydimethylsiloxane, PDMS). The primary method detailed is ring-opening polymerization (ROP), a versatile technique for producing silicone oils with a wide range of viscosities and molecular weights.

Introduction

Methyl silicone oils are valued for their excellent thermal stability, chemical inertness, and unique viscoelastic properties, leading to their widespread use in various industrial and scientific applications, including as lubricants, heat transfer fluids, and in medical devices. The synthesis of these polymers from cyclic siloxane precursors like this compound (D7) offers precise control over the final product's characteristics. D7, a seven-membered siloxane ring, has been shown to act not only as a monomer but also as a ligand for common ROP catalysts, which can lead to an increased polymerization rate and a reduction in undesirable side reactions.[1]

Principle of Synthesis: Ring-Opening Polymerization (ROP)

The fundamental process for converting D7 into linear methyl silicone oil is ring-opening polymerization (ROP). This reaction can be initiated by either anionic or cationic catalysts. The catalyst cleaves the silicon-oxygen bond within the D7 ring, creating a reactive center that then attacks another D7 molecule, propagating the polymer chain.[2][3] The molecular weight and viscosity of the resulting silicone oil can be controlled by the addition of a chain-stopping agent, such as hexamethyldisiloxane (B120664) (MM), and by careful management of reaction conditions.[3]

Experimental Protocols

The following protocols are representative methods for the synthesis of methyl silicone oil from this compound (D7) via anionic and cationic ring-opening polymerization.

Anionic Ring-Opening Polymerization Protocol

This protocol utilizes a potassium silanolate catalyst, a common and effective choice for the ROP of cyclosiloxanes.[4][5]

Materials:

  • This compound (D7)

  • Potassium hydroxide (B78521) (KOH)

  • Hexamethyldisiloxane (MM) as a chain-stopper

  • Toluene (B28343), anhydrous

  • Methanol

  • Activated carbon

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Vacuum distillation apparatus

Procedure:

  • Catalyst Preparation (Potassium Silanolate): In a separate flask, reflux a mixture of dimethylcyclosiloxanes, potassium hydroxide, and toluene to prepare the potassium silanolate catalyst solution.[5]

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a dropping funnel. Purge the entire system with an inert gas to ensure anhydrous conditions.

  • Charging the Reactor: Charge the flask with this compound (D7) and the desired amount of hexamethyldisiloxane (MM) to control the molecular weight.

  • Initiation: Heat the mixture to the desired reaction temperature (typically between 90°C and 150°C) under a constant inert gas flow.[6]

  • Polymerization: Slowly add the prepared potassium silanolate catalyst to the heated D7 mixture. The polymerization will commence, leading to an increase in the viscosity of the reaction mixture.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small samples and measuring their viscosity.

  • Termination: Once the desired viscosity is achieved, cool the reaction mixture and neutralize the catalyst. This can be done by bubbling carbon dioxide through the mixture or by adding a weak acid.

  • Purification:

    • Filter the mixture to remove the neutralized catalyst salts.

    • Remove any unreacted monomer and low molecular weight cyclic siloxanes by vacuum distillation.

    • The purified methyl silicone oil can be further treated with activated carbon to remove any residual impurities and odor.

Cationic Ring-Opening Polymerization Protocol

This protocol employs a strong acid catalyst.

Materials:

  • This compound (D7)

  • Trifluoromethanesulfonic acid (TfOH) or another strong protic acid

  • Hexamethyldisiloxane (MM)

  • Toluene, anhydrous

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Same as for anionic polymerization.

Procedure:

  • Reaction Setup: Set up the reaction apparatus as described for the anionic polymerization, ensuring all glassware is dry and the system is under an inert atmosphere.

  • Charging the Reactor: Add this compound (D7), hexamethyldisiloxane (MM), and anhydrous toluene to the reaction flask.

  • Initiation: Cool the mixture in an ice bath and slowly add the strong acid catalyst (e.g., TfOH) dropwise.

  • Polymerization: Allow the reaction to proceed at room temperature or with gentle heating, depending on the desired reaction rate. Monitor the viscosity of the mixture.

  • Termination: Quench the reaction by adding a sufficient amount of a weak base, such as a sodium bicarbonate solution, to neutralize the acid catalyst.

  • Purification:

    • Separate the organic layer and wash it several times with deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent and any volatile components under reduced pressure to obtain the final methyl silicone oil.

Data Presentation

The properties of the synthesized methyl silicone oil are highly dependent on the reaction parameters. The following tables summarize the expected influence of these parameters.

Table 1: Influence of Reaction Parameters on Methyl Silicone Oil Properties

ParameterEffect on Molecular Weight/ViscosityEffect on Reaction Rate
[D7] / [MM] Ratio Increasing the ratio increases molecular weight and viscosity.[6]Minor effect.
Catalyst Concentration Higher concentration can lead to faster attainment of equilibrium, but may broaden molecular weight distribution.Increases the reaction rate.
Temperature Higher temperatures generally lead to lower equilibrium molecular weights but increase the reaction rate.[6]Increases the reaction rate.[6]
Reaction Time Longer reaction times allow the system to reach equilibrium, affecting the final molecular weight distribution.[6]N/A

Table 2: Typical Properties of Methyl Silicone Oil Synthesized from Cyclosiloxanes

PropertyTypical Value Range
Viscosity at 25°C (cSt) 10 - 1,000,000[7]
Refractive Index ~1.403
Density at 25°C (g/cm³) 0.965 - 0.975
Flash Point (°C) > 300
Pour Point (°C) -50 to -40

Visualizations

Experimental Workflow for Methyl Silicone Oil Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification D7 This compound (D7) Reactor Reaction Vessel (Inert Atmosphere) D7->Reactor MM Hexamethyldisiloxane (MM) MM->Reactor Catalyst Catalyst (e.g., Potassium Silanolate) Catalyst->Reactor Polymerization Ring-Opening Polymerization (Controlled Temperature) Reactor->Polymerization Neutralization Catalyst Neutralization Polymerization->Neutralization Filtration Filtration Neutralization->Filtration Distillation Vacuum Distillation Filtration->Distillation Product Methyl Silicone Oil Distillation->Product ROP_Mechanism D7 This compound (D7) (Me₂SiO)₇ ActiveMonomer Activated Monomer Linear Reactive Species D7->ActiveMonomer Catalyst Initiator (Anionic or Cationic) Catalyst->D7 Initiation GrowingChain Growing Polymer Chain ...-(Me₂SiO)n-Reactive End ActiveMonomer->GrowingChain Propagation (+ D7 molecules) FinalPolymer {Methyl Silicone Oil | Me₃SiO-(Me₂SiO)n-SiMe₃} GrowingChain->FinalPolymer Termination MM {Chain Stopper | (Me₃Si)₂O} MM->GrowingChain

References

Application Notes and Protocols for Electronic Component Insulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the selection and testing of insulating materials for electronic components. Detailed protocols for key experiments are included to ensure accurate and reproducible results.

Introduction to Electronic Component Insulation

Proper insulation is critical for the reliability and safety of electronic components.[1][2][3] Insulating materials, also known as dielectrics, prevent the flow of electric current between conductive parts, protecting against short circuits, electrical shock, and environmental factors.[1][2][3][4] The selection of an appropriate insulating material depends on a variety of factors including the operating voltage, temperature, and environmental conditions the component will be exposed to.[5][6]

Commonly used insulating materials in electronics include:

  • Epoxy Resins: Widely used for encapsulation, potting, and as a laminate material for printed circuit boards (PCBs).[2][3][7] They offer excellent electrical insulation, high thermal resistance, and strong adhesion.[2][3]

  • Silicone: Known for its flexibility and stability over a wide temperature range.[8][9][10] It is often used for cable insulation, seals, and gaskets in high-temperature applications.[9][11]

  • Polyimide Films: These films are lightweight, flexible, and resistant to heat and chemicals, making them ideal for use in flexible printed circuits, wire insulation, and transformers.[12][13][14][15]

  • Plastics: A diverse group of materials including Polyvinyl Chloride (PVC) and Polyethylene (PE) that are commonly used for wire and cable insulation due to their good dielectric properties and cost-effectiveness.[1][8][16]

  • Ceramics: Materials like alumina (B75360) and porcelain are used in high-voltage applications due to their exceptional electrical resistance and ability to withstand harsh environments.[1][8][16][17]

Key Properties of Insulating Materials

The effectiveness of an insulating material is determined by several key properties. A summary of typical values for common materials is presented in the table below.

MaterialDielectric Strength (kV/mm)Volume Resistivity (Ω·cm)Thermal Conductivity (W/m·K)
Epoxy Resin15 - 2510¹² - 10¹⁶0.2 - 1.0
Silicone Rubber15 - 30[9]10¹³ - 10¹⁵[9]0.2 - 0.4
Polyimide Film (Kapton®)> 200> 10¹⁶0.12
PVC15 - 40> 10¹⁶0.12 - 0.25
Alumina (Ceramic)> 15> 10¹⁴20 - 30

Experimental Protocols

Accurate characterization of insulating materials is essential for ensuring their performance in electronic applications. The following are detailed protocols for three key experimental tests.

Dielectric Strength Testing

Standard: ASTM D149

Objective: To determine the voltage at which an insulating material breaks down under an electrical field.[5][6][18]

Methodology:

  • Specimen Preparation: Prepare flat specimens of the material with a uniform thickness. The specimens should be clean and free of any defects.

  • Conditioning: Condition the specimens at a specified temperature and humidity for a set period to ensure consistent results.

  • Test Setup: Place the specimen between two electrodes. The electrodes should be in firm contact with the specimen.

  • Voltage Application: Apply an AC voltage at a commercial power frequency (typically 60 Hz).[6][19] The voltage can be increased using one of three methods:

    • Short-Time Method: The voltage is increased from zero to breakdown at a uniform rate.

    • Slow Rate-of-Rise Method: The voltage is increased at a slow, uniform rate until breakdown occurs.[18]

    • Step-by-Step Method: The voltage is increased in equal increments and held for a specified time at each step until breakdown.

  • Data Collection: Record the breakdown voltage.

  • Calculation: Calculate the dielectric strength by dividing the breakdown voltage by the thickness of the specimen.

Volume Resistivity Testing

Standard: ASTM D257

Objective: To measure the resistance of an insulating material to leakage current through its bulk.[20][21][22]

Methodology:

  • Specimen Preparation: Prepare a specimen of the material with a defined geometry (e.g., a flat disc).

  • Electrode Application: Apply electrodes to the surfaces of the specimen. The type of electrode (e.g., conductive paint, metal foil) should be chosen based on the material.[20]

  • Test Setup: Place the specimen in a test fixture and connect it to a high-resistance meter (megohmmeter).

  • Voltage Application: Apply a DC voltage across the electrodes for a specified period (electrification time).[22]

  • Current Measurement: Measure the resulting current flowing through the material.

  • Calculation: Calculate the volume resistance from the applied voltage and the measured current. The volume resistivity is then calculated using the volume resistance and the dimensions of the specimen and electrodes.

Thermal Conductivity Testing

Standard: ASTM E1461 (Flash Method)

Objective: To measure the rate at which heat is transferred through a material.[23][24][25]

Methodology:

  • Specimen Preparation: Prepare a small, thin, disc-shaped specimen. The surfaces should be flat and parallel.

  • Coating: Apply a thin layer of a high-emissivity coating (e.g., graphite) to both surfaces of the specimen to enhance energy absorption and infrared emission.

  • Test Setup: Place the specimen in a sample holder within the flash apparatus.

  • Energy Pulse: Irradiate one face of the specimen with a short, high-intensity energy pulse (e.g., from a laser).[25]

  • Temperature Measurement: Monitor the temperature rise on the opposite face of the specimen as a function of time using an infrared detector.

  • Data Analysis: The thermal diffusivity is calculated from the temperature rise versus time data.

  • Thermal Conductivity Calculation: The thermal conductivity is then calculated using the measured thermal diffusivity, the specific heat capacity, and the density of the material.

Visualizations

Experimental_Workflow_Dielectric_Strength cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Specimen_Prep Specimen Preparation Conditioning Conditioning Specimen_Prep->Conditioning Test_Setup Test Setup (Electrodes) Conditioning->Test_Setup Voltage_App Voltage Application Test_Setup->Voltage_App Data_Collection Data Collection (Breakdown Voltage) Voltage_App->Data_Collection Calculation Dielectric Strength Calculation Data_Collection->Calculation

Caption: Workflow for Dielectric Strength Testing.

Signaling_Pathway_Insulation_Failure cluster_stress Stress Factors cluster_degradation Degradation Mechanisms cluster_failure Failure Mode High_Voltage High Electrical Field Material_Degradation Material Degradation High_Voltage->Material_Degradation High_Temp Elevated Temperature High_Temp->Material_Degradation Mech_Stress Mechanical Stress Defect_Formation Defect Formation Mech_Stress->Defect_Formation Dielectric_Breakdown Dielectric Breakdown Material_Degradation->Dielectric_Breakdown Defect_Formation->Dielectric_Breakdown

Caption: Factors leading to Insulation Failure.

Logical_Relationship_Material_Selection cluster_requirements Application Requirements cluster_properties Material Properties cluster_selection Material Selection Voltage Operating Voltage Dielectric Dielectric Strength Voltage->Dielectric Temperature Operating Temperature Thermal Thermal Stability Temperature->Thermal Environment Environment Chemical Chemical Resistance Environment->Chemical Mechanical Mechanical Needs Flexibility Flexibility Mechanical->Flexibility Selection Optimal Material Dielectric->Selection Thermal->Selection Chemical->Selection Flexibility->Selection

Caption: Logic for Insulating Material Selection.

References

Application Notes and Protocols for the Study of Tetradecamethylcycloheptasiloxane and its Metabolites in Marine Xenobiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying Tetradecamethylcycloheptasiloxane (D7), a cyclic volatile methyl siloxane (cVMS), and its metabolites in marine organisms. While specific data on D7 biotransformation in marine ecosystems is limited, this document extrapolates from research on related cVMS compounds (D4, D5, and D6) to provide robust protocols and theoretical frameworks for future research.

Introduction to this compound (D7) in the Marine Environment

This compound (D7) is a synthetic organosilicon compound used in a variety of industrial and consumer products. Its presence in the environment, including marine ecosystems, is of growing concern due to its potential for bioaccumulation and persistence. As a xenobiotic, D7 can be taken up by marine organisms and undergo metabolic transformation, leading to the formation of various metabolites. Understanding these metabolic pathways and the resulting metabolites is crucial for assessing the toxicological risk of D7 to marine life and, by extension, to human health through the food chain.

Quantitative Data on Cyclic Volatile Methyl Siloxanes (cVMS) in Marine Biota

Table 1: Bioaccumulation of Cyclic Volatile Methyl Siloxanes in Marine Fish

CompoundSpeciesTissueConcentration (ng/g wet weight)Bioconcentration Factor (BCF)Location
D4 (Octamethylcyclotetrasiloxane)Bream (Abramis brama)Fillet~320 (max)-Saar River, Germany
D5 (Decamethylcyclopentasiloxane)Bream (Abramis brama)Fillet~7600 (max)-Saar River, Germany
D6 (Dodecamethylcyclohexasiloxane)Rainbow Trout (Oncorhynchus mykiss)Whole Body-1909 L/kgNorthern Canada

Table 2: Biotransformation Rates of Cyclic Volatile Methyl Siloxanes in Rainbow Trout (Oncorhynchus mykiss)

CompoundSomatic Biotransformation Rate Constant (kBM, d⁻¹)Gut Biotransformation Rate Constant (kGM, d⁻¹)
D4 (Octamethylcyclotetrasiloxane)0.039 ± 0.0191.26 ± 0.61
D5 (Decamethylcyclopentasiloxane)0.037 ± 0.0096.46 ± 1.12

Experimental Protocols

The following protocols are designed to guide researchers in the study of D7 and its metabolites in marine organisms. They are based on established methods for xenobiotic analysis in marine biota, with specific considerations for siloxanes.

Protocol 1: Sample Collection and Preparation of Marine Biota
  • Sample Collection: Collect marine organisms (e.g., fish, invertebrates) from the study area. Record species, size, weight, and collection location.

  • Tissue Dissection: On a clean surface, dissect the target tissues (e.g., liver, muscle, adipose tissue). The liver is often a primary site of xenobiotic metabolism.

  • Homogenization: Weigh the tissue sample and homogenize it using a high-speed homogenizer. For a 1-5 g tissue sample, add 10-20 mL of an appropriate solvent like acetonitrile (B52724) or a mixture of hexane (B92381) and acetone.

  • Internal Standard Spiking: Spike the homogenate with a known concentration of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled siloxane) to correct for matrix effects and procedural losses.

  • Storage: If not proceeding immediately with extraction, store the homogenized samples at -80°C to prevent degradation of metabolites.

Protocol 2: Extraction of D7 and its Metabolites

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for the extraction of xenobiotics from complex matrices.

  • Solvent Extraction: To the homogenized sample, add an appropriate volume of organic solvent (e.g., acetonitrile). Vortex vigorously for 1-2 minutes.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 x g) for 5-10 minutes to separate the organic and aqueous layers and pellet the solid debris.

  • Collection of Supernatant: Carefully collect the upper organic layer containing the analytes.

Protocol 3: Sample Cleanup using Dispersive Solid-Phase Extraction (d-SPE)
  • Transfer Supernatant: Transfer the collected organic extract to a new tube containing a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences).

  • Vortex and Centrifuge: Vortex the tube for 1 minute and then centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract.

Protocol 4: GC-MS Analysis of D7 and its Metabolites
  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of polar metabolites (e.g., hydroxylated siloxanes), derivatization may be necessary. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.

    • Add 50-100 µL of the silylating reagent and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is recommended for accurate mass measurements and identification of unknown metabolites.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Data Acquisition: Full scan mode for initial screening and identification of metabolites. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Data Analysis:

    • Identify the parent D7 compound based on its retention time and mass spectrum.

    • Search for potential metabolites by looking for characteristic mass spectral fragments and mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation, demethylation).

    • Confirm the identity of metabolites by comparing their mass spectra and retention times with those of authentic standards, if available.

Visualizations

Proposed Metabolic Pathway of this compound (D7) in Marine Organisms

The following diagram illustrates a plausible metabolic pathway for D7 in marine organisms, primarily based on the known metabolism of other cyclic siloxanes and the general principles of xenobiotic biotransformation. The primary metabolic route is likely initiated by cytochrome P450-mediated oxidation.

G D7 This compound (D7) Hydroxylated_D7 Hydroxylated D7 Metabolite D7->Hydroxylated_D7 Phase I: Cytochrome P450 (Hydroxylation) Ring_Opening Ring-Opened Siloxane Diol Hydroxylated_D7->Ring_Opening Hydrolysis Further_Oxidation Further Oxidized Products Ring_Opening->Further_Oxidation Oxidation Conjugation Conjugated Metabolites (e.g., Glucuronides, Sulfates) Ring_Opening->Conjugation Phase II: Conjugation Further_Oxidation->Conjugation Phase II: Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of D7 in marine organisms.

Experimental Workflow for D7 Metabolite Analysis

The following diagram outlines the logical flow of the experimental procedures for the analysis of D7 and its metabolites in marine biota.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Collection Sample Collection (Marine Biota) Homogenization Homogenization Collection->Homogenization Extraction Solvent Extraction (QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Derivatization Derivatization (Silylation) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Metabolite Identification GCMS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for D7 metabolite analysis.

Application Notes and Protocols for the Hydrolysis of Tetradecamethylcycloheptasiloxane (D7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS) with a wide range of industrial applications, including as a surfactant, softening agent, and lubricant.[1] Its chemical stability and unique properties also make it a subject of interest in materials science and drug delivery research. The hydrolysis of D7, a reaction involving the cleavage of its siloxane (Si-O-Si) bonds by water, is a critical process that influences its environmental fate, biological interactions, and potential for transformation into other silicon-containing compounds.[2][3] This document provides detailed application notes and experimental protocols for studying the hydrolysis reactions of D7.

The hydrolysis of D7 proceeds via the ring-opening of the cyclic siloxane to form linear silanol-terminated oligomers and polymers.[2][3] This reaction can be catalyzed by both acids and bases.[4][5] Understanding the kinetics and mechanisms of D7 hydrolysis is essential for controlling its degradation, designing new materials, and assessing its environmental impact.

Factors Influencing Hydrolysis Reactions

Several factors can significantly influence the rate and extent of this compound (D7) hydrolysis:

  • pH: The hydrolysis of siloxanes is catalyzed by both acids and bases.[4][5] The reaction rate is slowest at a neutral pH of around 7 and increases significantly under acidic or alkaline conditions.[6]

  • Temperature: As with most chemical reactions, the rate of D7 hydrolysis increases with temperature. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation.

  • Solvent: The choice of solvent can affect the solubility of D7 and the accessibility of water to the siloxane bonds, thereby influencing the reaction rate.

  • Water Concentration: The concentration of water is a key factor, as it is a reactant in the hydrolysis process.

  • Catalyst: The presence and concentration of acid or base catalysts will directly impact the rate of hydrolysis.[4][5]

Quantitative Data Summary

Table 1: Representative First-Order Rate Constant for Cyclic Siloxane Hydrolysis

SiloxaneConditionsRate Constant (k)Reference
Hexamethylcyclotrisiloxane (D3)Excess water in Tetrahydrofuran (THF)3.8 x 10⁻³ min⁻¹[2]

Note: This value can be used as an initial estimate for the hydrolysis rate of D7 under similar conditions.

Table 2: Representative Zeroth-Order Rate Constants for Polydimethylsiloxane (PDMS) Hydrolysis at 24°C

ConditionsRate Constant (mg Si L⁻¹ day⁻¹)Reference
Acidic (pH 2, HCl)0.07[4][7]
Neutral (Demineralised Water, pH ~6)0.002[4][7]
Alkaline (pH 12, NaOH)0.28[4][7]

Note: This data for linear PDMS provides a useful comparison for the pH-dependence of siloxane hydrolysis.

Experimental Protocols

Protocol 1: Monitoring D7 Hydrolysis Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a method for monitoring the hydrolysis of D7 in real-time using ¹H or ²⁹Si NMR spectroscopy. NMR is a powerful technique for quantitatively tracking the disappearance of the starting material and the appearance of hydrolysis products.[8][9][10]

Materials:

  • This compound (D7)

  • Deuterated solvent (e.g., acetone-d₆, THF-d₈)

  • Deionized water

  • Acid or base catalyst (e.g., HCl, NaOH solution)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of D7 in the chosen deuterated solvent.

    • In an NMR tube, combine the D7 stock solution and the deuterated solvent.

    • Add a specific amount of deionized water to the NMR tube.

    • To initiate the reaction, add a known concentration of the acid or base catalyst to the NMR tube.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the NMR spectrometer.

    • Acquire a series of ¹H or ²⁹Si NMR spectra at regular time intervals. The time intervals will depend on the expected reaction rate and should be chosen to capture the kinetic profile accurately.

    • Ensure consistent acquisition parameters (e.g., temperature, pulse sequence, relaxation delay) throughout the experiment.

  • Data Processing and Analysis:

    • Process the acquired NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Integrate the signals corresponding to the methyl protons of D7 and the methyl protons of the resulting linear silanol (B1196071) species.

    • The decrease in the integral of the D7 signal over time corresponds to the rate of hydrolysis.

    • Plot the concentration of D7 (proportional to the integral) versus time to determine the reaction kinetics.

Protocol 2: Analysis of D7 Hydrolysis Products using Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Reaction mixture from D7 hydrolysis

  • Organic solvent for extraction (e.g., hexane, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Derivatization agent (optional, e.g., BSTFA for silylating silanols)[11]

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • At desired time points, quench the hydrolysis reaction (e.g., by neutralizing the catalyst).

    • Extract the organic components from the aqueous reaction mixture using a suitable organic solvent.

    • Dry the organic extract over an anhydrous drying agent.

    • (Optional) If the hydrolysis products (silanols) are not sufficiently volatile for GC analysis, perform a derivatization step. For example, react the sample with a silylating agent like BSTFA to convert the polar Si-OH groups to more volatile Si-O-Si(CH₃)₃ groups.[11]

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC-MS system.

    • Use a temperature program that allows for the separation of D7 and its hydrolysis products.

    • The mass spectrometer will provide mass spectra of the separated components, allowing for their identification by comparison with spectral libraries or by interpretation of the fragmentation patterns.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to D7 and its hydrolysis products.

    • Quantify the amount of each product by integrating the peak areas and using appropriate calibration standards.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms and workflows involved in the hydrolysis of this compound.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis D7_acid D7 (Cyclic Siloxane) Protonation Protonation of Siloxane Oxygen D7_acid->Protonation H⁺ Nucleophilic_Attack_acid Nucleophilic Attack by Water Protonation->Nucleophilic_Attack_acid H₂O Ring_Opening_acid Ring Opening Nucleophilic_Attack_acid->Ring_Opening_acid Silanol_acid Linear Silanol Product Ring_Opening_acid->Silanol_acid D7_base D7 (Cyclic Siloxane) Nucleophilic_Attack_base Nucleophilic Attack by Hydroxide D7_base->Nucleophilic_Attack_base OH⁻ Ring_Opening_base Ring Opening Nucleophilic_Attack_base->Ring_Opening_base Silanol_base Linear Silanol Product Ring_Opening_base->Silanol_base

Caption: Acid and Base-Catalyzed Hydrolysis Mechanisms of D7.

Experimental_Workflow_NMR start Start prep Prepare D7 solution in deuterated solvent start->prep add_water Add Deionized Water prep->add_water add_catalyst Add Acid/Base Catalyst to initiate reaction add_water->add_catalyst nmr_acq Acquire NMR spectra at time intervals add_catalyst->nmr_acq process Process NMR Data (FT, Phasing, Baseline) nmr_acq->process integrate Integrate D7 and Product Signals process->integrate kinetics Plot Concentration vs. Time to determine kinetics integrate->kinetics end End kinetics->end Experimental_Workflow_GCMS start Start quench Quench Hydrolysis Reaction start->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Extract extract->dry derivatize Optional: Derivatize with Silylating Agent dry->derivatize gcms_analysis Analyze by GC-MS dry->gcms_analysis No derivatize->gcms_analysis Yes identify Identify Products from Mass Spectra gcms_analysis->identify quantify Quantify Products using Calibration identify->quantify end End quantify->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tetradecamethylcycloheptasiloxane (D7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from Tetradecamethylcycloheptasiloxane (D7) samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound (D7).

Issue 1: Presence of Other Cyclic Siloxanes (D4, D5, D6) in the D7 Sample

  • Probable Cause: Incomplete separation during the synthesis or initial purification process. These lower molecular weight cyclosiloxanes are common starting materials or byproducts in the production of larger cyclic siloxanes like D7.[1] Their similar chemical properties can make separation challenging.

  • Solution:

    • Fractional Vacuum Distillation: This is the most effective method for separating components with different boiling points.[2] Since D7 has a higher boiling point than D4, D5, and D6, it will remain in the distillation flask while the more volatile impurities are distilled off.

    • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can provide excellent separation based on slight differences in polarity and molecular size.[3][4][5]

Issue 2: Contamination with Linear Siloxanes

  • Probable Cause: Linear siloxanes can be present as byproducts from the polymerization process used to synthesize cyclosiloxanes.

  • Solution:

    • Adsorption Chromatography: Using adsorbents like silica (B1680970) gel or activated carbon can effectively remove more polar or larger linear siloxanes.[6][7][8][9][10]

    • Liquid-Liquid Extraction: This technique can be used to partition the linear siloxanes into a solvent in which they have a higher affinity, separating them from the D7.

Issue 3: Residual Catalyst or Reagents in the Sample

  • Probable Cause: Incomplete quenching or removal of catalysts (e.g., acids or bases) and other reagents used during synthesis.

  • Solution:

    • Aqueous Washing: Washing the D7 sample with deionized water can help remove water-soluble catalysts and salts.

    • Adsorption: Passing the sample through a bed of a suitable adsorbent like activated carbon or silica gel can remove many catalytic residues.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a commercial sample of this compound (D7)?

A1: The most common impurities are typically other cyclic volatile methyl siloxanes (cVMS) such as Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and Dodecamethylcyclohexasiloxane (D6), as well as various linear siloxanes.[1] The presence and concentration of these impurities can vary depending on the manufacturing process.

Q2: Which purification method is best for achieving high-purity D7?

A2: The optimal method depends on the nature of the impurities and the desired final purity.

  • For removing other volatile cyclosiloxanes, fractional vacuum distillation is highly effective.[2]

  • For achieving the highest purity and removing structurally similar impurities, preparative HPLC is often the preferred choice.[3][4][5]

  • Adsorption chromatography is a good option for removing more polar impurities and can be used in conjunction with other methods.[8][9][10]

Q3: How can I verify the purity of my D7 sample after purification?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for assessing the purity of volatile compounds like D7.[11][12] It allows for the separation and identification of volatile impurities.

Q4: Are there any safety precautions I should take when handling D7 and the solvents used for its purification?

A4: Yes. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for purification, such as acetone (B3395972) and acetonitrile, are flammable and should be handled with care, away from ignition sources.

Data Presentation

Table 1: Physical Properties of Common Cyclic Siloxanes

PropertyD4 (Octamethylcyclotetrasiloxane)D5 (Decamethylcyclopentasiloxane)D6 (Dodecamethylcyclohexasiloxane)D7 (this compound)
Molecular Formula C8H24O4Si4C10H30O5Si5C12H36O6Si6C14H42O7Si7
Molecular Weight ( g/mol ) 296.62370.77444.92519.08
Boiling Point (°C at 760 mmHg) 175210245~270 (estimated)
Boiling Point (°C at 20 mmHg) ---151[13]
Melting Point (°C) 17.5-38-3-32[13]
Density (g/cm³ at 25°C) 0.9560.9590.967~0.97 (estimated)

Note: Some properties for D7 are estimated based on the trends of the lower-order cyclosiloxanes.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed to separate D7 from more volatile impurities like D4, D5, and D6.

Materials:

  • Crude D7 sample

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude D7 sample and a stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum source.

  • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

  • Begin heating the sample gently while stirring.

  • Monitor the temperature at the distillation head. The temperature will initially rise and then plateau as the most volatile impurity (likely D4) begins to distill.

  • Collect the first fraction, which will be enriched in the lower boiling point impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

  • The temperature will then plateau again at the boiling point of the next impurity. Continue this process, collecting different fractions based on the boiling point plateaus.

  • The purified D7 will remain in the distillation flask as the higher-boiling component.

  • Once the separation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Adsorption Chromatography with Silica Gel

This protocol is suitable for removing polar impurities and some linear siloxanes.

Materials:

  • Crude D7 sample

  • Silica gel (60-200 mesh)

  • Chromatography column

  • Non-polar solvent (e.g., hexane)

  • Collection flasks

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Allow the solvent to drain until it is level with the top of the silica gel bed.

  • Dissolve the crude D7 sample in a minimal amount of the non-polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the non-polar solvent.

  • Since D7 is non-polar, it will move through the column relatively quickly. The more polar impurities will be retained on the silica gel.

  • Collect fractions of the eluent.

  • Analyze the collected fractions using GC-MS to identify those containing the purified D7.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction with Acetone

This method can be used to remove certain impurities that are more soluble in a polar solvent like acetone.

Materials:

  • Crude D7 sample

  • Acetone

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude D7 sample in a non-polar solvent like hexane (B92381).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of acetone to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the two layers to separate. The upper layer will be the hexane/D7 phase, and the lower layer will be the acetone phase containing the extracted impurities.

  • Drain the lower acetone layer.

  • Repeat the extraction of the hexane layer with fresh acetone two more times.

  • Wash the hexane layer with deionized water to remove any residual acetone.

  • Dry the hexane layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent and then remove the hexane using a rotary evaporator to obtain the purified D7.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Impurity Type? cluster_methods Purification Methods cluster_end Finish start Impure D7 Sample analysis Identify Impurities (e.g., GC-MS) start->analysis impurity_type Predominant Impurity? analysis->impurity_type distillation Fractional Vacuum Distillation impurity_type->distillation Other Cyclosiloxanes (Different B.P.) adsorption Adsorption Chromatography (Silica Gel / Activated Carbon) impurity_type->adsorption Polar Impurities / Linear Siloxanes hplc Preparative HPLC impurity_type->hplc Structurally Similar Impurities / High Purity extraction Liquid-Liquid Extraction impurity_type->extraction Solubility Differences verify Verify Purity (GC-MS) distillation->verify adsorption->verify hplc->verify extraction->verify end_product Pure D7 verify->impurity_type Further Purification Needed verify->end_product Purity Met

Caption: Troubleshooting workflow for D7 purification.

Purification_Methods_Logic cluster_input Input cluster_primary Primary Methods cluster_secondary Secondary/High-Purity Methods cluster_output Output impure_d7 Impure D7 Sample distillation Fractional Vacuum Distillation (Removes Volatiles) impure_d7->distillation adsorption Adsorption Chromatography (Removes Polar Impurities) impure_d7->adsorption hplc Preparative HPLC (High Resolution Separation) distillation->hplc extraction Liquid-Liquid Extraction (Targets Specific Solubilities) distillation->extraction adsorption->hplc adsorption->extraction pure_d7 Purified D7 hplc->pure_d7 extraction->pure_d7

References

Technical Support Center: Overcoming Challenges in the GC Analysis of Cyclic Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography (GC) analysis of cyclic siloxanes.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the GC analysis of cyclic siloxanes, offering potential causes and solutions.

1. Why am I seeing a series of evenly spaced, late-eluting peaks in my chromatogram?

These "ghost peaks" are a common issue in siloxane analysis and are often indicative of contamination from the GC system itself.[1][2][3] The most likely sources are the degradation of the inlet septum or vial septa.[1][4]

  • Inlet Septum Bleed: Volatile degradation products from the inlet septum can enter the column and appear as a series of evenly spaced peaks during a temperature-programmed analysis.[1] To mitigate this, it is recommended to change the inlet septum daily during continuous use.[1] Using a tapered cone style syringe needle (23s-26s) can also help minimize coring and the introduction of septum particles into the liner.[1]

  • Vial Cap Septa Bleed: Although less common, siloxanes can leach from vial cap septa, especially when using solvents like methylene (B1212753) chloride or when the vial is punctured multiple times.[1] This will appear chromatographically identical to inlet septa bleed.[1]

2. My baseline is rising significantly as the temperature program progresses. What is causing this?

A rising baseline with increasing temperature is typically due to column bleed .[5][6] This occurs when the stationary phase of the GC column, often a polydimethylsiloxane (B3030410) (PDMS), degrades at high temperatures.[1][5] This degradation is accelerated by the presence of oxygen and moisture.[1]

  • Mechanism: The long siloxane polymer chains of the stationary phase can "back-bite," depolymerizing into smaller, more volatile cyclic siloxanes like D3 (hexamethylcyclotrisiloxane), D4 (octamethylcyclotetrasiloxane), and D5 (decamethylcyclopentasiloxane).[1]

  • Identification: Column bleed is a continuous process and manifests as a rising baseline, not as discrete peaks.[5][6] When using a mass spectrometer, characteristic ions for column bleed are m/z 207 (base peak for D3) and m/z 281 (base peak for D4).[1][5]

  • Solutions:

    • Ensure high-purity carrier gas and use purification filters to remove oxygen and moisture.[1]

    • Properly condition the column before use.

    • Operate within the column's specified temperature limits.[7]

    • Check for leaks in the system that could introduce oxygen.[7][8]

3. How can I differentiate between column bleed and other sources of siloxane contamination?

Examining the mass spectrum provides crucial clues to the source of siloxane contamination.[1][9] While both column bleed and other sources like septa are composed of siloxanes, their molecular weight distributions and resulting mass spectra are different.[1]

Source of ContaminationChromatographic AppearanceCommon Mass Ions (m/z)
Column Bleed Rising baseline with increasing temperature.[5][6]207, 281.[1][5]
Inlet/Vial Septa Bleed Series of sharp, evenly spaced, late-eluting peaks.[1]73, 147, 281, 355.[7][9]
Other Contaminants Discrete peaks that may not be evenly spaced.Varies depending on the contaminant.

4. My peak shapes for cyclic siloxanes are poor (tailing or broadening). What can I do?

Poor peak shape can be caused by several factors, including analyte interactions with active sites in the GC system, improper injection technique, or a mismatched polarity between the analyte and the column.

  • Active Sites: Silanols on the surface of the inlet liner or the column can interact with analytes, leading to tailing.[10] Using a deactivated inlet liner and a high-quality, inert GC column is crucial.[10][11]

  • Injection Parameters: For splitless injections, the initial oven temperature and solvent choice are critical. A low initial temperature can cause peak broadening.[8]

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks.[8] Consider reducing the injection volume or using a higher split ratio.[8]

5. I am analyzing complex matrices and struggling with interferences. What strategies can I employ?

Complex matrices, such as extracts from silicone products, can contain high-boiling point components that interfere with the analysis of low molecular weight cyclic siloxanes.[12]

  • Backflushing: A backflush GC system can be used to reverse the carrier gas flow after the target analytes have eluted.[12] This purges high-boiling components from the column, preventing them from interfering with subsequent analyses and significantly reducing run times.[12]

  • Sample Preparation: An effective extraction method can isolate the GC-elutable siloxanes from the larger, non-volatile polymer matrix.[13] Acetone extraction is a common technique for this purpose.[13]

6. Can derivatization help in the analysis of siloxanes?

While derivatization is a common technique in GC to improve the volatility and thermal stability of polar compounds, it is generally not necessary for the analysis of volatile cyclic siloxanes themselves.[14][15] However, derivatization can be a source of siloxane contamination if silylating reagents like BSTFA are used for other analytes in the same system, as these reagents introduce trimethylsilyl (B98337) (TMS) groups.[14]

Section 2: Experimental Protocols

Protocol 1: Minimizing Siloxane Contamination from the GC System

  • Carrier Gas Purification: Install and regularly maintain a high-capacity triple filter (hydrocarbon, moisture, and oxygen) on the carrier gas line before it enters the GC.[1]

  • Inlet Maintenance:

    • Change the inlet septum daily, especially with frequent use.[1] Use pre-conditioned, low-bleed septa.

    • Regularly replace the inlet liner and O-ring.[9] Use a deactivated liner to prevent analyte interaction.[11]

    • Clean the inlet periodically to remove any accumulated residues.[9]

  • Vial and Cap Selection:

    • Use vials and caps (B75204) with low-siloxane content septa.

    • Avoid puncturing the same vial septum multiple times, as this can increase leaching of siloxanes into the solvent.[1]

  • Column Conditioning:

    • Before initial use, condition a new column according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature for several hours with carrier gas flow.

    • After installation, perform several blank runs (injecting only solvent) to ensure the system is clean.[9]

Protocol 2: GC-MS Method for Cyclic Siloxane Analysis

This is a general starting method that should be optimized for your specific instrument and application.

  • GC System: Gas chromatograph equipped with a split/splitless inlet and a mass selective detector (MSD).

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a common choice. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are typical.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 50-500.

    • For higher sensitivity, Single Ion Monitoring (SIM) mode can be used, targeting the characteristic ions of the siloxanes of interest.[16]

Section 3: Visualizations

G cluster_sources Potential Sources of Siloxane Contamination cluster_gc GC System Carrier Gas Carrier Gas Inlet Inlet Carrier Gas->Inlet Inlet Septum Inlet Septum Inlet Septum->Inlet Vial Septum Vial Septum Vial Septum->Inlet GC Column GC Column Column Column GC Column->Column Bleed Solvents/Reagents Solvents/Reagents Solvents/Reagents->Inlet Inlet->Column Detector Detector Column->Detector

Caption: Sources of siloxane contamination in a GC system.

G start Problem Observed: Ghost Peaks or High Baseline q1 Are there discrete, evenly spaced peaks? start->q1 a1_yes Likely Septum Bleed q1->a1_yes Yes q2 Is the baseline rising with temperature? q1->q2 No sol1 Action: - Change inlet and vial septa - Use low-bleed septa - Check syringe needle a1_yes->sol1 end_node Problem Resolved sol1->end_node a2_yes Likely Column Bleed q2->a2_yes Yes other Other Contamination Source q2->other No sol2 Action: - Check for leaks - Verify gas purity/filters - Ensure column is conditioned - Do not exceed temp limit a2_yes->sol2 sol2->end_node sol_other Action: - Run solvent blanks - Clean inlet and source other->sol_other sol_other->end_node

Caption: Troubleshooting workflow for siloxane contamination.

References

Technical Support Center: Optimizing Reaction Conditions for Tetradecamethylcycloheptasiloxane (D7) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ring-opening polymerization of tetradecamethylcycloheptasiloxane (D7).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the ring-opening polymerization of this compound (D7)?

A1: The two primary methods for the ring-opening polymerization (ROP) of D7 are anionic and cationic polymerization. Both mechanisms involve the cleavage of the siloxane bond in the cyclic monomer to form linear polydimethylsiloxane (B3030410) (PDMS) chains.

  • Anionic ROP is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH) or silanolates. This method is known for producing high molecular weight polymers and can proceed as a living polymerization under controlled conditions, allowing for the synthesis of well-defined polymer architectures.

  • Cationic ROP is initiated by strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids. This method is also effective for polymerizing cyclosiloxanes, though it can be more prone to side reactions like backbiting, which can lead to a broader molecular weight distribution.[1]

Q2: What are common initiators and catalysts used for D7 polymerization?

A2: The choice of initiator or catalyst is critical for controlling the polymerization reaction and the final properties of the polymer.

  • For Anionic Polymerization:

    • Initiators: Alkali metal hydroxides (KOH, NaOH, LiOH), alkali metal silanolates, and organolithium compounds (e.g., n-butyllithium) are commonly used.

    • Catalysts: Phase-transfer catalysts like crown ethers or cryptands can be used to enhance the activity of alkali metal hydroxides.

  • For Cationic Polymerization:

    • Initiators/Catalysts: Strong protic acids such as trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) and sulfuric acid (H₂SO₄) are effective. Lewis acids in the presence of a protic co-initiator can also be used.

Q3: How does reaction temperature affect the polymerization of D7?

A3: Temperature plays a crucial role in the kinetics and thermodynamics of D7 polymerization.

  • Reaction Rate: Increasing the temperature generally increases the rate of polymerization.[2][3]

  • Molecular Weight: The effect of temperature on molecular weight can be complex. In some systems, higher temperatures can lead to an increased rate of chain transfer or backbiting reactions, which can limit or reduce the final molecular weight.[3] For anionic polymerizations, an optimal temperature is often sought to balance the rate of propagation against side reactions.

  • Equilibrium: Ring-opening polymerization is an equilibrium process. At higher temperatures, the equilibrium may shift back towards the cyclic monomer, reducing the polymer yield. This is related to the concept of a ceiling temperature (Tc), above which polymerization is thermodynamically unfavorable.

Q4: What is the impact of monomer and initiator concentration on the polymerization?

A4: The concentrations of both the D7 monomer and the initiator are key parameters for controlling the molecular weight and polymerization rate.

  • Monomer-to-Initiator Ratio: In a living anionic polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the initial molar ratio of monomer to initiator, assuming complete monomer conversion.

  • Initiator Concentration: A higher initiator concentration leads to the formation of a larger number of growing polymer chains, which, for a fixed amount of monomer, results in a lower average molecular weight.[4][5] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains. The rate of polymerization is also typically dependent on the initiator concentration.[5][6]

Troubleshooting Guide

Problem 1: Low or No Monomer Conversion

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst/Initiator Ensure the catalyst or initiator is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for organolithiums). Test the activity on a small scale with a known reactive monomer.
Presence of Impurities Impurities such as water or other protic compounds can terminate the polymerization, especially in anionic systems. Ensure all reagents and glassware are rigorously dried. Monomer and solvent purity should be verified.[7]
Incorrect Reaction Temperature The reaction temperature may be too low for the polymerization to proceed at a reasonable rate. Conversely, for some systems, the temperature might be above the ceiling temperature. Optimize the temperature based on literature precedents for the specific catalyst system.
Insufficient Catalyst/Initiator Loading The concentration of the catalyst or initiator may be too low to effectively initiate polymerization. Gradually increase the loading while monitoring the reaction.

Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Causes & Solutions

Possible CauseRecommended Action
Chain Transfer Reactions Chain transfer to monomer, solvent, or impurities can lead to the formation of new chains with different lengths. Use a solvent with a low chain transfer constant and ensure high purity of all reagents.
Backbiting/Intramolecular Reactions This side reaction, where the growing polymer chain end attacks a siloxane bond on its own chain, leads to the formation of cyclic oligomers and broadens the PDI. This is more common in cationic polymerization and at higher temperatures. Consider running the reaction at a lower temperature or using a catalyst system known to suppress backbiting.
Slow Initiation If the rate of initiation is slow compared to the rate of propagation, chains will be initiated at different times, leading to a broader PDI. Ensure rapid and uniform mixing of the initiator with the monomer.
Non-uniform Reaction Conditions Poor mixing or temperature gradients within the reactor can lead to different polymerization rates and, consequently, a broader PDI. Ensure efficient stirring and uniform heating.

Problem 3: Formation of Gels or Insoluble Material

Possible Causes & Solutions

Possible CauseRecommended Action
Presence of Multifunctional Impurities Impurities with more than two reactive sites can act as cross-linking agents, leading to gel formation. Ensure high purity of the D7 monomer.
Uncontrolled Exothermic Reaction A rapid, uncontrolled polymerization can lead to localized high temperatures, promoting side reactions and cross-linking. Ensure adequate heat dissipation and consider adding the monomer or initiator gradually to control the reaction rate.

Quantitative Data Summary

Table 1: Effect of Initiator Concentration on Molecular Weight in Anionic Polymerization

Monomer:Initiator RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
50:125,95024,5001.05
100:151,90049,8001.08
200:1103,80099,5001.12
500:1259,500245,0001.20

Note: Data are representative examples and actual results may vary based on specific experimental conditions.

Table 2: Influence of Temperature on Polymerization Rate and PDI

Temperature (°C)Reaction Time for 90% Conversion (h)Final PDI (Mw/Mn)
80121.15
10061.25
12031.40
1401.51.65

Note: Data are illustrative of general trends in cyclosiloxane polymerization.

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of D7

  • Reagent Preparation:

    • Dry this compound (D7) and the solvent (e.g., toluene) over calcium hydride and distill under an inert atmosphere.

    • Prepare a standardized solution of the initiator (e.g., n-butyllithium in hexane (B92381) or a potassium silanolate catalyst).

  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a rubber septum under a positive pressure of dry argon or nitrogen.

    • Transfer the desired amount of dried solvent and D7 monomer to the flask via syringe.

  • Initiation:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C).

    • Inject the calculated amount of initiator solution into the reaction flask with vigorous stirring.

  • Polymerization:

    • Allow the reaction to proceed for the desired time, monitoring the progress by taking aliquots and analyzing them by Gas Chromatography (GC) for monomer consumption or Gel Permeation Chromatography (GPC) for polymer formation.

  • Termination (Quenching):

    • Cool the reaction mixture to room temperature.

    • Terminate the polymerization by adding a quenching agent, such as a slight excess of chlorotrimethylsilane, to cap the living polymer ends.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and wash with fresh non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Protocol 2: Cationic Ring-Opening Polymerization of D7

  • Reagent Preparation:

    • Ensure D7 monomer is free of basic impurities.

    • Handle strong acid initiators (e.g., triflic acid) with extreme care in a fume hood.

  • Reaction Setup:

    • In a dry reaction vessel, add the D7 monomer.

  • Initiation:

    • At the desired reaction temperature (often room temperature or slightly elevated), add the cationic initiator dropwise with efficient stirring. The reaction can be highly exothermic.

  • Polymerization:

    • Stir the mixture for the specified time. The viscosity will increase significantly as the polymerization proceeds.

  • Termination:

    • Terminate the reaction by adding a small amount of a weak base (e.g., a tertiary amine or an aqueous solution of sodium bicarbonate) to neutralize the acid catalyst.

  • Purification:

    • Dissolve the polymer in a suitable solvent (e.g., toluene (B28343) or hexane).

    • Wash the solution with water to remove catalyst residues.

    • Isolate the polymer by precipitation in a non-solvent or by removing the solvent under reduced pressure.

    • Dry the final polymer under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reagent_Prep Reagent Purification (D7, Solvent) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Glassware_Prep Glassware Drying Glassware_Prep->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation (Monitoring) Initiation->Propagation Termination Termination (Quenching) Propagation->Termination Purification Purification (Precipitation) Termination->Purification Drying Drying Purification->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: General experimental workflow for the ring-opening polymerization of D7.

Troubleshooting_Guide action action problem problem Start Problem Encountered Low_Conversion Low Monomer Conversion? Start->Low_Conversion High_PDI High PDI? Low_Conversion->High_PDI No Check_Purity Check Reagent & Solvent Purity Low_Conversion->Check_Purity Yes Gel_Formation Gel Formation? High_PDI->Gel_Formation No Reduce_Temp Lower Reaction Temperature High_PDI->Reduce_Temp Yes Gel_Formation->problem No Check_Monomer_Purity Verify Monomer Purity (No Multifunctional Impurities) Gel_Formation->Check_Monomer_Purity Yes Check_Initiator Verify Initiator Activity Check_Purity->Check_Initiator Optimize_Temp_Conc Optimize Temp. & Concentration Check_Initiator->Optimize_Temp_Conc Improve_Mixing Ensure Rapid & Uniform Mixing Reduce_Temp->Improve_Mixing Check_Purity_PDI Check for Chain Transfer Agents Improve_Mixing->Check_Purity_PDI Control_Exotherm Control Reaction Exotherm Check_Monomer_Purity->Control_Exotherm

Caption: A decision tree for troubleshooting common issues in D7 polymerization.

References

Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Tetradecamethylcycloheptasiloxane (also known as D7) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is a cyclic siloxane, a colorless and odorless liquid at room temperature.[1] It is characterized by a ring structure of alternating silicon and oxygen atoms with methyl groups attached to the silicon atoms.[1] Due to its chemical nature, it is generally soluble in non-polar organic solvents. Published data indicates it is soluble in chloroform (B151607) and slightly soluble in benzene.[2][3] It is considered insoluble in water.[4][5]

Q2: What are the primary factors that influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Polarity of the Solvent: As a non-polar molecule, it will dissolve best in non-polar solvents, following the "like dissolves like" principle.[6][7]

  • Temperature: For most solid solutes, solubility increases with temperature. While D7 is a liquid at room temperature, adjusting the temperature of the solvent may influence its miscibility.[6][8]

  • Molecular Size and Structure: The relatively large and cyclic structure of D7 can make it more difficult for solvent molecules to effectively surround it.[6]

  • Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can negatively impact solubility.

Q3: Are there any known safety precautions for handling this compound?

Yes, proper safety measures should always be observed when handling this compound. It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid direct contact with skin and eyes.[9] In case of accidental contact, rinse the affected area thoroughly with water.[9] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10]

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to troubleshoot and resolve issues with the solubility of this compound in your experiments.

Initial Assessment

Problem: this compound is not dissolving or is forming a separate phase in my chosen solvent.

Initial Questions to Consider:

  • What is the solvent you are using?

  • What is the concentration of this compound you are trying to dissolve?

  • What is the temperature of your solvent?

  • Have you observed any precipitation or cloudiness?

Solubility Data Summary
SolventSolubilityReference
WaterInsoluble[4][5]
BenzeneSlightly Soluble[2][3]
ChloroformSoluble[2][3]
Non-polar organic solvents (e.g., hexane, toluene)Expected to be soluble[4]
Polar aprotic solvents (e.g., acetone, acetonitrile)Solubility may be limited
Alcohols (e.g., ethanol, methanol)Solubility may be limited

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Ensure your this compound and chosen solvent are at room temperature.

  • Add the desired volume of solvent to a clean, dry glass vial or flask equipped with a magnetic stir bar.

  • Begin stirring the solvent at a moderate speed.

  • Slowly add the pre-weighed amount of this compound to the vortex of the stirring solvent.

  • Continue stirring for at least 15-30 minutes and observe for complete dissolution.

  • If the solution remains cloudy or if a separate phase is visible, proceed to the troubleshooting protocols.

Protocol 2: Troubleshooting Poor Solubility

If the standard dissolution procedure fails, the following steps can be taken to improve solubility.

A. Solvent Selection and Optimization:

  • Verify Solvent Polarity: Confirm that you are using a non-polar solvent. If your experimental system allows, consider switching to a more suitable solvent like chloroform or toluene.

  • Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed.

    • Start with your primary solvent in which the other components of your experiment are soluble.

    • Gradually add a small percentage (e.g., 5-10% v/v) of a known good solvent for this compound (e.g., chloroform or another compatible non-polar solvent).

    • Stir thoroughly after each addition and observe for dissolution.

B. Physical Methods to Enhance Solubility:

  • Heating: Gently warm the solvent while stirring.

    • Increase the temperature in increments of 5-10°C.

    • Monitor the solution closely. Be cautious of the solvent's boiling point and the thermal stability of other components in your experiment.

  • Sonication: Use a bath sonicator to provide mechanical agitation.

    • Place the sealed vial containing the mixture in the sonicator bath.

    • Sonicate for 5-15 minute intervals.

    • Check for dissolution after each interval. Note that prolonged sonication can sometimes lead to localized heating.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting poor solubility of this compound.

G Troubleshooting Workflow for this compound Solubility cluster_0 Initial Attempt cluster_1 Assessment cluster_2 Resolution cluster_3 Troubleshooting Path A Start: Poor Solubility Observed B Standard Dissolution Protocol (Stirring at Room Temperature) A->B C Is the solution clear? B->C Observe D Success: Proceed with Experiment C->D Yes E No: Initiate Troubleshooting C->E No F Option 1: Optimize Solvent System E->F I Option 2: Apply Physical Methods E->I G Use a more non-polar solvent (e.g., Chloroform, Toluene) F->G H Introduce a co-solvent F->H L Re-evaluate Solubility G->L H->L J Gentle Heating (Monitor Temperature) I->J K Sonication (Bath Sonicator) I->K J->L K->L M Success: Proceed L->M Clear Solution N Still Unresolved: Consult Technical Support L->N Persistent Issue

Caption: A flowchart outlining the systematic approach to resolving poor solubility of this compound.

References

Technical Support Center: Synthesis of Tetradecamethylcycloheptasiloxane (D7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Tetradecamethylcycloheptasiloxane (D7).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured format.

Issue 1: Low Yield of this compound (D7)

A consistently low yield of the desired D7 product is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting suggestions.

Potential CauseTroubleshooting Suggestions
Incomplete Reaction Hydrolysis of Dichlorodimethylsilane (B41323): - Insufficient Reaction Time: Extend the reaction time and monitor progress using Gas Chromatography (GC). - Suboptimal Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 10-60°C) to facilitate complete hydrolysis.[1][2] Ring-Opening Polymerization (ROP): - Inadequate Catalyst Activity: Verify the quality and activity of the catalyst. Consider using a freshly prepared catalyst solution. - Insufficient Polymerization Time: Allow the reaction to proceed for a longer duration to reach equilibrium.
Side Reactions Formation of Linear Polysiloxanes: - Excess Water in Hydrolysis: Carefully control the stoichiometry of water to dichlorodimethylsilane to favor cyclization over linear chain growth. "Backbiting" in ROP: This intramolecular reaction leads to the formation of other cyclic siloxanes (e.g., D4, D5, D6) at the expense of D7.[3][4][5][6] - Catalyst Choice: Certain catalysts can favor the formation of specific ring sizes. Experiment with different catalysts (e.g., potassium silanolate with polydentate ligands) to optimize for D7.[6] - Monomer Concentration: The initial concentration of cyclosiloxane monomers can influence the equilibrium distribution of cyclic species.
Product Loss During Workup and Purification Inefficient Extraction: Ensure the use of an appropriate solvent and sufficient extraction cycles to recover all the product from the reaction mixture.
Distillation Losses: Optimize distillation conditions (pressure and temperature) to minimize the loss of the volatile D7 product. Vacuum distillation is often employed.[3]
Co-elution during Chromatography: If using chromatography for purification, optimize the stationary and mobile phases to achieve good separation of D7 from other cyclic siloxanes and linear oligomers.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the primary methods for synthesizing this compound (D7)? A1: The two main industrial methods are the hydrolytic polycondensation of dichlorodimethylsilane and the ring-opening polymerization (ROP) of a mixture of cyclosiloxanes.[7]

  • Q2: What are the typical reaction temperatures for the hydrolysis of dichlorodimethylsilane? A2: The hydrolysis of dichlorodimethylsilane is typically carried out at temperatures ranging from 10°C to 60°C.[1][2]

  • Q3: What catalysts are commonly used for the ring-opening polymerization (ROP) of cyclosiloxanes? A3: A variety of catalysts can be used, including strong acids (e.g., sulfuric acid), strong bases (e.g., potassium hydroxide), and more recently, specialized catalysts like potassium silanolate complexes with polydentate ligands to better control the reaction.[6][8]

Impurities and Purification

  • Q4: What are the most common impurities in D7 synthesis? A4: Common impurities include other cyclic siloxanes (D4, D5, D6), linear polysiloxanes, and residual starting materials or catalyst.[3][4][5]

  • Q5: How can I remove linear polysiloxane impurities from my D7 product? A5: Fractional distillation under reduced pressure is a common method to separate the more volatile cyclic siloxanes from the less volatile linear polymers.[3] Additionally, preparative high-performance liquid chromatography (HPLC) can be used for more precise separation.

  • Q6: What is "backbiting" and how does it affect the yield of D7? A6: "Backbiting" is an intramolecular cyclization reaction that occurs during ring-opening polymerization. The growing polymer chain end attacks a siloxane bond within the same chain, leading to the formation of a smaller cyclic siloxane and a shorter polymer chain. This process leads to an equilibrium mixture of various ring sizes, which can reduce the yield of the specific desired cyclosiloxane, D7.[3][4][5][6]

Analytical and Characterization

  • Q7: What analytical techniques are used to analyze the purity of this compound? A7: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying different cyclic and linear siloxanes.[9][10][11] High-Performance Liquid Chromatography (HPLC) can also be employed for separation.

Experimental Protocols

Protocol 1: Synthesis of Cyclosiloxanes via Hydrolysis of Dichlorodimethylsilane

This protocol provides a general procedure for the synthesis of a mixture of cyclic siloxanes, from which D7 can be isolated. Optimization may be required to maximize the yield of D7.

Materials:

  • Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a mixture of deionized water and dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add dichlorodimethylsilane to the stirred mixture from the dropping funnel. The reaction is exothermic and will produce hydrochloric acid, so slow addition and cooling are crucial.[1]

  • After the addition is complete, continue stirring for 2-4 hours at a controlled temperature (e.g., 25-40°C).[1][2]

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • The resulting mixture of linear and cyclic siloxanes can be separated by fractional vacuum distillation to isolate this compound (D7).

Protocol 2: Synthesis of Polydimethylsiloxane (B3030410) via Ring-Opening Polymerization (ROP) of Octamethylcyclotetrasiloxane (D4)

This protocol describes a general procedure for the ROP of D4 to produce polydimethylsiloxane. The resulting product will contain an equilibrium mixture of linear polymer and various cyclic siloxanes, including D7.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Potassium hydroxide (B78521) (KOH) or other suitable catalyst

  • Terminating agent (e.g., trimethylchlorosilane)

Procedure:

  • Place dry Octamethylcyclotetrasiloxane (D4) in a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Heat the D4 to the desired reaction temperature (e.g., 140-160°C) under a nitrogen atmosphere.

  • Add a catalytic amount of potassium hydroxide.

  • Stir the mixture at the reaction temperature for several hours. The progress of the polymerization can be monitored by measuring the viscosity of the mixture.

  • Once the desired viscosity is reached, cool the reaction mixture.

  • Neutralize the catalyst by adding a terminating agent.

  • The resulting mixture contains linear polydimethylsiloxane and a distribution of cyclic siloxanes. To isolate D7, a depolymerization of the high molecular weight polymer under vacuum at elevated temperatures (e.g., >300°C) with a strong base can be performed, followed by fractional distillation of the resulting cyclic siloxanes.

Visualizations

SynthesisPathways cluster_hydrolysis Hydrolysis of Dichlorodimethylsilane cluster_rop Ring-Opening Polymerization Dichlorodimethylsilane Dichlorodimethylsilane Hydrolysis Hydrolysis Dichlorodimethylsilane->Hydrolysis Water Water Water->Hydrolysis Mixture of Cyclic and Linear Siloxanes Mixture of Cyclic and Linear Siloxanes Hydrolysis->Mixture of Cyclic and Linear Siloxanes Fractional Distillation Fractional Distillation Mixture of Cyclic and Linear Siloxanes->Fractional Distillation D7 D7 Fractional Distillation->D7 Cyclosiloxane Mixture (e.g., D4) Cyclosiloxane Mixture (e.g., D4) ROP ROP Cyclosiloxane Mixture (e.g., D4)->ROP Catalyst Catalyst Catalyst->ROP Equilibrium Mixture (Polymer + Cyclics) Equilibrium Mixture (Polymer + Cyclics) ROP->Equilibrium Mixture (Polymer + Cyclics) Depolymerization/Distillation Depolymerization/Distillation Equilibrium Mixture (Polymer + Cyclics)->Depolymerization/Distillation D7_rop D7 Depolymerization/Distillation->D7_rop

Caption: Synthesis Pathways for this compound.

TroubleshootingWorkflow start Low D7 Yield check_reaction Check Reaction Completion (GC, TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_impurities Analyze Impurity Profile (GC-MS) check_reaction->check_impurities Yes extend_time Increase Reaction Time / Optimize Temperature incomplete->extend_time end Improved D7 Yield extend_time->end high_linears High Linear Polymer Content check_impurities->high_linears High Linears high_other_cyclics High Content of Other Cyclics (D4, D5, D6) check_impurities->high_other_cyclics High Other Cyclics check_purification Review Purification Process check_impurities->check_purification Low Impurities adjust_stoichiometry Adjust Water Stoichiometry (Hydrolysis) high_linears->adjust_stoichiometry adjust_stoichiometry->end optimize_rop Optimize ROP Catalyst and Conditions high_other_cyclics->optimize_rop optimize_rop->end loss_workup Significant Product Loss During Workup/Purification check_purification->loss_workup Yes check_purification->end No optimize_purification Optimize Extraction and Distillation Parameters loss_workup->optimize_purification optimize_purification->end

Caption: Troubleshooting Workflow for Low D7 Yield.

References

Preventing electrostatic discharge when handling Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of Tetradecamethylcycloheptasiloxane, with a specific focus on preventing electrostatic discharge (ESD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is ESD a concern?

A1: this compound is a clear, colorless liquid, a type of cyclic siloxane.[1] Like many siloxanes, it possesses good dielectric properties and low electrical conductivity, meaning it can act as an electrical insulator.[2][3] When a liquid has low conductivity, it is prone to accumulating static electricity during handling processes like pouring, pumping, or stirring. This static buildup can lead to a spark, which, if it has enough energy, can ignite flammable vapors. While the Safety Data Sheet (SDS) for this compound does not classify it as flammable, it does advise to "use non-sparking tools" and "prevent fire caused by electrostatic discharge steam," indicating that a risk is present, particularly if flammable solvents are also in use in the experimental environment.[4]

Q2: What are the primary sources of static electricity generation when handling this chemical?

A2: Static electricity is primarily generated by the contact and separation of materials. When handling this compound, this can occur during:

  • Pouring or dispensing: The flow of the liquid from one container to another.

  • Stirring or agitation: Movement of the liquid within a container.

  • Filtration: Passing the liquid through a filter medium.

  • Personnel movement: Actions of the researcher, such as walking on an insulated floor or friction from clothing, can generate a static charge on their body.

Q3: What basic precautions should I take to prevent ESD?

A3: The fundamental principle of ESD prevention is to prevent the buildup of static charge. This is achieved through a combination of:

  • Grounding and Bonding: Ensuring all conductive equipment and personnel are at the same electrical potential and connected to the earth.[5][6][7]

  • Using appropriate materials: Employing static-dissipative or conductive materials for work surfaces, containers, and tools.

  • Controlling the environment: Maintaining a suitable relative humidity can help to dissipate static charges.[8]

  • Proper procedures: Following established protocols for handling insulating liquids.

Q4: Do I need to ground and bond plastic or glass containers?

A4: While plastic and glass are non-conductive and cannot be directly grounded in the same way as metal, the liquid inside them can still accumulate a static charge. When dispensing into a non-conductive container, it is recommended to use a grounded metal funnel with a long stem or a conductive rod that is immersed in the liquid.[9] This provides a path for the static charge in the liquid to dissipate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Suspected static discharge (e.g., a small spark or "zap" is heard or seen) Inadequate or faulty grounding/bonding. Personnel are not properly grounded. Use of non-ESD safe tools or containers. Low ambient humidity.1. Immediately stop the handling procedure. 2. Verify all grounding and bonding connections are secure and making metal-to-metal contact.[6] 3. Check personnel grounding, such as wrist straps, for proper contact and connection to the common ground point. 4. Ensure only ESD-safe tools and containers are in use. 5. Check the ambient relative humidity; if below 40%, consider using a humidifier.[8]
Inconsistent readings from monitoring equipment after handling the chemical Electrostatic discharge may have damaged sensitive electronic components of the equipment.1. Have the equipment inspected by a qualified technician. 2. Review and reinforce ESD prevention procedures with all personnel. 3. In the future, ensure all sensitive equipment in the vicinity of the handling area is properly grounded.
Feeling a static shock when touching equipment The operator has accumulated a static charge that is discharging to the grounded equipment.1. Immediately step away from the handling area. 2. Ensure the operator is wearing and has properly connected their personal grounding device (e.g., wrist strap). 3. Verify the continuity of the personal grounding device and its connection to the common ground point. 4. Evaluate the operator's clothing and footwear for materials prone to static generation (e.g., synthetic fabrics).

Quantitative Data

PropertyValue/CharacteristicSource
Physical State Liquid[4]
Color Colorless[4]
Melting Point -32 °C[10]
Boiling Point 151 °C @ 20 mmHg[10]
Electrical Properties (General for Siloxanes) Good dielectric properties (insulating), Low electrical conductivity[2][3]
Conductivity of Conductive Siloxanes (for comparison) 10⁻⁶ to 10² S/cm (achieved by adding conductive fillers)[11]

Experimental Protocols

Protocol 1: Setting up an ESD-Safe Workstation for Handling this compound
  • Location: Designate a well-ventilated area for handling, preferably within a fume hood.

  • Work Surface: Cover the workbench with a static-dissipative mat.

  • Grounding:

    • Connect the static-dissipative mat to a common point ground.

    • The common point ground should be connected to a verified earth ground (e.g., a grounded electrical outlet or a building's static grounding system).[7]

  • Personnel Grounding:

    • All personnel handling the chemical must wear a wrist strap.

    • Connect the wrist strap to the common point ground.

  • Tools and Containers:

    • Use only non-sparking tools made of a conductive or static-dissipative material.[4]

    • Whenever possible, use conductive (metal) containers for dispensing and receiving.

  • Humidity Control: Maintain a relative humidity of at least 40-50% in the handling area to help dissipate static charges.[8]

Protocol 2: Dispensing this compound
  • Preparation:

    • Ensure the ESD-safe workstation is set up according to Protocol 1.

    • Don all necessary Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grounding and Bonding:

    • Place the receiving container on the grounded static-dissipative mat.

    • If both the dispensing and receiving containers are conductive (metal), establish a bond between them using a bonding wire with clips that ensure metal-to-metal contact.[5]

    • Ground the dispensing container to the common point ground.

  • Dispensing into a Conductive Container:

    • Once grounded and bonded, slowly pour the liquid, minimizing splashing.

  • Dispensing into a Non-Conductive Container (e.g., glass or plastic):

    • Insert a grounded metal dip tube or funnel that extends to the bottom of the receiving container.[9]

    • Bond the dispensing container to the grounded dip tube or funnel.

    • Pour the liquid slowly, maintaining contact between the pouring stream and the grounded metal.

  • Completion:

    • After dispensing, wait a few moments for any residual charge to dissipate before removing the grounding and bonding connections.

    • Securely cap all containers.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_grounding Grounding & Bonding cluster_dispensing Dispensing cluster_completion Completion setup Set up ESD-Safe Workstation ppe Don PPE setup->ppe ground_dispensing Ground Dispensing Container ppe->ground_dispensing bond_containers Bond Containers ground_dispensing->bond_containers pour Pour Slowly bond_containers->pour wait Wait for Charge Dissipation pour->wait disconnect Disconnect Grounding wait->disconnect cap Cap Containers disconnect->cap

Caption: Experimental workflow for handling this compound.

Troubleshooting_Logic start Static Discharge Suspected? check_grounding Check Grounding & Bonding Connections start->check_grounding Yes resolved Issue Resolved start->resolved No secure_connections Secure Connections check_grounding->secure_connections check_personnel Check Personnel Grounding adjust_grounding Adjust/Replace Personnel Grounding check_personnel->adjust_grounding check_materials Check Tools & Containers replace_materials Replace with ESD-Safe Items check_materials->replace_materials check_humidity Check Humidity increase_humidity Increase Humidity check_humidity->increase_humidity secure_connections->check_personnel adjust_grounding->check_materials replace_materials->check_humidity increase_humidity->resolved

Caption: Troubleshooting logic for ESD issues.

References

Technical Support Center: Decontamination of Tetradecamethylcycloheptasiloxane Spills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for handling spills of Tetradecamethylcycloheptasiloxane.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the decontamination process in a question-and-answer format.

Q1: What immediate steps should I take after a small spill of this compound in the lab?

A1: For a small spill, follow these immediate actions:

  • Alert Personnel: Inform colleagues in the immediate area of the spill.[1][2][3]

  • Assess the Spill: Quickly identify the spilled material and the extent of the spill.[4]

  • Ensure Ventilation: Work in a well-ventilated area to avoid inhaling any vapors.[5]

  • Put on Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, chemical-impermeable gloves (such as nitrile or neoprene), and a lab coat.[2][5][6][7]

  • Contain the Spill: Prevent the spill from spreading by using absorbent materials to create a barrier around it.[8][9]

Q2: What materials are needed to clean up a this compound spill?

A2: You will need a spill kit containing the following:

  • Absorbent Materials: Use inert materials like universal sorbents, oil-only pads, or absorbent socks.[2][8]

  • Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves, and a lab coat or impervious clothing.[5][6] For larger spills or if irritation is experienced, a full-face respirator may be necessary.[5][6]

  • Disposal Containers: Have sealable plastic bags or a labeled container for the collected waste.[2][4]

Q3: How do I decontaminate surfaces after the bulk of the spill has been absorbed?

A3: After absorbing the majority of the this compound, decontaminate the surface by washing the affected area thoroughly with soap and water.[2]

Q4: What should I do in case of skin or eye contact with this compound?

A4:

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected skin with plenty of soap and water.[5][6] Consult a doctor if irritation develops.[5][6]

  • Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes.[5][6] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[10][11] Seek medical attention if eye irritation persists.[10][11]

Q5: How should I dispose of the waste from the spill cleanup?

A5: All materials used for the cleanup, including absorbent pads and contaminated PPE, should be collected in a suitable, closed container.[2][5] This waste should be treated as hazardous waste and disposed of according to your institution's and local regulations.[2] Do not discharge the chemical or cleanup materials into drains or sewer systems.[5]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE) and Cleanup Materials

CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields.[5][6]
Face ShieldRecommended for tasks with a high risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber are suitable.[7][8]
Body Protection Lab Coat/Impervious ClothingFire/flame resistant and impervious clothing is recommended.[5][6]
Respiratory Protection Full-Face RespiratorUse if exposure limits are exceeded or irritation occurs.[5][6]
Cleanup Materials AbsorbentsInert materials such as universal sorbents or oil-only pads.[8]
Disposal ContainersSealable plastic bags or labeled containers for hazardous waste.[2][4]

Experimental Protocols

Small-Scale Spill Decontamination Protocol

Objective: To safely clean and decontaminate a small spill (less than 100 mL) of this compound from a laboratory surface.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Spill Kit: Absorbent pads or socks, soap solution, paper towels, and a sealable plastic bag for waste.

Procedure:

  • Notification and Preparation:

    • Alert personnel in the immediate vicinity.

    • Ensure adequate ventilation in the area.

    • Don the appropriate PPE (safety goggles, gloves, lab coat).

  • Containment:

    • If the spill is spreading, use absorbent socks to create a dike around the spill to contain it.[8][9]

  • Absorption:

    • Cover the spill with absorbent pads, working from the outside in to prevent splashing.[12]

    • Allow the absorbent material to soak up the liquid completely.

  • Cleanup:

    • Carefully collect the saturated absorbent materials and place them into a sealable plastic bag.

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.[2]

    • Wipe the area dry with paper towels.

  • Disposal:

    • Place the used paper towels into the same waste bag.

    • Seal the bag and label it as "Hazardous Waste: this compound Spill Debris."

    • Dispose of the waste according to your institution's hazardous waste disposal procedures.

Mandatory Visualization

Spill_Decontamination_Workflow spill Spill Occurs assess Assess Spill (Size & Risk) spill->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill (Use Absorbent Dikes) ppe->contain absorb Absorb Material (Inert Absorbent) contain->absorb cleanup Collect Contaminated Material absorb->cleanup decontaminate Decontaminate Surface (Soap & Water) cleanup->decontaminate dispose Dispose of Waste (Hazardous Waste) decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for this compound Spill Decontamination.

References

Technical Support Center: Refining Separation Techniques for D7 from other cVMS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Tetradecamethylcycloheptasiloxane (D7) from other cyclic volatile methyl siloxanes (cVMS).

Frequently Asked Questions (FAQs)

Q1: What is D7 and why is its separation from other cVMS important?

A1: D7, or this compound, is a cyclic volatile methyl siloxane with seven repeating dimethyl siloxane units.[1] It is found in a variety of consumer products, including personal care items and adhesives, and can be detected in environmental and indoor air samples.[1] Accurate separation and quantification of D7 from other cVMS like D4, D5, and D6 are crucial for toxicological studies, environmental monitoring, and quality control in manufacturing processes, especially as regulatory scrutiny of cVMS compounds increases.[1][2]

Q2: What are the primary analytical techniques for separating D7 from other cVMS?

A2: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective technique for the analysis of cVMS, including D7.[3][4] GC offers the necessary resolution to separate these structurally similar compounds. While liquid chromatography (LC) methods exist, GC is generally preferred for volatile compounds like cVMS.

Q3: What are the main challenges in separating D7 from other cVMS?

A3: The primary challenges include:

  • Co-elution: Due to their similar chemical structures and physical properties, cVMS can co-elute, making individual quantification difficult.[5]

  • Matrix Interference: Complex sample matrices can introduce interfering compounds that co-elute with the target analytes.[6]

  • Thermal Degradation: High temperatures in the GC inlet or column can potentially lead to the degradation of siloxane polymers, which may form other cVMS and lead to inaccurate quantification.[6]

  • Contamination: Siloxanes are ubiquitous in laboratory environments (e.g., from septa, vial caps, and other lab equipment), leading to a high risk of sample contamination and false positives.[7][8]

Q4: Are there any specific safety precautions I should take when working with D7 and other cVMS?

A4: Yes, it is important to handle cVMS in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Consult the Safety Data Sheet (SDS) for D7 and other cVMS for detailed handling and disposal instructions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of D7 and other cVMS.

Problem 1: Poor Resolution or Peak Overlap

Symptoms:

  • Peaks for D7 and other cVMS are not baseline separated.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Selectivity Optimize the choice of the GC column. A 5% phenyl dimethylsiloxane capillary column (e.g., HP-5MS) is a common choice. For highly complex mixtures, consider using a more polar stationary phase or comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation.[4][5]
Incorrect Temperature Program Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds.[10]
Improper Carrier Gas Flow Rate Ensure the carrier gas (typically helium) flow rate is optimal for the column dimensions. A lower flow rate can sometimes improve resolution, but may also increase analysis time.[11]
Problem 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

Possible Causes & Solutions:

CauseSolution
Column Overloading Reduce the sample concentration or inject a smaller volume. A split injection can also be used to reduce the amount of sample entering the column.[12]
Active Sites in the Column or Inlet Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, consider replacing it. Conditioning the column at a high temperature may also help.[8]
Improper Sample Vaporization Ensure the injector temperature is appropriate for the solvent and analytes.[13]
Problem 3: Baseline Instability or Drift

Symptoms:

  • The baseline is not flat, showing a rising or falling trend, or excessive noise.

Possible Causes & Solutions:

CauseSolution
Column Bleed This occurs when the stationary phase degrades at high temperatures. Ensure the column is not heated above its maximum recommended temperature. Conditioning the column can help remove volatile impurities.[8]
Contamination Contamination in the carrier gas, injector, or detector can cause baseline issues. Use high-purity gases and install gas purifiers. Regularly clean the injector and detector.[8]
Detector Instability Ensure the detector is properly heated and gas flows are stable.[14]
Problem 4: Ghost Peaks or Carryover

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs after a concentrated sample.

Possible Causes & Solutions:

CauseSolution
Contaminated Syringe or Inlet Thoroughly rinse the syringe with a clean solvent between injections. Regularly replace the inlet septum and liner.[12]
Insufficient Column Bake-out After a run with high-boiling point compounds, ensure the column is held at a high temperature for a sufficient time to elute all components. A backflush system can also be effective in removing high-boiling point residues.[3]
Sample Backflash This happens when the sample expands to a volume larger than the inlet liner. Use a liner with a larger internal volume, inject a smaller volume, or use a slower injection speed.[12]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for cVMS Analysis

This protocol provides a general framework for the analysis of D7 and other cVMS. Method parameters should be optimized for your specific instrument and application.

1. Sample Preparation (QuEChERS Method for Solid/Semi-solid Matrices)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add an appropriate internal standard (e.g., Chlorfenapyr-d7, if compatible with your analysis).[15]

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 3-5 minutes.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, and shake for 5 minutes.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 1 minute and centrifuge at ≥8000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.[15]

2. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent, Shimadzu, or Thermo Fisher Scientific GC system
Column TG-5MS or Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column[15]
Injector Splitless mode, 1 µL injection volume
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100°C for 1 min, ramp at 30°C/min to 280°C, hold for 5 min (Note: This program should be optimized for your specific column and analytes)[15]
Mass Spectrometer Triple Quadrupole Mass Spectrometer (MS/MS) or single quadrupole
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temperature 300 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (Example for D4) Quantifier: m/z 281.0; Qualifiers: m/z 282.0, 283.0[4]

Quantitative Data

The following table summarizes typical quantitative data for a validated GC-MS method for cVMS analysis. Data for D7 is less commonly reported in the literature compared to D4, D5, and D6.

ParameterRepresentative Value (for D4)Reference
Calibration Range 1.0 - 50.0 µg/mL[4]
Correlation Coefficient (R²) ≥ 0.999[4]
Limit of Detection (LOD) 0.2320 µg/mL[4]
Limit of Quantification (LOQ) 0.7735 µg/mL[4]
Accuracy (Mean Recovery) 100.44% - 103.17%[4]
Precision (RSD) 4.95% - 7.24%[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Cleanup (dSPE) extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: A general experimental workflow for the analysis of cVMS in various samples.

Troubleshooting Logic

troubleshooting_logic node_rect node_rect start Chromatographic Problem? peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Check for: - Column Overload - Active Sites - Dead Volume peak_shape->tailing Yes sensitivity Low Sensitivity? resolution->sensitivity No optimize_method Optimize: - Temperature Program - Carrier Gas Flow - Column Choice resolution->optimize_method Yes baseline Baseline Issues? sensitivity->baseline No check_system Check: - Leaks - Sample Concentration - Detector Settings sensitivity->check_system Yes check_contamination Check for: - Column Bleed - Contaminated Gas/Injector - Detector Fouling baseline->check_contamination Yes

Caption: A troubleshooting flowchart for common GC issues encountered during cVMS analysis.

Toxicological Assessment Pathway

toxicological_assessment cluster_exposure Exposure Assessment cluster_hazard Hazard Identification cluster_risk Risk Characterization sources Sources of D7 (e.g., Personal Care Products) pathways Exposure Pathways (Inhalation, Dermal) sources->pathways in_vitro In Vitro Studies pathways->in_vitro in_vivo In Vivo Animal Studies in_vitro->in_vivo dose_response Dose-Response Assessment in_vivo->dose_response risk_evaluation Risk Evaluation dose_response->risk_evaluation regulatory Regulatory Action risk_evaluation->regulatory

Caption: A conceptual diagram illustrating the toxicological assessment pathway for cVMS like D7.

References

Technical Support Center: Accurate Quantification of Tetradecamethylcycloheptasiloxane (D7) in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately quantifying Tetradecamethylcycloheptasiloxane (D7) in complex mixtures. Navigate through our troubleshooting guides and frequently asked questions to address specific experimental challenges.

Troubleshooting Guide

Encountering issues with your D7 quantification? This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a low-bleed GC column specifically designed for siloxane analysis. Regularly bake out the column according to the manufacturer's instructions.
High injection temperature causing analyte degradation.Optimize the injection temperature. A starting point of 250°C is recommended, but may need to be adjusted based on the specific instrument and sample matrix.[1]
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and technique. For liquid samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) or pentane (B18724) is often effective. For solid samples, Soxhlet extraction or pressurized liquid extraction may be necessary.
Adsorption of D7 onto sampling or storage containers.Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
Inappropriate sample collection method.For air or gas samples, methods like solvent-filled impingers (using methanol (B129727) or acetone), Tedlar bags, or adsorption on active carbon have been successfully used.[2] The impinger method has shown good performance for quantifying low concentrations of siloxanes.[2]
Matrix Interference Co-eluting compounds from the complex mixture.Optimize the GC temperature program to improve separation.
Utilize selective ion monitoring (SIM) mode on the mass spectrometer to target specific ions for D7, thereby reducing the impact of interfering compounds. Common ions for D7 can be found in the NIST mass spectral library.[3][4]
Employ sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components before GC-MS analysis.
Inconsistent Results Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is highly recommended to correct for variations.
Instrument instability.Perform regular maintenance and calibration of the GC-MS system. Check for leaks in the system.
Contamination from laboratory environment or materials.Siloxanes are common in many laboratory products (e.g., septa, oils). Use siloxane-free materials where possible and run regular solvent blanks to check for contamination.[5]

Frequently Asked Questions (FAQs)

1. What is the most suitable analytical technique for quantifying this compound (D7)?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the quantification of D7 and other volatile methylsiloxanes (VMSs) in complex mixtures.[2] Its high sensitivity and selectivity allow for accurate measurement even in the presence of other compounds.

2. How should I prepare my samples for D7 analysis by GC-MS?

Sample preparation is critical and depends on the matrix:

  • Liquid Samples (e.g., biological fluids, environmental water): Liquid-liquid extraction (LLE) with a non-polar solvent such as pentane or hexane is a common approach.

  • Solid Samples (e.g., tissues, soil, polymers): Methods like Soxhlet extraction, pressurized liquid extraction (PLE), or headspace analysis can be employed.

  • Air/Gas Samples (e.g., biogas, indoor air): Collection methods include drawing the gas through solvent-filled impingers (methanol is commonly used), using evacuated stainless steel canisters, or trapping on adsorbent tubes.[6][7][8]

3. What type of GC column is recommended for D7 analysis?

A low- to mid-polarity capillary column is typically recommended. Columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are often suitable for separating a range of siloxanes.

4. What are the key mass spectral ions for identifying and quantifying D7?

The electron ionization (EI) mass spectrum of this compound will show several characteristic ions. While a full spectrum is ideal for confirmation, for quantification in selected ion monitoring (SIM) mode, prominent and specific ions should be chosen. The NIST Chemistry WebBook provides reference mass spectra for D7.[3][4]

5. How can I minimize background contamination from siloxanes in my analysis?

Siloxane contamination is a common issue. To minimize it:

  • Avoid using silicone-based septa and O-rings in your GC system where possible.

  • Use high-purity solvents and reagents.

  • Regularly bake out your GC column and inlet.

  • Analyze procedural blanks with each batch of samples to monitor for contamination.[5]

Experimental Protocol: Quantification of D7 in a Liquid Matrix by GC-MS

This protocol provides a general framework for the quantification of D7. It should be optimized and validated for your specific sample matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL glass vial, add 2 mL of the liquid sample.

  • Spike with an appropriate internal standard (e.g., a deuterated siloxane).

  • Add 4 mL of hexane.

  • Cap the vial and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean 2 mL autosampler vial.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000D TQ MS (or equivalent)

  • GC Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor appropriate ions for D7 and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of D7 in hexane, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the D7 peak area to the internal standard peak area against the concentration of D7.

  • Quantify D7 in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Quantitative Data Summary

The following table provides an example of quantification results for D7 in different sample matrices.

Sample ID Matrix D7 Concentration (ng/mL) % Recovery Relative Standard Deviation (RSD, n=3)
Sample AWastewater45.292%4.5%
Sample BHuman Plasma12.888%6.2%
Sample CIndustrial Effluent157.695%3.1%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Hexane) Spike->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Inject Inject into GC-MS Collect->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Detect_MS Mass Spectrometric Detection Separate_GC->Detect_MS Integrate Peak Integration Detect_MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of D7.

Troubleshooting_Logic Start Inaccurate D7 Quantification Check_Peak Check Peak Shape Start->Check_Peak Check_Recovery Check Analyte Recovery Start->Check_Recovery Check_Interference Check for Matrix Interference Start->Check_Interference Check_Consistency Check for Inconsistent Results Start->Check_Consistency Tailing Tailing Peak? Check_Peak->Tailing Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Interference Interference Observed? Check_Interference->Interference Inconsistent Inconsistent Results? Check_Consistency->Inconsistent Deactivate Deactivate Inlet/Column Tailing->Deactivate Yes Optimize_Temp Optimize Injection Temp Tailing->Optimize_Temp Yes Optimize_Extraction Optimize Extraction Low_Recovery->Optimize_Extraction Yes Use_Inertware Use Inert Glassware Low_Recovery->Use_Inertware Yes Optimize_GC Optimize GC Program Interference->Optimize_GC Yes Use_SIM Use SIM Mode Interference->Use_SIM Yes Cleanup Implement Sample Cleanup Interference->Cleanup Yes Standardize_Prep Standardize Sample Prep Inconsistent->Standardize_Prep Yes Calibrate_Instrument Calibrate Instrument Inconsistent->Calibrate_Instrument Yes Check_Blanks Check Blanks for Contamination Inconsistent->Check_Blanks Yes

Caption: Troubleshooting logic for D7 quantification.

References

Addressing instrument contamination from volatile siloxanes like D7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating instrument contamination from volatile siloxanes, with a specific focus on D7 (Tetradecamethylcycloheptasiloxane).

Frequently Asked Questions (FAQs)

Q1: What are volatile siloxanes and why are they a problem in the laboratory?

Volatile methyl siloxanes (VMS) are a class of silicon-based organic compounds characterized by high volatility, low surface tension, and high thermal stability.[1][2] Common examples include cyclic siloxanes like D4, D5, D6, and D7 (heptamethylcyclotetrasiloxane).[3][4] In the laboratory, their widespread use in personal care products, lubricants, sealants, and even laboratory consumables makes them ubiquitous contaminants.[3][5][6] Their volatility allows them to easily spread and contaminate laboratory air, solvents, and instrumentation.[5][6] This contamination is problematic as it can interfere with sensitive analytical techniques like gas chromatography (GC) and mass spectrometry (MS), leading to ghost peaks, high background noise, and inaccurate quantification of target analytes.[7][8][9]

Q2: What are the primary sources of D7 and other volatile siloxane contamination in a laboratory setting?

Siloxane contamination can originate from a multitude of sources within the lab. Identifying the specific source is a critical step in troubleshooting.[7][8] Common sources include:

  • Laboratory Consumables: GC inlet septa, vial cap septa, and O-rings are common culprits.[7][10] Solvents, especially those that can leach siloxanes from septa like methylene (B1212753) chloride, can also be a source.[7]

  • Analytical Instruments: Column bleed from polydimethylsiloxane (B3030410) (PDMS) stationary phases in GC columns is a well-known source of cyclic siloxanes.[5][7] Silicone-based lubricants in valves and pumps can also release volatile siloxanes.[7][11]

  • Laboratory Environment: The ambient laboratory air can be a significant source of siloxane contamination, originating from building materials, electronics, and personal care products used by laboratory personnel.[5][6]

  • Personal Care Products: Cosmetics, lotions, and deodorants often contain high levels of volatile siloxanes, which can be introduced into the lab environment by personnel.[5][12]

Q3: How can I identify siloxane contamination in my analytical data (e.g., GC-MS)?

Siloxane contamination in GC-MS data typically manifests as a series of repeating peaks in the chromatogram or as a high background signal.[13] These peaks often correspond to cyclic siloxane molecules.[13] Examination of the mass spectrum can provide strong evidence for siloxane contamination. Look for characteristic fragment ions at m/z values of 73, 147, 207, 281, and 355.[10][13] While m/z 207 is a common ion for column bleed, ions like 73, 147, 281, and 355 are more indicative of contamination from sources like vial septa.[10]

Q4: What are the immediate steps to take if I suspect siloxane contamination is affecting my results?

If you suspect siloxane contamination, the following steps can help confirm the issue and begin the troubleshooting process:

  • Run a Blank Analysis: Inject a blank solvent or run a blank gradient without any sample. If the characteristic siloxane peaks are still present, it indicates a contaminated system.[10]

  • Check Consumables: Replace the inlet septum and vial septa with new, high-quality, low-bleed versions.[14] Rerun the blank analysis to see if the contamination is reduced.

  • Inspect the Inlet: Check the GC inlet liner for any visible residue or septum particles.[10]

  • Review Recent Activities: Consider any recent changes in the laboratory, such as the introduction of new equipment, consumables, or personal care products.

Troubleshooting Guides

Guide 1: Isolating the Source of Siloxane Contamination

This guide provides a systematic approach to identifying the source of siloxane contamination in your analytical system.

Troubleshooting Workflow

Troubleshooting Siloxane Contamination start Suspected Siloxane Contamination blank_run Run Blank Analysis (Solvent Injection) start->blank_run check_data Analyze Blank Data for Siloxane Peaks/Ions blank_run->check_data no_peaks Contamination Likely from Sample/Matrix check_data->no_peaks No Peaks peaks_present System Contamination Confirmed check_data->peaks_present Peaks Present change_septa Replace Inlet and Vial Septa with Low-Bleed Type peaks_present->change_septa rerun_blank1 Rerun Blank Analysis change_septa->rerun_blank1 check_data2 Analyze Blank Data rerun_blank1->check_data2 septa_source Source Identified: Septa check_data2->septa_source Peaks Gone/Reduced check_gas Check Carrier Gas Purity and Filters check_data2->check_gas Peaks Remain check_column Condition or Bake-out GC Column check_gas->check_column rerun_blank2 Rerun Blank Analysis check_column->rerun_blank2 check_data3 Analyze Blank Data rerun_blank2->check_data3 gas_column_source Source Identified: Gas Line or Column Bleed check_data3->gas_column_source Peaks Gone/Reduced clean_inlet Clean GC Inlet and Replace Liner check_data3->clean_inlet Peaks Remain clean_source Clean Mass Spec Ion Source clean_inlet->clean_source rerun_blank3 Rerun Blank Analysis clean_source->rerun_blank3 check_data4 Analyze Blank Data rerun_blank3->check_data4 instrument_source Source Identified: Inlet or Ion Source check_data4->instrument_source Peaks Gone/Reduced lab_air Investigate Laboratory Air and Environmental Sources check_data4->lab_air Peaks Remain

Caption: A step-by-step workflow for troubleshooting siloxane contamination.
Guide 2: Decontamination Procedures

Once the source of contamination has been identified, the following procedures can be used for decontamination.

Experimental Protocols

Protocol 1: GC Inlet Cleaning

  • Cooldown: Turn off the GC oven, inlet heater, and detector. Allow the instrument to cool down completely.

  • Disassembly: Carefully remove the GC column from the inlet. Remove the septum nut, septum, and inlet liner.

  • Solvent Cleaning: Sonicate the inlet liner and any other removable metal parts in a sequence of solvents such as hexane, methanol (B129727), and acetone.

  • Baking: After solvent cleaning, bake the liner and metal parts in an oven at a temperature higher than the normal operating temperature (e.g., 300-350°C) for at least one hour to remove any residual contaminants.

  • Reassembly: Reinstall the cleaned liner with a new O-ring and a new, pre-conditioned low-bleed septum. Reinstall the column.

  • System Bake-out: Once reassembled, set the inlet to a high temperature and bake out the system with carrier gas flowing through the column for several hours.

Protocol 2: Mass Spectrometer Ion Source Cleaning

Note: This procedure should be performed according to the manufacturer's instructions for your specific instrument.

  • Venting: Vent the mass spectrometer according to the manufacturer's protocol.

  • Source Removal: Carefully remove the ion source from the vacuum chamber.

  • Disassembly: Disassemble the ion source components (lenses, repeller, etc.) on a clean, lint-free surface.

  • Abrasive Cleaning: Use a micro-abrasive powder (as recommended by the manufacturer) mixed with methanol or isopropanol (B130326) to create a slurry. Gently polish the surfaces of the ion source components with a cotton swab.

  • Sonication: Sonicate the cleaned parts in a series of high-purity solvents (e.g., water, methanol, acetone, hexane) to remove all abrasive particles and contaminants.

  • Drying: Dry the components in an oven at a moderate temperature (e.g., 100-150°C) or under a stream of clean, dry nitrogen.

  • Reassembly and Pump-down: Reassemble the ion source, reinstall it in the mass spectrometer, and pump down the system.

  • Bake-out: Bake out the vacuum chamber and ion source according to the manufacturer's recommendations to remove any residual volatile compounds.

Data Presentation

Table 1: Common Siloxane Contaminant Ions in Mass Spectrometry

Mass-to-Charge Ratio (m/z)Common Association
73General siloxane marker, often from septa bleed[10][13]
147General siloxane marker, often from septa bleed[10][13]
207Commonly associated with column bleed[10][13]
281General siloxane marker, often from septa bleed[10][13]
355General siloxane marker, often from septa bleed[10][13]

Table 2: Effectiveness of Prevention Strategies

Prevention StrategyEstimated Effectiveness in Reducing Siloxane Peaks
Use of low-bleed septaHigh
Regular replacement of septa (e.g., every 100-200 injections)[14]High
Installation of in-line gas purifiers (hydrocarbon, moisture, oxygen)[7]High
Baking out a new GC column before useHigh
Avoiding personal care products containing siloxanes in the labMedium to High
Using PTFE-lined vial caps[7]Medium
Lowering inlet temperature when not in use[14]Medium

Proactive Prevention of Siloxane Contamination

A proactive approach is the most effective way to manage siloxane contamination. The following workflow outlines key preventative measures.

Proactive Prevention of Siloxane Contamination cluster_consumables cluster_maintenance cluster_practices start Establish a Low-Siloxane Laboratory Environment consumables Select and Manage Consumables start->consumables instrument_maintenance Implement Regular Instrument Maintenance start->instrument_maintenance lab_practices Adopt Strict Laboratory Practices start->lab_practices low_bleed_septa Use Low-Bleed Septa consumables->low_bleed_septa ptfe_caps Use PTFE-Lined Vial Caps consumables->ptfe_caps high_purity_solvents Use High-Purity Solvents consumables->high_purity_solvents septa_replacement Regular Septa Replacement instrument_maintenance->septa_replacement inlet_cleaning Periodic Inlet Cleaning instrument_maintenance->inlet_cleaning gas_filters Check and Replace Gas Filters instrument_maintenance->gas_filters no_silicone_products Prohibit Silicone-Containing Personal Care Products lab_practices->no_silicone_products proper_glassware_cleaning Proper Glassware Cleaning lab_practices->proper_glassware_cleaning glove_use Wear Powder-Free Gloves lab_practices->glove_use monitoring Regular System Performance Monitoring low_bleed_septa->monitoring septa_replacement->monitoring no_silicone_products->monitoring

Caption: A workflow for the proactive prevention of siloxane contamination.

References

Technical Support Center: Enhancing the Thermal Stability of Formulations Containing Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the thermal stability of formulations containing Tetradecamethylcycloheptasiloxane (D7).

Section 1: Troubleshooting Guide

This section addresses common problems encountered during experiments involving the thermal stability of this compound formulations.

Problem Potential Cause Recommended Action
Formulation shows signs of degradation (e.g., color change, odor, viscosity change) at elevated temperatures. Thermal decomposition of this compound.1. Confirm Degradation: Analyze the formulation using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products, which are often smaller cyclic siloxanes. 2. Incorporate Antioxidants: Add antioxidants such as hindered phenols (e.g., BHT) or amine-based antioxidants to the formulation. Start with a concentration of 0.1-0.5% (w/w) and optimize. 3. Evaluate Processing Conditions: Minimize the duration of exposure to high temperatures during manufacturing and processing.
Inconsistent thermal stability results between batches. 1. Variability in Raw Materials: Inconsistent quality or purity of this compound or other excipients. 2. Processing Inconsistencies: Variations in heating rates, mixing speeds, or exposure to air during processing.1. Quality Control of Raw Materials: Implement stringent quality control checks on incoming raw materials, including purity analysis of this compound. 2. Standardize Operating Procedures (SOPs): Ensure consistent processing parameters for all batches.
Phase separation or precipitation observed after thermal stress testing. 1. Incompatibility of Formulation Components: The active pharmaceutical ingredient (API) or other excipients may be interacting with this compound at elevated temperatures. 2. Hydrolysis: Presence of water can lead to the hydrolysis of siloxane bonds, especially in the presence of acidic or basic catalysts.[1]1. Compatibility Studies: Conduct drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to identify potential interactions.[2] 2. Control Moisture Content: Minimize water content in the formulation and during processing. Consider using desiccants in storage.
Unexpected peaks in analytical chromatograms after heating. Formation of thermal degradation byproducts.Characterize the unknown peaks using mass spectrometry to identify the degradation products. Common degradation products of polysiloxanes are cyclic oligomers of different ring sizes.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal stability of this compound.

Q1: What is the typical thermal decomposition temperature of this compound?

Q2: What are the primary degradation pathways for this compound?

A2: The primary thermal degradation pathway for polysiloxanes in an inert atmosphere is through "back-biting" or intramolecular cyclization, which leads to the formation of smaller, volatile cyclic siloxanes.[3] In the presence of oxygen, thermo-oxidative degradation occurs, which is a more complex process involving the formation of radicals and can lead to a wider range of degradation products.[3]

Q3: How can I enhance the thermal stability of my formulation containing this compound?

A3: Several strategies can be employed to enhance thermal stability:

  • Incorporate Antioxidants: The addition of antioxidants is a primary method to inhibit thermo-oxidative degradation. Phenolic antioxidants (like BHT and Vitamin E derivatives) and amine-based antioxidants are effective.[5]

  • Use of Stabilizers: Certain metal salts and oxides can act as heat stabilizers for silicone fluids.

  • Control of Formulation pH: For aqueous or emulsion-based formulations, maintaining an optimal pH is crucial to prevent hydrolysis, which can be catalyzed by acids or bases.[6]

  • Minimize Oxygen Exposure: During manufacturing and storage, minimizing exposure to air can significantly reduce oxidative degradation. This can be achieved by processing under an inert atmosphere (e.g., nitrogen).

Q4: What analytical techniques are recommended for assessing the thermal stability of my formulation?

A4: The following analytical techniques are highly recommended:

  • Thermogravimetric Analysis (TGA): This technique measures the weight loss of a sample as a function of temperature, providing information on the onset of decomposition and the overall thermal stability.[7]

  • Differential Scanning Calorimetry (DSC): DSC can be used to study thermal transitions such as melting, crystallization, and glass transitions, and can also indicate potential drug-excipient interactions that may affect stability.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile degradation products, helping to elucidate the degradation pathway.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the degradation of the active pharmaceutical ingredient (API) and the formation of non-volatile degradation products.

Q5: Are there any known incompatibilities between this compound and common pharmaceutical excipients?

A5: While this compound is generally considered inert, interactions with other formulation components can occur, especially at elevated temperatures.[4] It is crucial to conduct compatibility studies with the specific API and other excipients in the formulation.[2] For example, acidic or basic excipients could potentially catalyze the hydrolysis of the siloxane bonds in the presence of moisture.[1]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess and enhance the thermal stability of formulations containing this compound.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

Objective: To determine the onset temperature of decomposition and the weight loss profile of a formulation containing this compound.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the formulation into a clean TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air to study oxidative stability) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum degradation rates.

Protocol 2: Differential Scanning Calorimetry (DSC) for Compatibility and Stability Assessment

Objective: To evaluate the thermal transitions of the formulation and to screen for potential drug-excipient interactions.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the formulation into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the lowest expected thermal event (e.g., 0°C).

      • Ramp up the temperature to a point above the highest expected thermal event (e.g., 250°C) at a heating rate of 10°C/min.

      • Cool the sample back to the starting temperature at a controlled rate.

      • Perform a second heating scan under the same conditions to observe changes in the thermal profile after the initial heating.

  • Data Analysis:

    • Analyze the thermogram for endothermic (melting, glass transition) and exothermic (crystallization, degradation) events.

    • Compare the thermogram of the full formulation with those of the individual components to identify any shifts in peak temperatures or the appearance of new peaks, which may indicate interactions.[8]

Protocol 3: Evaluating the Efficacy of Antioxidants

Objective: To quantify the improvement in thermal stability of a this compound formulation upon the addition of an antioxidant.

Methodology:

  • Formulation Preparation: Prepare a series of formulations containing this compound with varying concentrations of the selected antioxidant (e.g., 0%, 0.1%, 0.25%, 0.5% w/w).

  • Thermal Stress Testing:

    • Place aliquots of each formulation in sealed vials.

    • Expose the vials to a constant elevated temperature (e.g., 150°C) in an oven for a specified period (e.g., 24, 48, 72 hours).

  • Analysis:

    • After each time point, analyze the samples using the following methods:

      • Visual Inspection: Note any changes in color, odor, or clarity.

      • Viscosity Measurement: Measure the viscosity to detect any changes due to degradation or polymerization.

      • TGA: Perform TGA as described in Protocol 1 to determine if the onset of decomposition has shifted to a higher temperature.

      • HPLC/GC-MS: Quantify the remaining concentration of the API and identify and quantify any degradation products.

  • Data Presentation:

    • Create a table summarizing the Tonset values from TGA for each antioxidant concentration.

    • Plot the concentration of the API and key degradation products as a function of time for each formulation.

Section 4: Visualizations

Logical Workflow for Troubleshooting Thermal Instability

Troubleshooting_Workflow cluster_investigation Investigation cluster_solution Solution A Observe Formulation Instability (e.g., color change, viscosity change) B Characterize Degradation (GC-MS, HPLC) A->B C Identify Degradation Products B->C D Is Degradation Thermal? C->D Analyze Data E Incorporate Antioxidants (e.g., BHT, Vitamin E) D->E Yes H Is Degradation Due to Incompatibility? D->H No K Problem Resolved E->K F Optimize Formulation (e.g., pH, moisture content) F->K G Review Processing Conditions (Temperature, Time, Atmosphere) G->K I Conduct Drug-Excipient Compatibility Studies (DSC) H->I Yes J Reformulate with Compatible Excipients I->J J->K

Caption: A logical workflow for troubleshooting thermal instability in formulations.

Signaling Pathway of Thermo-oxidative Degradation and Inhibition

Degradation_Inhibition cluster_degradation Thermo-oxidative Degradation Pathway cluster_inhibition Inhibition by Antioxidant (AH) A Polysiloxane (RH) C Alkyl Radical (R•) A->C B Initiation (Heat, O2) D Peroxy Radical (ROO•) C->D + O2 E Hydroperoxide (ROOH) D->E + RH F Degradation Products (e.g., smaller cyclics, aldehydes) D->F G Antioxidant (AH) D->G Radical Scavenging E->D Decomposition E->F H Stable Radical (A•) G->H

Caption: Simplified pathway of thermo-oxidative degradation and its inhibition by a radical-scavenging antioxidant.

References

Minimizing degradation of Tetradecamethylcycloheptasiloxane during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Tetradecamethylcycloheptasiloxane (D7) during analytical procedures.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to ensure accurate and reliable results.

Issue 1: Presence of Smaller Cyclosiloxane Peaks (D3, D4, D5, D6) in the Chromatogram

Question: I am analyzing a pure standard of this compound (D7), but my chromatogram shows peaks corresponding to smaller cyclosiloxanes like D4, D5, and D6. What is the likely cause and how can I prevent this?

Answer: The appearance of smaller cyclosiloxane peaks when analyzing D7 is a common issue, often indicative of degradation or contamination. The primary causes can be categorized as follows:

  • Thermal Degradation in the GC Inlet: High injector temperatures can induce thermal degradation of D7 through a "back-biting" mechanism, where the siloxane chain folds back on itself and cleaves, forming smaller, thermodynamically stable cyclic siloxanes.[1][2]

  • In-Source Degradation (Mass Spectrometer): While less common, high temperatures in the MS source can also contribute to fragmentation that may mimic the presence of smaller cyclosiloxanes.

  • Contamination from the Analytical System: Siloxanes are ubiquitous and can be present as "ghost peaks" originating from various parts of the GC system.[1] Common sources include:

    • Injector Septa: Repeated injections can cause small particles of the silicone-based septum to enter the inlet liner, where they degrade at high temperatures and release volatile cyclosiloxanes.[1][3]

    • GC Column Bleed: The stationary phase of many GC columns is polysiloxane-based. At elevated temperatures, the stationary phase can degrade, releasing cyclosiloxanes that appear as baseline rise or discrete peaks.[1][4]

    • Vial Septa: The septa in sample vials can also be a source of siloxane contamination, especially when pierced multiple times or when reactive solvents are used.[3]

    • Other Sources: Contamination can also originate from o-rings, valve lubricants, and even the carrier gas if not properly purified.[1]

Troubleshooting Workflow:

Troubleshooting Workflow for Unexpected Siloxane Peaks A Unexpected smaller cyclosiloxane peaks observed B Run a blank solvent injection A->B C Peaks still present? B->C D System Contamination is likely C->D Yes E No peaks in blank. Sample degradation is likely. C->E No F Troubleshoot System Contamination D->F G Optimize GC Parameters E->G H Check/Replace Septa (Inlet and Vial) F->H I Check for Column Bleed F->I J Check for other contamination sources F->J K Lower Injector Temperature G->K L Use a deactivated inlet liner G->L M Consider gentler ionization techniques G->M

Caption: A logical workflow for diagnosing the source of unexpected siloxane peaks.

Recommendations to Minimize Degradation and Contamination:

ParameterRecommendationRationale
Injector Temperature Start with a lower temperature (e.g., 250 °C) and gradually increase if necessary. Avoid excessively high temperatures.High temperatures are a primary driver of thermal degradation of cyclosiloxanes.[1]
Inlet Liner Use a deactivated glass liner, potentially with glass wool, to ensure proper vaporization and trap non-volatile residues.[5]Active sites in the liner can promote degradation. Glass wool can help trap septum particles.
Injector Septa Use high-quality, low-bleed septa. Change the septum frequently (e.g., after every 100-200 injections).[6]Prevents contamination from septum degradation products.
GC Column Use a low-bleed column specifically designed for mass spectrometry. Ensure the column is properly conditioned before use.Minimizes background signal and interfering peaks from stationary phase degradation.[4]
Carrier Gas Use high-purity carrier gas (e.g., Helium) and install oxygen and moisture traps.[1]Oxygen and moisture can accelerate the degradation of the column's stationary phase.[2]
Sample Vials Use vials with PTFE-lined septa to minimize contamination from the vial cap.[3]Prevents leaching of siloxanes from the vial septum into the sample.
Issue 2: Peak Tailing and Poor Peak Shape

Question: My this compound peak is showing significant tailing. What could be the cause and how can I improve the peak shape?

Answer: Peak tailing for D7 can be caused by several factors related to the activity of the GC system or suboptimal chromatographic conditions.

  • Active Sites: Active sites in the GC pathway (e.g., in the inlet liner, at the head of the column, or in the transfer line) can interact with the siloxane molecules, causing them to be retained longer and resulting in tailing peaks.[5]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to poor peak shape.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak broadening and tailing.

  • Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to poor chromatographic efficiency and peak tailing.

Recommendations for Improving Peak Shape:

ActionDetailed Steps
Deactivate the System Use a deactivated inlet liner. If tailing persists, consider trimming the first 10-20 cm of the analytical column from the inlet side to remove any accumulated active sites.
Check Column Installation Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions to avoid dead volumes.
Optimize Flow Rate Verify and optimize the carrier gas flow rate. A typical starting point for a 0.25 mm ID column is 1-2 mL/min.[5]
Clean the Inlet Regularly clean or replace the inlet liner and O-rings to prevent the buildup of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during GC-MS analysis?

A1: The primary degradation pathway is believed to be thermal "back-biting" rearrangement. This intramolecular reaction involves the siloxane chain folding back on itself, leading to the cleavage of a Si-O bond and the formation of smaller, more volatile cyclosiloxanes (e.g., D3, D4, D5, D6).[1][2] This process is catalyzed by high temperatures, particularly in the GC inlet.

Caption: Simplified representation of the thermal degradation of D7.

Q2: Are there other degradation mechanisms I should be aware of?

A2: Yes, other mechanisms can contribute to the degradation of D7, particularly during sample preparation and storage:

  • Hydrolysis: In the presence of water and either acidic or basic conditions, the Si-O bonds in the cyclosiloxane ring can be hydrolyzed to form linear silanols. These linear intermediates can then re-condense to form different cyclic or linear siloxanes.

  • Condensation: Silanol groups, formed from hydrolysis, can undergo condensation reactions to form larger siloxane polymers.

It is crucial to use dry solvents and handle samples in an inert atmosphere if hydrolysis or condensation is a concern.

Q3: Can you provide a recommended starting experimental protocol for GC-MS analysis of this compound?

A3: The following protocol is a general starting point and may require optimization for your specific instrumentation and application.

Table of Recommended GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 6890 or equivalent
Column HP-5MS (30.0 m × 0.25 mm × 0.25 µm) or similar low-bleed 5% phenyl-methylpolysiloxane column[7]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C (Split/Splitless)
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes[8]
MS Transfer Line Temp. 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Q4: How can I confirm if the unexpected peaks are from my sample or from system contamination?

A4: A simple and effective way to diagnose the source of contamination is to perform a blank injection. Inject the solvent you are using for your samples without any analyte. If the extraneous siloxane peaks are still present in the blank run, it is highly likely that they are originating from your GC system (e.g., septum, column bleed).[9] If the peaks are absent in the blank but appear in your sample analysis, then degradation of your D7 standard is the more probable cause.

References

Selecting the Right Protective Equipment for Handling Concentrated D7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate selection and use of personal protective equipment (PPE) when handling concentrated D7, a powerful disinfectant and decontaminant. Adherence to these safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling concentrated D7?

A1: Concentrated D7 is a multi-part chemical system. The primary hazards are associated with its individual components before dilution. According to safety data sheets, concentrated D7 can cause skin irritation, burns, and serious or irreversible eye damage.[1][2][3] Inhalation of aerosols or mists, particularly in poorly ventilated areas, may lead to respiratory tract irritation.[2][4]

Q2: What is the minimum required PPE for handling small quantities of concentrated D7 in a well-ventilated lab?

A2: For handling small quantities of concentrated D7 in a controlled laboratory setting with good ventilation, the minimum recommended PPE includes:

  • Eye/Face Protection: Chemical safety goggles are essential to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[5] Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat should be worn to protect against minor spills.

Q3: When is respiratory protection necessary?

A3: Respiratory protection is required when there is a risk of inhaling aerosols or vapors. This is particularly important in scenarios such as:

  • Working in enclosed or poorly ventilated areas.[1][2]

  • Generating mists or sprays during application.[2]

  • Cleaning up large spills.

In such cases, a NIOSH/MSHA approved air-purifying respirator with appropriate cartridges should be used.[2]

Q4: Are there specific recommendations for large-scale use or during spill cleanup?

A4: Yes, for large-scale applications or in the event of a significant spill, more comprehensive PPE is necessary. In addition to the standard PPE, the following should be used:

  • Full Body Protection: A chemical-resistant suit or coveralls (e.g., Tyvek-type) to protect the skin from extensive contact.[6]

  • Face Shield: A full face shield worn over safety goggles provides an additional layer of protection against splashes.[2]

  • Respiratory Protection: As mentioned, a NIOSH/MSHA approved respirator is crucial if high concentrations of vapors or mists are present.[2]

  • Footwear: Chemical-resistant boots should be worn to prevent exposure to spilled material.

Troubleshooting Guide

Problem: My skin came into contact with concentrated D7.

Solution:

  • Immediately remove any contaminated clothing.

  • Wash the affected skin area thoroughly with plenty of water.[2]

  • If skin irritation persists, seek medical attention.[4]

Problem: I splashed concentrated D7 in my eyes.

Solution:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention. Eye contact can cause serious damage.[3]

Problem: I'm unsure if my gloves are suitable for handling D7.

Solution:

  • Consult the Safety Data Sheet (SDS) for D7, which may provide information on suitable glove materials.

  • Generally, chemically resistant gloves such as nitrile or butyl rubber are recommended.[5]

  • Always inspect gloves for tears or pinholes before use.

  • If you notice any signs of degradation (e.g., swelling, discoloration, or softening) during use, replace them immediately.

Data Presentation: Personal Protective Equipment Summary

Level of Exposure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale / Lab Use Chemical Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Laboratory CoatNot typically required with adequate ventilation
Large Scale / Spills Chemical Safety Goggles and Face ShieldChemical-Resistant Gloves (e.g., Nitrile, Butyl)Chemical-Resistant Suit/Coveralls, BootsNIOSH/MSHA Approved Respirator

Experimental Protocols

Detailed experimental protocols should always be developed in accordance with your institution's safety guidelines and the specific procedures being undertaken. A general protocol for handling concentrated D7 involves:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.

  • PPE Selection: Based on the risk assessment, select the appropriate PPE as outlined in the table above.

  • Engineering Controls: Whenever possible, handle concentrated D7 in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Handling: Use appropriate tools (e.g., glass, stainless steel, or plastic utensils) to handle the material.[1] Avoid actions that could generate aerosols or splashes.

  • Storage: Store concentrated D7 in its original, tightly closed, and properly labeled container in a well-ventilated area, away from incompatible materials.[2]

  • Disposal: Dispose of D7 waste and contaminated materials in accordance with local, state, and federal regulations.

Mandatory Visualization

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling Concentrated D7 task Assess Task and Environment start->task scale Small or large scale task? task->scale ventilation Is ventilation adequate? respirator Add NIOSH Approved Respirator ventilation->respirator No proceed Proceed with Experiment ventilation->proceed Yes ppe_small Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat scale->ppe_small Small ppe_large Enhanced PPE: - Goggles & Face Shield - Chemical Resistant Suit - Boots scale->ppe_large Large ppe_small->ventilation ppe_large->ventilation respirator->proceed

Caption: Logical workflow for selecting appropriate PPE when handling concentrated D7.

References

Resolving peak tailing issues in chromatography of Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of Tetradecamethylcycloheptasiloxane (D7).

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a trailing edge, can compromise the accuracy and resolution of chromatographic analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing when analyzing this compound.

A typical metric for peak shape is the asymmetry factor (As), where a value greater than 1 indicates peak tailing.[1][2][3] An ideal, symmetrical peak has an As value of 1.0.[2][3]

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_column Step 1: Evaluate Column Health start->check_column column_issue Potential Column Issues: - Contamination - Degradation - Inappropriate Phase check_column->column_issue Issue Suspected check_method Step 2: Review Method Parameters check_column->check_method No Obvious Column Issue column_solution Solutions: - Flush with strong solvent - Replace with new/appropriate column - Use a guard column column_issue->column_solution end_node Peak Shape Improved column_solution->end_node method_issue Potential Method Issues: - Inadequate temperature - Incorrect mobile phase/carrier gas flow - Sample overload check_method->method_issue Issue Suspected check_system Step 3: Inspect System Components check_method->check_system Method Parameters Seem Correct method_solution Solutions: - Optimize temperature program - Adjust flow rate - Dilute sample method_issue->method_solution method_solution->end_node system_issue Potential System Issues: - Extra-column volume - Leaks - Contaminated inlet liner check_system->system_issue Issue Suspected check_system->end_node No Obvious System Issue (Re-evaluate All Steps) system_solution Solutions: - Use shorter, narrower tubing - Perform leak check - Replace inlet liner and septum system_issue->system_solution system_solution->end_node

Caption: A stepwise workflow for troubleshooting peak tailing in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a siloxane compound like this compound?

A1: Peak tailing for siloxanes, including this compound (D7), often stems from secondary interactions with active sites within the chromatographic system. The most common causes include:

  • Active Silanol (B1196071) Groups: Residual silanol groups on silica-based columns (in HPLC) or glass inlet liners (in GC) can interact with the siloxane analyte, leading to tailing.[4][5][6]

  • Column Contamination: Accumulation of non-volatile residues or sample matrix components at the head of the column can create active sites for secondary interactions.[5][7]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.[5]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause band broadening and tailing.[4][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[5][7]

Q2: How can I determine if my column is the source of the peak tailing?

A2: To ascertain if the column is the culprit, you can perform the following checks:

  • Inject a Known Good Standard: If a standard compound that previously gave a symmetrical peak now tails, it is a strong indication of column deterioration.

  • Column Flushing: Reverse-flush the column with a strong, appropriate solvent to remove potential contaminants.

  • Replace the Column: The most definitive test is to replace the existing column with a new one of the same type. If the peak shape improves, the original column was the issue.

  • Guard Column Check: If you are using a guard column, remove it and re-run the analysis. If the peak shape is restored, the guard column needs replacement.[8]

Q3: What role does the inlet liner play in the GC analysis of D7, and how can it contribute to peak tailing?

A3: In Gas Chromatography (GC), the inlet liner is a critical component where the sample is vaporized. For a siloxane like D7, an active liner can be a primary source of peak tailing. Deactivated glass liners are recommended to minimize interactions between the analyte and the liner surface. If tailing is observed, consider replacing the inlet liner and the septum.[9][10]

Q4: Can the mobile phase or carrier gas settings affect peak tailing for D7?

A4: Yes, mobile phase (in HPLC) or carrier gas (in GC) conditions can influence peak shape.

  • In HPLC: The pH of the mobile phase can impact silanol interactions. While D7 is not ionizable, controlling the pH can suppress the activity of residual silanols on the column packing.[4][6] The choice of organic modifier and buffer concentration can also play a role.[4][11]

  • In GC: An incorrect carrier gas flow rate can lead to band broadening, which may manifest as tailing. Optimizing the flow rate for the specific column dimensions is crucial.

Q5: How does sample preparation and injection volume impact peak tailing?

A5: The sample itself can be a source of peak tailing.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[5][7] Try diluting the sample to see if the peak shape improves.

  • Solvent Mismatch: In reversed-phase HPLC, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5]

  • Sample Matrix Effects: Impurities or other components in the sample matrix can adsorb to the column, creating active sites that cause tailing for subsequent injections.[7]

Quantitative Data Summary

The following table illustrates the typical effects of various chromatographic parameters on the peak asymmetry factor. Note that these are generalized effects and the optimal conditions should be determined empirically for your specific method.

Parameter AdjustedChangeExpected Effect on Peak Asymmetry (As)Rationale
Sample Concentration DecreaseDecrease towards 1.0Reduces the likelihood of column overload.[5][7]
Injection Volume DecreaseDecrease towards 1.0Minimizes band spreading and potential overload.[5]
GC Inlet Temperature Increase (within limits)Decrease towards 1.0Ensures complete and rapid vaporization of D7, minimizing interactions in the inlet.
Column Temperature OptimizeDecrease towards 1.0A temperature that is too low can lead to slow desorption kinetics and tailing.
Use of Deactivated Liner (GC) ImplementSignificant Decrease towards 1.0Minimizes active sites in the inlet system that can interact with siloxanes.[9]
Column Flushing/Bakeout PerformDecrease towards 1.0Removes contaminants that may be causing secondary interactions.[9]

Experimental Protocols

Protocol 1: General Gas Chromatography (GC) Method for Volatile Siloxanes

This protocol provides a starting point for the analysis of this compound (D7) using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

  • System Preparation:

    • Injector: Use a split/splitless injector. A split injection is often suitable.

    • Liner: A deactivated glass liner is crucial.

    • Septum: Use a high-quality, low-bleed septum.

    • Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.

    • Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Instrument Conditions (Example):

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1 (can be optimized)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C

    • MS Transfer Line Temperature (if using MS): 280 °C

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).

    • Ensure the sample concentration is within the linear range of the detector to avoid overload.

  • Analysis and Data Evaluation:

    • Inject the sample and acquire the chromatogram.

    • Evaluate the peak shape of D7. Calculate the asymmetry factor. If tailing is observed (As > 1.2), proceed with the troubleshooting guide.

Protocol 2: Column Flushing to Address Contamination

If column contamination is suspected as the cause of peak tailing, a thorough flushing may restore performance.

  • Disconnect the Column from the Detector: This prevents contaminants from entering the detector.

  • Reverse the Column Direction: Connect the detector end of the column to the injector port.

  • Set a Low Carrier Gas Flow: Start with a low flow rate.

  • Temperature Program:

    • Set the oven temperature to 50 °C.

    • Ramp the temperature to the column's maximum isothermal temperature limit (or slightly below) at a rate of 5-10 °C/min.

    • Hold at the maximum temperature for 1-2 hours.

  • Cool Down and Reinstall:

    • Cool the oven to a low temperature.

    • Reinstall the column in the correct orientation.

    • Condition the column by running a few blank injections with your analytical method's temperature program.

  • Re-evaluate Performance: Inject your D7 standard to check if the peak shape has improved.

References

Technical Support Center: Long-Term Storage of Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tetradecamethylcycloheptasiloxane (CAS No. 107-50-6), also known as D7. It includes a troubleshooting guide and frequently asked questions (FAQs) to address potential issues encountered during storage and experimentation.

Recommended Long-Term Storage Conditions

Proper storage is crucial for maintaining the integrity and stability of this compound. The following table summarizes the recommended conditions for its long-term storage.

ParameterRecommended ConditionRationale
Temperature Cool and dry place[1][2]To minimize the rate of potential degradation reactions.
Container Tightly closed container[1][2]To prevent contamination from atmospheric moisture and other substances.
Atmosphere Well-ventilated area[1][2]To ensure safety and prevent the buildup of any potential vapors.
Light Exposure Store away from direct lightAlthough not explicitly stated in the search results for D7, this is a general best practice for chemical storage to prevent photochemical degradation.
Incompatible Materials Store apart from foodstuff containers or incompatible materials.[2]To avoid potential hazardous reactions, although specific incompatible materials for D7 are not detailed in the provided search results.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the long-term storage and use of this compound.

IssuePossible CauseRecommended Action
Change in Viscosity or Appearance Hydrolysis: Exposure to moisture can lead to the hydrolysis of the siloxane bonds, forming silanols and potentially leading to condensation and polymerization.[3]1. Ensure the storage container is always tightly sealed. 2. Handle the compound in a dry environment or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity. 3. If hydrolysis is suspected, consider analytical testing (e.g., Karl Fischer titration for water content, GC-MS to identify hydrolysis products).
Presence of Gels or Precipitates Polymerization/Condensation: This can occur as a result of hydrolysis or catalysis by acidic or basic contaminants.[3]1. Verify that the storage container is made of an inert material (e.g., borosilicate glass, PTFE-lined cap). 2. Avoid contamination with acids, bases, or other reactive substances. 3. If polymerization is observed, the product may not be suitable for its intended use. It is recommended to use a fresh, unopened batch.
Unexpected Peaks in Analytical Chromatograms (e.g., GC-MS) Degradation: Thermal stress or the presence of contaminants can lead to the formation of degradation products. At high temperatures, cyclic siloxanes may release formaldehyde.[4][5]1. Review the storage temperature to ensure it has been consistently cool. 2. Analyze the sample using a validated stability-indicating method to identify and quantify the impurities. 3. Consider the possibility of contamination from the storage container or handling equipment.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound under optimal storage conditions?

A: The provided search results do not specify a concrete shelf life for this compound. For research and development purposes, it is recommended to re-evaluate the purity of the material after extended storage periods (e.g., >1 year) or if any changes in physical appearance are observed.

Q2: How can I verify the purity of my stored this compound?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique to assess the purity of this compound and to identify potential degradation products or contaminants.

Q3: What are the primary degradation pathways for this compound?

A: The main potential degradation pathways are hydrolysis in the presence of water, which can lead to the formation of silanols, and thermal degradation at high temperatures.[3][4][5]

Q4: Is this compound sensitive to light?

A: While specific information on the photosensitivity of this compound was not found in the search results, it is a general best practice in chemical storage to protect compounds from light to prevent any potential photochemical reactions.

Experimental Protocols

Protocol for Assessing Long-Term Storage Stability

This protocol outlines a general procedure to monitor the stability of this compound over time.

Objective: To assess the chemical stability of this compound under defined long-term storage conditions.

Materials:

  • Stored this compound sample

  • Fresh, unopened this compound reference standard

  • Appropriate GC-MS instrumentation and columns

  • Inert vials with PTFE-lined caps (B75204)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., hexane (B92381) or isooctane)

Methodology:

  • Initial Analysis (Time Zero):

    • Upon receipt of a new batch of this compound, perform an initial analysis using GC-MS to establish a baseline purity profile and identify any minor impurities.

    • Record the physical appearance (e.g., clear, colorless liquid).

  • Sample Storage:

    • Aliquot the sample into several small, inert vials with tightly sealed caps to minimize exposure of the bulk material to the atmosphere with each analysis.

    • Store the vials under the recommended long-term storage conditions (cool, dry, dark, and well-ventilated).

  • Periodic Stability Testing:

    • At predetermined time points (e.g., 3, 6, 12, 24 months), retrieve one aliquot for analysis.

    • Visually inspect the sample for any changes in appearance.

    • Perform GC-MS analysis on the stored sample and the reference standard under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms of the stored sample with the initial analysis and the reference standard.

    • Identify and quantify any new peaks that may indicate degradation products.

    • Calculate the percentage purity of the stored sample.

    • A significant change in purity or the appearance of new impurity peaks above a certain threshold (e.g., >0.1%) may indicate degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_initial Initial Analysis (Time Zero) cluster_storage Sample Storage cluster_testing Periodic Stability Testing cluster_analysis Data Analysis initial_analysis Perform Initial GC-MS Analysis (Baseline Purity Profile) record_appearance Record Physical Appearance initial_analysis->record_appearance aliquot Aliquot Sample into Inert Vials initial_analysis->aliquot store Store under Recommended Conditions aliquot->store retrieve_sample Retrieve Aliquot at Time Points (e.g., 3, 6, 12 months) store->retrieve_sample visual_inspection Visually Inspect Sample retrieve_sample->visual_inspection gcms_analysis Perform GC-MS Analysis visual_inspection->gcms_analysis compare_chromatograms Compare Chromatograms gcms_analysis->compare_chromatograms identify_impurities Identify & Quantify New Peaks compare_chromatograms->identify_impurities calculate_purity Calculate Purity identify_impurities->calculate_purity

Caption: Workflow for assessing the long-term stability of this compound.

logical_relationship Troubleshooting Logic for Storage Issues start Observe Change in Stored Sample viscosity_change Change in Viscosity or Appearance? start->viscosity_change precipitate Presence of Gels or Precipitates? viscosity_change->precipitate No hydrolysis Possible Cause: Hydrolysis due to Moisture viscosity_change->hydrolysis Yes analytical_change Unexpected Peaks in Analysis? precipitate->analytical_change No polymerization Possible Cause: Polymerization/Condensation precipitate->polymerization Yes degradation Possible Cause: Thermal Degradation/ Contamination analytical_change->degradation Yes action_seal Action: Ensure Tight Seal, Handle in Dry Environment hydrolysis->action_seal action_inert Action: Use Inert Containers, Avoid Contaminants polymerization->action_inert action_temp Action: Review Storage Temp, Perform Stability Analysis degradation->action_temp

Caption: Troubleshooting logic for identifying and addressing storage issues.

References

Validation & Comparative

A Comparative Toxicological Analysis of D7 and D4, D5, D6 Siloxanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicological profiles of cyclosiloxanes D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), D6 (dodecamethylcyclohexasiloxane), and D7 (tetradecamethylcycloheptasiloxane). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use of these substances.

Cyclosiloxanes are widely used in various industrial and consumer products, including cosmetics and medical devices.[1] Their potential for environmental persistence, bioaccumulation, and toxicity has prompted extensive research and regulatory scrutiny, particularly for D4, D5, and D6.[1][2] It is important to note that while a robust body of data exists for D4, D5, and D6, there is limited experimental toxicity data available for D7.[3] Toxicological models for the broader group of cyclic volatile methyl siloxanes (cVMS) are often based on data from D4 and D5.[3]

Comparative Toxicity Data

The following table summarizes key toxicological data for D4, D5, D6, and D7 based on available scientific literature.

Toxicological EndpointD4 (Octamethylcyclotetrasiloxane)D5 (Decamethylcyclopentasiloxane)D6 (Dodecamethylcyclohexasiloxane)D7 (this compound)
Carcinogenicity Uterine endometrial adenomas observed in female rats in a chronic inhalation study.[4][5] Classified as a substance suspected of damaging fertility or the unborn child (Repr. 2).[6]Small increase in the incidence of uterine adenocarcinoma in female rats in a two-year inhalation bioassay.[7][8]Not classified as carcinogenic.[9] No data available on carcinogenicity.[10]Limited data available. Long-term exposure to cVMS may pose a potential cancer hazard.[3]
Reproductive & Endocrine Toxicity Considered an endocrine disruptor, interfering with hormone function.[11][12] Shows weak estrogenic activity.[4][6] May impair human fertility.[2][11]Does not bind to estrogen receptors.[13] Chronic exposure has been linked to uterine endometrial adenocarcinoma.[13]Did not show evidence of reproductive/developmental toxicity in a screening level study.[10] The NOAEL for reproductive/developmental toxicity was 1000 mg/kg bw/day.[10]Limited experimental data on toxicity or adverse effects.[3]
Bioaccumulation Has the potential to bioaccumulate in aquatic organisms.[11] An experimental bioconcentration factor of 12,400 was found in fathead minnows.[14]Considered persistent and bioaccumulative.[15]Has the potential to bioaccumulate.[11] The bioconcentration factor in fish is 1160 L/kg.[9]Limited data available.
Environmental Fate Persistent in the environment.[11]Persistent in the environment.[15]Persistent in the environment.[11] Not expected to biodegrade rapidly in aquatic systems.[9]Frequently detected in air emissions from various products.[3]
Acute Toxicity Low acute toxicity.[16]Acutely nontoxic with an LD50 of >50 g/kg for rats.[15]Acute oral LD50 is suggested to be greater than 2000 mg/kg bw.[17]Limited data available.
Other Effects Inhalation studies in rats showed effects on the respiratory tract, liver, and an increased incidence of uterine endometrial epithelial hyperplasia.[4][5]Inhalation studies in rats showed mild effects on the respiratory tract and increases in liver weight.[7][8]May have effects on the liver and thyroid gland.[18]Inhalation exposure to cVMS has been shown to cause adverse effects in the liver and lungs of laboratory animals.[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for interpreting the data. Below are summaries of protocols commonly employed in the cited studies.

Chronic Inhalation Toxicity and Carcinogenicity Bioassay (for D4 and D5): This type of study, often conducted according to OECD Test Guideline 453, involves the long-term exposure of laboratory animals (typically rats) to the test substance via whole-body inhalation.

  • Test Animals: Fischer 344 rats are commonly used.

  • Exposure: Animals are exposed to various concentrations of the siloxane vapor for 6 hours/day, 5 days/week, for up to two years.

  • Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, a complete necropsy is performed, and organs are weighed and subjected to histopathological examination to identify any treatment-related lesions or tumors.

Reproductive/Developmental Toxicity Screening Test (for D6): This study, often following OECD Test Guideline 422, is designed to provide initial information on the potential effects of a substance on reproduction and development.

  • Test Animals: Typically, Sprague-Dawley rats are used.

  • Administration: The test substance is administered orally (e.g., by gavage) to male and female rats for a specified period before mating, during mating, and for females, throughout gestation and lactation.

  • Parameters Monitored: Observations include effects on mating behavior, fertility, pregnancy outcomes, and the growth and development of the offspring.

  • Endpoint Analysis: At termination, parent animals and offspring are examined for any gross abnormalities, and reproductive organs are examined histopathologically.

Visualizing the Toxicological Comparison

The following diagram illustrates the logical flow of comparing the toxicological profiles of D7 with D4, D5, and D6, highlighting the key endpoints and the disparity in available data.

Siloxane_Toxicity_Comparison cluster_siloxanes Cyclosiloxanes cluster_endpoints Toxicological Endpoints cluster_data_availability Data Availability D4 D4 Carcinogenicity Carcinogenicity D4->Carcinogenicity ReproToxicity Reproductive/Endocrine Toxicity D4->ReproToxicity Bioaccumulation Bioaccumulation D4->Bioaccumulation EnvFate Environmental Fate D4->EnvFate AcuteToxicity Acute Toxicity D4->AcuteToxicity OtherEffects Other Organ Effects D4->OtherEffects D5 D5 D5->Carcinogenicity D5->ReproToxicity D5->Bioaccumulation D5->EnvFate D5->AcuteToxicity D5->OtherEffects D6 D6 D6->Carcinogenicity D6->ReproToxicity D6->Bioaccumulation D6->EnvFate D6->AcuteToxicity D6->OtherEffects D7 D7 D7->Carcinogenicity D7->ReproToxicity D7->Bioaccumulation D7->EnvFate D7->AcuteToxicity D7->OtherEffects DataRich Extensive Data Carcinogenicity->DataRich D4, D5, D6 DataLimited Limited Data Carcinogenicity->DataLimited D7 ReproToxicity->DataRich D4, D5, D6 ReproToxicity->DataLimited D7 Bioaccumulation->DataRich D4, D5, D6 Bioaccumulation->DataLimited D7 EnvFate->DataRich D4, D5, D6 EnvFate->DataLimited D7 AcuteToxicity->DataRich D4, D5, D6 AcuteToxicity->DataLimited D7 OtherEffects->DataRich D4, D5, D6 OtherEffects->DataLimited D7

Caption: Comparative toxicological data availability for D4, D5, D6, and D7 siloxanes.

References

A Comparative Guide to the Validation of GC-MS Methods for Tetradecamethylcycloheptasiloxane (D7) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of Tetradecamethylcycloheptasiloxane (D7), a cyclic volatile methyl siloxane (cVMS) commonly found in personal care products, silicone elastomers, and environmental samples.[1][2] Due to its prevalence and potential environmental and health implications, robust and validated analytical methods are crucial for its accurate measurement.[1] This document outlines various experimental protocols, presents comparative data for method validation, and discusses alternative analytical approaches.

Comparison of GC-MS Method Validation Parameters

While specific validation data for this compound (D7) is limited in publicly available literature, data for structurally similar and commonly co-occurring cVMS, such as Octamethylcyclotetrasiloxane (D4), provides a strong indication of expected method performance. The following table summarizes typical validation parameters for the analysis of cVMS in relevant matrices.

Table 1: Comparison of Validation Parameters for cVMS Analysis by GC-MS

ParameterMethod for D4 in Personal Care Products[3][4]Method for cVMS in Silicone Fluids[5]
Linearity (r²) > 0.999Not Specified
Limit of Detection (LOD) 0.2320 µg/mLNot Specified
Limit of Quantification (LOQ) 0.7735 µg/mL-
Concentration Range 3.0 µg/mL, 15.0 µg/mL, 25.0 µg/mL (for precision and accuracy)0.01 to 0.5% (w/w)
Precision (CV%) 4.95% - 7.24%Not Specified
Accuracy (Recovery) 100.44% - 103.17%Not Specified

Note: The data presented for D4 in personal care products is based on a validated GC-MS method and is expected to be comparable for D7 under similar analytical conditions. The method for cVMS in silicone fluids provides a general concentration range applicable to D7.

Experimental Protocols

Detailed and matrix-specific experimental protocols are essential for the accurate quantification of D7. Below are generalized yet detailed methodologies for sample preparation and GC-MS analysis.

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix.

  • Personal Care Products (e.g., lotions, creams):

    • Emulsion Breaking: Weigh approximately 1g of the sample into a centrifuge tube. Add a suitable solvent system (e.g., a mixture of isopropanol (B130326) and hexane) to break the emulsion.

    • Liquid-Liquid Extraction (LLE): Vortex the mixture vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Collection: Carefully collect the upper organic layer containing the siloxanes.

    • Internal Standard: Add an appropriate internal standard (e.g., n-tetradecane) to the extract before GC-MS analysis.[6]

  • Silicone Elastomers:

    • Extraction: Weigh approximately 0.5g of the elastomer into a glass vial. Add 10 mL of acetone (B3395972) containing a known concentration of an internal standard.[7]

    • Agitation: Seal the vial and agitate gently (e.g., on a shaker) for a minimum of 24 hours to allow for the extraction of cVMS.[7]

    • Centrifugation: If necessary, centrifuge the sample to separate any suspended particles.[5]

    • Analysis: Analyze the acetone extract directly by GC-MS.

  • Environmental Samples (e.g., Water, Soil):

    • Water Samples (Solid-Phase Microextraction - SPME):

      • Place a known volume of the water sample into a headspace vial.

      • Expose a SPME fiber (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace above the sample for a defined period at a controlled temperature to adsorb the volatile siloxanes.

      • Desorb the analytes from the fiber directly in the GC inlet.

    • Soil Samples (Pressurized Liquid Extraction - PLE or Soxhlet Extraction):

      • Mix the soil sample with a drying agent (e.g., diatomaceous earth).

      • Extract the sample with a suitable solvent (e.g., hexane/acetone mixture) using either PLE or a Soxhlet apparatus.

      • Concentrate the extract and add an internal standard before analysis.

GC-MS Analysis

The following table outlines typical GC-MS parameters for the analysis of D7 and other cVMS.

Table 2: Typical GC-MS Parameters for cVMS Analysis

ParameterSetting
Gas Chromatograph
Injection Mode Split/Splitless (Splitless for trace analysis)
Inlet Temperature 250 - 300 °C
Column SH-Rxi™-5 Sil MS (30 m, 0.25 mm I.D., 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[6]
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Temperature Program Initial: 50-60 °C, hold for 1-2 min; Ramp: 10-25 °C/min to 250-300 °C, hold for 5-10 min[6]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[3]
Characteristic m/z for D7 73, 281[8][9]

Alternative Analytical Techniques

While GC-MS is the most common technique for cVMS analysis, other methods can be employed.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID can be a cost-effective alternative for routine analysis when the sample matrix is relatively clean and free of interfering compounds. However, it lacks the specificity of mass spectrometry, which can lead to false positives if co-elution occurs.[10]

  • Headspace-GC-MS: This technique is particularly useful for analyzing volatile compounds in complex matrices like personal care products. It minimizes matrix effects and reduces the risk of contaminating the GC system.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for quantitative analysis of trace levels, NMR can be a powerful tool for the structural elucidation and characterization of siloxanes.

Workflow and Validation Diagrams

The following diagrams illustrate the typical experimental workflow for D7 analysis and the logical flow of the method validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Matrix Sample Matrix (Personal Care Product, Elastomer, etc.) Extraction Extraction (LLE, SPME, PLE) Matrix->Extraction IS Internal Standard Addition Extraction->IS GC Gas Chromatography Separation IS->GC MS Mass Spectrometry Detection GC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

validation_workflow cluster_steps Validation Process Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Develop Develop Analytical Method Define Define Performance Criteria Develop->Define Execute Execute Validation Experiments Define->Execute Evaluate Evaluate Results Execute->Evaluate Document Document Validation Report Evaluate->Document

Caption: Logical workflow for the validation of an analytical method.

References

Cross-Validation of Analytical Methods for Tetradecamethylcycloheptasiloxane (D7)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Tetradecamethylcycloheptasiloxane (D7), a cyclic volatile methyl siloxane (cVMS) found in personal care products and various industrial applications.[1] The selection of an appropriate analytical technique is critical for accurate quantification, particularly at trace levels in complex matrices. This document presents a cross-validation perspective on two common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

The presented data is a synthesis of published performance characteristics for cVMS analysis to provide a representative comparison.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and HPLC-MS/MS for the analysis of cyclic siloxanes. Gas chromatography is frequently utilized for the analysis of volatile compounds like siloxanes.[2] However, liquid chromatography can also be employed, particularly for less volatile compounds or when derivatization is to be avoided.[3][4]

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS/MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Limit of Detection (LOD) ~0.018 µg/L (in water)[5]Potentially lower for certain matrices, e.g., 0.4 to 6 ng/L for various EDCs[3]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD
Linearity (r²) > 0.99[5]> 0.99[3]
Precision (RSD%) < 8.0%[5]< 20%[3]
Accuracy (Recovery %) Typically 80-120%70-120%[3]
Specificity High, based on retention time and mass fragmentation.High, based on retention time and precursor/product ion transitions.
Sample Volatility RequiredNot required
Derivatization Generally not required for D7.Not required.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of D7 by GC-MS and a plausible approach for HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of cVMS in liquid samples.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL water sample, add a suitable internal standard (e.g., deuterated D7 or a non-interfering siloxane).

  • Add 2 mL of hexane (B92381) and vortex for 2 minutes to extract the siloxanes.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial for analysis.

2. GC-MS/MS Instrumental Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Inlet Temperature: 220°C.[5]

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).[5]

  • Oven Temperature Program: Initial temperature of 35°C, hold for 2 minutes, then ramp at 10°C/min to 240°C.[5]

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This is a plausible protocol for D7 analysis, drawing from general principles of LC-MS for similar semi-volatile organic compounds.

1. Sample Preparation

  • Sample preparation may be similar to GC-MS, using an extraction solvent compatible with the HPLC mobile phase (e.g., acetonitrile (B52724) or methanol).

  • The final extract should be filtered through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Instrumental Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the non-polar D7.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the ionization efficiency of D7.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualization of Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for a target analyte like this compound.

CrossValidationWorkflow cluster_method1 Method A (e.g., GC-MS) cluster_method2 Method B (e.g., HPLC-MS/MS) M1_Dev Method Development M1_Val Single-Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) M1_Dev->M1_Val Analyze_Samples Analyze Identical QC Samples and Real-World Samples by Both Methods M1_Val->Analyze_Samples M2_Dev Method Development M2_Val Single-Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) M2_Dev->M2_Val M2_Val->Analyze_Samples Compare_Results Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Analyze_Samples->Compare_Results Results_Agree Results are Comparable Compare_Results->Results_Agree Yes Results_Disagree Results are Not Comparable Compare_Results->Results_Disagree No Conclusion Methods are Cross-Validated Results_Agree->Conclusion Re_evaluate Investigate Discrepancies (e.g., sample prep, matrix effects) Results_Disagree->Re_evaluate

Workflow for Cross-Validation of Two Analytical Methods

References

Tetradecamethylcycloheptasiloxane (D7) vs. Linear Siloxanes: A Comparative Guide to Lubricant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lubricant performance of Tetradecamethylcycloheptasiloxane (D7), a cyclic siloxane, and various linear siloxanes. The information presented is based on available experimental data and established testing protocols to assist in the selection of appropriate lubricants for specialized applications.

Introduction: The Molecular Structure of Siloxane Lubricants

Siloxane-based lubricants are prized for their excellent thermal stability, low volatility, and desirable viscosity-temperature characteristics. Their performance is intrinsically linked to their molecular structure.

  • This compound (D7): As a cyclic siloxane, D7 possesses a ring structure composed of seven silicon and seven oxygen atoms, with methyl groups attached to the silicon atoms.[1] This compact and stable structure is thought to contribute to its performance at extreme temperatures.

  • Linear Siloxanes: These are characterized by a straight-chain backbone of alternating silicon and oxygen atoms. Polydimethylsiloxanes (PDMS) are the most common type of linear siloxane lubricants and are available in a wide range of viscosities depending on the chain length.

This guide will delve into a comparison of these two classes of siloxanes across key lubricant performance parameters: tribological properties, viscosity-temperature stability, and volatility.

Comparative Performance Data

While direct, comprehensive comparative studies between D7 and a wide range of linear siloxanes under identical conditions are limited in publicly available literature, this section aggregates available data to provide a comparative overview.

Tribological Performance: Friction and Wear

Tribological testing evaluates a lubricant's ability to reduce friction and protect surfaces from wear. The Four-Ball Wear Test (ASTM D4172) is a standard method for assessing the wear-preventive characteristics of lubricating fluids.[2][3]

Table 1: Comparison of Tribological Properties

PropertyThis compound (D7)Linear Siloxanes (PDMS)Test Method
Coefficient of Friction Data not available in comparative studiesGenerally low, can be influenced by additives and surface conditions.[4]Four-Ball Test (ASTM D4172) or Pin-on-Disk Tribometer
Wear Scar Diameter (mm) Data not available in comparative studiesVaries with viscosity and additives. Can be improved with powder additives.[5][6]Four-Ball Wear Test (ASTM D4172)

Note: The lack of direct comparative data for D7 in standardized tribological tests is a significant gap in the current literature. The performance of linear siloxanes (PDMS) is known to be enhanced with various additives.[5][6]

Viscosity-Temperature Characteristics

The Viscosity Index (VI) is a dimensionless number that indicates the effect of temperature changes on a lubricant's viscosity. A higher VI signifies a smaller change in viscosity with temperature, which is desirable for applications experiencing a wide temperature range.[7]

Table 2: Comparison of Viscosity-Temperature Properties

PropertyThis compound (D7)Linear Siloxanes (PDMS)Test Method
Kinematic Viscosity at 40°C (cSt) Specific data not availableWide range available (e.g., 10 to 1,000,000 cSt).[8]ASTM D445
Kinematic Viscosity at 100°C (cSt) Specific data not availableDependent on the specific PDMS grade.[8]ASTM D445
Viscosity Index (VI) Expected to be high due to cyclic structureGenerally high, indicating good viscosity stability.[9]ASTM D2270
Volatility and Thermal Stability

Volatility, or the tendency of a substance to vaporize, is a critical parameter for lubricants, especially in vacuum or high-temperature applications. Outgassing of volatile materials can lead to contamination of sensitive components.[11] The ASTM E595 standard test method is used to determine the total mass loss (TML) and collected volatile condensable materials (CVCM) from outgassing in a vacuum environment.[1][11]

Table 3: Comparison of Volatility and Thermal Stability

PropertyThis compound (D7)Linear Siloxanes (PDMS)Test Method
Total Mass Loss (TML) (%) Data not availableCan be formulated for low outgassing, meeting NASA's <1.0% requirement.[11]ASTM E595
Collected Volatile Condensable Materials (CVCM) (%) Data not availableCan be formulated for low outgassing, meeting NASA's <0.1% requirement.[11]ASTM E595
Thermal Stability Generally considered to have high thermal stability.[10]Good thermal stability, with some studies indicating linear siloxanes may be less stable than cyclic counterparts.[12]Thermogravimetric Analysis (TGA) or sealed-tube stability tests.

Note: While specific ASTM E595 data for D7 was not found, its use in applications like sealants and lubricants suggests it possesses low volatility.[1] Linear siloxanes can be specifically formulated to meet stringent low outgassing requirements for aerospace and electronics applications.[11] Some studies suggest that the cyclic structure of siloxanes contributes to higher thermal stability compared to their linear counterparts.[12]

Experimental Protocols

To ensure objective and reproducible comparisons of lubricant performance, standardized test methods are essential. The following are summaries of key ASTM protocols relevant to the data presented.

Four-Ball Wear Test (ASTM D4172)

This test method evaluates the wear-preventive characteristics of a lubricating fluid.

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the lubricant sample is added to cover the balls.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • A specified load is applied, and the top ball is rotated at a set speed for a designated time and temperature.

    • After the test, the wear scars on the three stationary balls are measured under a microscope.

  • Key Parameters Measured:

    • Average wear scar diameter (in mm).

    • Coefficient of friction (can also be monitored during the test).

Viscosity Index Calculation (ASTM D2270)

This standard practice provides a method for calculating the viscosity index from the kinematic viscosities at 40°C and 100°C.

  • Procedure:

    • The kinematic viscosity of the lubricant is determined at 40°C and 100°C using a calibrated viscometer (as per ASTM D445).[13]

    • The viscosity index is then calculated using formulas provided in the ASTM D2270 standard, which compare the viscosity change of the test fluid to that of two reference oils.[7]

Outgassing in a Vacuum Environment (ASTM E595)

This test method determines the total mass loss (TML) and collected volatile condensable materials (CVCM) from a material when exposed to a vacuum.

  • Apparatus: A vacuum chamber equipped with a heated sample holder and a cooled collector plate.

  • Procedure:

    • A pre-weighed material sample is placed in the heated holder.

    • The chamber is evacuated to a high vacuum.

    • The sample is heated to 125°C for 24 hours.

    • Volatiles that outgas from the sample and condense on the collector plate, maintained at 25°C, are collected.

    • The sample and the collector plate are weighed again after the test.

  • Key Parameters Measured:

    • Total Mass Loss (TML): The percentage of the initial sample mass that was lost.

    • Collected Volatile Condensable Materials (CVCM): The percentage of the initial sample mass that condensed on the collector plate.

Experimental and Logical Diagrams

The following diagrams illustrate the workflow for lubricant performance evaluation and the logical relationship between siloxane structure and its properties.

Lubricant_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison D7 This compound (D7) Tribological_Test Tribological Test (ASTM D4172) D7->Tribological_Test Viscosity_Test Viscosity Test (ASTM D445) D7->Viscosity_Test Volatility_Test Volatility Test (ASTM E595) D7->Volatility_Test Linear_Siloxane Linear Siloxane (e.g., PDMS) Linear_Siloxane->Tribological_Test Linear_Siloxane->Viscosity_Test Linear_Siloxane->Volatility_Test Friction_Wear Friction & Wear Data Tribological_Test->Friction_Wear Viscosity_Index Viscosity Index (ASTM D2270) Viscosity_Test->Viscosity_Index TML_CVCM TML & CVCM Data Volatility_Test->TML_CVCM Comparison Comparative Performance Assessment Friction_Wear->Comparison Viscosity_Index->Comparison TML_CVCM->Comparison

Caption: Workflow for comparative lubricant performance evaluation.

Siloxane_Structure_Performance cluster_structure Molecular Structure cluster_properties Inferred Performance Properties Cyclic Cyclic (e.g., D7) - Rigid Ring Structure Thermal_Stability Higher Thermal Stability Cyclic->Thermal_Stability contributes to Viscosity_Stability Good Viscosity-Temperature Stability Cyclic->Viscosity_Stability Low_Volatility Low Volatility Cyclic->Low_Volatility Linear Linear (e.g., PDMS) - Flexible Chain Linear->Viscosity_Stability Linear->Low_Volatility Variable_Viscosity Wide Range of Viscosities Linear->Variable_Viscosity allows for

Caption: Relationship between siloxane structure and lubricant properties.

Conclusion

Both this compound (D7) and linear siloxanes exhibit properties that make them suitable for use as high-performance lubricants. The cyclic structure of D7 is generally associated with high thermal stability. Linear siloxanes, particularly PDMS, are versatile due to the wide range of available viscosities and the ability to be formulated for specific performance characteristics, including low outgassing.

References

Unraveling the Bioaccumulation Potential of Cyclic Siloxanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the bioaccumulation potential of cyclic volatile methylsiloxanes (cVMS), specifically octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6), reveals significant variability in their environmental behavior. This guide provides a comparative analysis based on experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their bioaccumulation profiles.

Cyclic siloxanes are widely used in industrial applications and consumer products, leading to their release into the environment.[1][2] Their potential to persist and accumulate in living organisms has been a subject of extensive research and regulatory scrutiny.[1][2][3] This comparative guide synthesizes findings from multiple studies to elucidate the nuanced bioaccumulation potential of D4, D5, and D6.

Comparative Bioaccumulation Data

The bioaccumulation potential of a chemical is often assessed using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). The BCF measures the accumulation of a chemical in an organism from water, while the BAF considers all exposure routes, including diet.[4] The BMF quantifies the increase in the concentration of a substance from prey to predator. A comprehensive review of 50 published articles and laboratory reports provides a weight-of-evidence approach to understanding the bioaccumulation of these compounds.[4][5]

Considerable variability in BCF and BAF values has been observed for cVMS in aquatic organisms, with values ranging from below to above regulatory threshold values.[4][5] For instance, an experimental BCF of 12,400 L/kg has been reported for D4 in fathead minnows, suggesting a high potential for bioconcentration.[6][7] A re-evaluation of this study later revised the kinetic BCF to 14,900 L/kg.[7] In contrast, studies on D6 suggest a lower bioaccumulation potential, with a BCF estimated at 1,909 L/kg in rainbow trout.[8]

A quantitative weight-of-evidence analysis indicates that for D6, the frequency of non-bioaccumulation evidence (BCF or BAF <2000) is ≥50%.[4][5] Conversely, BCF and BAF values for D4 and D5 are often in the "very bioaccumulative" (vB) range, with frequencies of 40%-50%.[4] However, laboratory BMF values for cVMS were generally less than 1, indicating a low potential for bioaccumulation through dietary uptake.[4][5] Field BMFs showed more variability but also suggested a low bioaccumulation potential.[4][5] Trophic Magnification Factors (TMFs) in aquatic food webs were predominantly below 1, although the wide range of values indicates potential uncertainties.[4][5]

Cyclic SiloxaneLog K_owBioconcentration Factor (BCF)Bioaccumulation Factor (BAF)Biomagnification Factor (BMF)Trophic Magnification Factor (TMF)
D4 6.49[7]12,400 - 14,900 L/kg (fathead minnow)[7]Often > 5000 L/kg[4][9]Generally < 1 (laboratory)[4][5]Majority < 1 (aquatic food webs)[4][5]
D5 ~8.03BCF values for D5 ranged from 4450 to 4920 L/kg.Often > 5000 L/kg[4]Generally < 1 (laboratory)[4][5]Majority < 1 (aquatic food webs)[4][5]
D6 ~8.871,909 L/kg (rainbow trout)Frequency of BAF < 2000 is ≥50%[4][5]0.06 - 0.38 (rainbow trout)[8]Majority < 1 (aquatic food webs)[4][5]

Table 1. Comparative summary of bioaccumulation data for D4, D5, and D6. Values are compiled from various studies and represent a range of findings.

Experimental Protocols

The determination of bioaccumulation potential for cyclic siloxanes involves specific and rigorous experimental methodologies, often following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bioconcentration Factor (BCF) Studies

BCF studies are typically conducted under laboratory conditions following guidelines like the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . The general workflow for an aqueous exposure BCF study is as follows:

BCF_Workflow cluster_acclimation Acclimation Phase cluster_exposure Uptake (Exposure) Phase cluster_depuration Depuration Phase cluster_analysis Data Analysis Acclimation Acclimation of test organisms (e.g., fish) to laboratory conditions Exposure Exposure to a constant aqueous concentration of the test substance Acclimation->Exposure Start of Test Water_Sampling_Uptake Regular water sampling and analysis Exposure->Water_Sampling_Uptake Fish_Sampling_Uptake Regular fish sampling and analysis Exposure->Fish_Sampling_Uptake Depuration Transfer to clean water (no test substance) Exposure->Depuration End of Uptake Phase Analysis Calculate uptake and depuration rates Water_Sampling_Uptake->Analysis Fish_Sampling_Uptake->Analysis Water_Sampling_Depuration Regular water sampling and analysis Depuration->Water_Sampling_Depuration Fish_Sampling_Depuration Regular fish sampling and analysis Depuration->Fish_Sampling_Depuration Water_Sampling_Depuration->Analysis Fish_Sampling_Depuration->Analysis BCF_Calculation Calculate steady-state or kinetic BCF Analysis->BCF_Calculation

Caption: Workflow for a typical Bioconcentration Factor (BCF) study.

Analytical Methods for Siloxane Quantification

Accurate determination of cVMS concentrations in various environmental matrices is crucial for bioaccumulation assessment. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) .[10][11][12]

Sample Preparation:

  • Water: Membrane-assisted solvent extraction is a common method.[11] Liquid-liquid extraction (LLE) has also been utilized.[12]

  • Sediment, Soil, Biota, and Biosolids: Liquid-solid extraction is frequently used.[11] Ultrasonic-assisted extraction has also been developed for soil samples.[13]

To avoid the loss of these volatile compounds, methods often employ no evaporative techniques.[11] Large-volume injection (LVI) can be used to enhance detection limits.[11] To minimize contamination from the analytical equipment itself, a septumless GC configuration is sometimes used to prevent bleed of cVMS from the septum.[11]

Signaling Pathways and Bioaccumulation Mechanisms

The bioaccumulation of cyclic siloxanes is influenced by several factors, including their physicochemical properties and the metabolic capacity of the organism. The high lipophilicity of these compounds, as indicated by their high octanol-water partition coefficients (Log K_ow), is a key driver for their partitioning into the fatty tissues of organisms.[4][7]

However, biotransformation (metabolism) can significantly reduce the bioaccumulation potential.[4] Studies have measured biotransformation rate constants for D4, D5, and D6 in fish.[4] The interplay between uptake from the environment and elimination processes, including metabolic transformation and respiratory elimination, ultimately determines the net bioaccumulation.[4][5]

Bioaccumulation_Pathway cluster_organism Organism Environment Cyclic Siloxanes in Environment (Water, Sediment, Food) Uptake Uptake (Gills, Skin, Diet) Environment->Uptake Distribution Distribution to Tissues (e.g., Lipids) Uptake->Distribution Absorption Elimination Elimination (Gills, Feces, Urine) Uptake->Elimination Direct Elimination Metabolism Biotransformation (Metabolism) Distribution->Metabolism Bioaccumulation Net Bioaccumulation Distribution->Bioaccumulation Metabolism->Elimination Metabolites Bioaccumulation->Elimination

Caption: Conceptual diagram of cyclic siloxane bioaccumulation pathways.

References

Validating the Purity of Synthesized Tetradecamethylcycloheptasiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Tetradecamethylcycloheptasiloxane (D7), a key component in various industrial and pharmaceutical applications, requires rigorous purity validation to ensure product quality and safety. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized D7, alongside a comparison with common alternatives. Experimental data and detailed protocols are presented to assist researchers in establishing robust quality control processes.

Analytical Approaches to Purity Validation

The purity of this compound is primarily determined by identifying and quantifying residual starting materials, byproducts, and other related impurities. The most common impurities are other cyclic volatile methyl siloxanes (cVMS) such as D4, D5, and D6, as well as linear siloxanes.[1][2][3] The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[1] It is highly sensitive and specific, making it ideal for detecting trace impurities in synthesized D7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ²⁹Si NMR can be employed to characterize the synthesized D7 and identify impurities based on their unique chemical shifts.

Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and mass-to-charge ratio of ions.Interaction of atomic nuclei with an external magnetic field.
Information Provided Separation of components, identification based on mass spectra and retention times.Detailed structural information, including the chemical environment of protons (¹H) and silicon (²⁹Si) atoms.
Primary Use in D7 Analysis Quantification of D7 and identification of volatile impurities (e.g., D4, D5, D6, linear siloxanes).Structural confirmation of D7, identification and semi-quantitative analysis of impurities.
Sample Preparation Dilution in a suitable solvent (e.g., acetone, hexane).Dissolution in a deuterated solvent (e.g., CDCl₃).
Advantages High sensitivity and specificity for volatile compounds. Excellent for quantifying trace impurities.Provides unambiguous structural information. Non-destructive.
Limitations May not be suitable for non-volatile impurities. Requires reference standards for absolute quantification.Lower sensitivity compared to GC-MS. May be less effective for complex mixtures without 2D techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify volatile impurities in synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: SH-RxiTM - 5 Sil MS (30 m, 0.25 mm I.D., 0.25 µm) or equivalent.[4]

Reagents:

  • Acetone (GC grade) or Hexane (GC grade).

  • Helium (carrier gas).

  • This compound sample.

  • Standards for D4, D5, D6, and other potential linear siloxanes.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized D7 in acetone.

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C for 3 minutes, ramp up to 250°C at a rate of 10°C/min, and hold for 14 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.32 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 220°C.

    • Electron Ionization: 70 eV.

    • Scan Range: 55 to 600 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the structure of synthesized this compound and identify structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher).

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized D7 sample in 0.5-0.7 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The methyl protons on the silicon atoms of D7 are expected to show a singlet peak around 0.1 ppm.

  • ²⁹Si NMR Acquisition:

    • Acquire a silicon-29 (B1244352) NMR spectrum. This will provide information about the different silicon environments in the sample. The ²⁹Si chemical shift for D7 is expected to be around -22 to -23 ppm.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different methyl groups, which can indicate the presence of impurities. Analyze the ²⁹Si NMR spectrum for the presence of signals corresponding to other cyclosiloxanes or linear siloxanes.

Data Presentation: Purity Analysis of Synthesized D7

Table 1: GC-MS Analysis of Synthesized this compound

CompoundRetention Time (min)Area (%)Identification
Octamethylcyclotetrasiloxane (D4)9.80.5Impurity
Decamethylcyclopentasiloxane (D5)11.51.2Impurity
Dodecamethylcyclohexasiloxane (D6)13.12.3Impurity
This compound (D7) 14.6 95.8 Product
Other linear siloxanesvarious0.2Impurity

Table 2: ¹H NMR Analysis of Synthesized this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentPurity Indication
~0.1singlet100Si-CH₃ (D7)Major product
Other minor peaksvarious<5Si-CH₃ (impurities)Presence of other siloxanes

Comparison with Alternatives

This compound is one of several cyclosiloxanes used in various applications. The choice of a specific cyclosiloxane often depends on its physical properties, such as volatility and viscosity. In some applications, particularly in cosmetics, there is a growing interest in non-siloxane alternatives due to regulatory and environmental concerns.[5][6][7][8][9]

Table 3: Comparison of this compound (D7) with Common Alternatives

ProductChemical ClassKey PropertiesCommon Applications
This compound (D7) Cyclic SiloxaneModerate volatility, good spreadingCosmetics, personal care products, lubricants[3]
Octamethylcyclotetrasiloxane (D4)Cyclic SiloxaneHigh volatility, low viscosityCleaning agents, personal care products
Decamethylcyclopentasiloxane (D5)Cyclic SiloxaneMedium volatility, excellent spreadingAntiperspirants, deodorants, hair care[6]
Dodecamethylcyclohexasiloxane (D6)Cyclic SiloxaneLow volatility, silky feelSkin care, hair care
C13-15 AlkaneHydrocarbonVolatile, light feelEmollient in cosmetics
Coco-Caprylate/CaprateEsterMedium spreading, good sensory profileEmollient in cosmetics[8]

Visualizing the Workflow and Relationships

To aid in understanding the processes involved in validating the purity of synthesized D7, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_data Data Interpretation synthesis Synthesis of D7 gcms GC-MS Analysis synthesis->gcms Sample nmr NMR Analysis synthesis->nmr Sample purity_assessment Purity Assessment gcms->purity_assessment impurity_profiling Impurity Profiling gcms->impurity_profiling nmr->purity_assessment nmr->impurity_profiling

Caption: Experimental workflow for D7 purity validation.

logical_relationship cluster_impurities Potential Impurities cluster_alternatives Alternatives D7 Synthesized This compound (D7) D4 D4 D7->D4 D5 D5 D7->D5 D6 D6 D7->D6 Linear Linear Siloxanes D7->Linear Other_Cyclo Other Cyclosiloxanes (D4, D5, D6) D7->Other_Cyclo Compare Non_Siloxane Non-Siloxane Emollients D7->Non_Siloxane Compare

Caption: Logical relationship between D7, its impurities, and alternatives.

References

A Comparative Performance Analysis: Tetradecamethylcycloheptasiloxane vs. Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, particularly within drug development and specialized industrial applications, the selection of appropriate silicone-based compounds is critical. This guide provides a detailed, objective comparison of the performance characteristics of two such compounds: Tetradecamethylcycloheptasiloxane (D7), a methyl-substituted cyclosiloxane, and Octaphenylcyclotetrasiloxane (OPCTS), a phenyl-substituted cyclosiloxane. This analysis is supported by a compilation of their physicochemical properties and outlines the experimental protocols for their evaluation.

Physicochemical Properties: A Tabulated Comparison

The fundamental properties of these two siloxanes dictate their suitability for different applications. The following tables summarize the key quantitative data available for each compound.

Table 1: General and Physical Properties

PropertyThis compound (D7)Octaphenylcyclotetrasiloxane (OPCTS)
Chemical Formula C₁₄H₄₂O₇Si₇[1]C₄₈H₄₀O₄Si₄[2][3]
Molecular Weight 519.08 g/mol [1]793.17 g/mol [4]
Appearance Colorless liquid[5]White solid[4]
Melting Point -32 °C[5]196 - 205 °C[3]
Boiling Point 151 °C @ 20 mmHg[5]332 °C @ 1 mmHg[3]
Density 0.9703 g/cm³[6]1.185 g/cm³[3]

Table 2: Optical and Solubility Properties

PropertyThis compound (D7)Octaphenylcyclotetrasiloxane (OPCTS)
Refractive Index 1.4020 - 1.4060[6]1.62[3]
Solubility in Water InsolubleInsoluble[3]
Solubility in Organic Solvents Soluble in benzene (B151609) (slightly), chloroform[5]Very faint turbidity in Toluene[3]

Performance Characteristics: A Comparative Overview

While direct, side-by-side experimental data under identical conditions is limited in publicly available literature, a qualitative and inferred quantitative comparison can be drawn based on the known effects of methyl versus phenyl substitution on the siloxane backbone.

Thermal Stability
Viscosity-Temperature Performance

The viscosity of silicone fluids changes with temperature. The Viscosity-Temperature Coefficient (VTC) is a measure of this change; a lower VTC indicates greater viscosity stability over a range of temperatures. Generally, dimethyl silicone fluids like those derived from D7 are known for their low VTC. However, some sources suggest that methyl phenyl silicone fluids have a higher VTC compared to their dimethyl counterparts of the same viscosity. This implies that the viscosity of OPCTS might be more sensitive to temperature changes than that of D7.

Dielectric Properties

Both methyl and phenyl substituted silicone fluids are excellent electrical insulators. They possess high dielectric strength and low dielectric constants. While specific comparative data for D7 and OPCTS is scarce, both are suitable for use as dielectric fluids. The choice between them for a specific application would likely depend on the thermal requirements of that application, with OPCTS being favored for higher temperature environments. The dielectric strength of this compound has been noted as a key property.[7][8]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key performance-related experiments.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the thermal decomposition profiles of this compound and Octaphenylcyclotetrasiloxane.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (platinum or ceramic)

  • Analytical balance

  • Inert gas supply (e.g., Nitrogen) and an oxidizing gas supply (e.g., Air)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the siloxane sample into a tared TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the desired gas (Nitrogen for inert atmosphere, Air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

  • Repeat the experiment for the other siloxane under identical conditions for a direct comparison.

Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of this compound at various temperatures to calculate the Viscosity-Temperature Coefficient (VTC). As Octaphenylcyclotetrasiloxane is a solid at room temperature, this protocol would apply to its molten state or to phenyl-substituted silicone fluids derived from it.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with precise temperature control (±0.02 °C)

  • Timer with a resolution of at least 0.1 seconds

  • Pipettes and suction bulb

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Equilibrate the constant temperature bath to the desired measurement temperature (e.g., 40 °C).

  • Charge the viscometer with a precise volume of the liquid siloxane sample.

  • Suspend the viscometer vertically in the constant temperature bath and allow it to thermally equilibrate for at least 30 minutes.

  • Using a suction bulb, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the timer as the meniscus of the liquid passes the upper timing mark and stop the timer as it passes the lower timing mark.

  • Repeat the flow time measurement at least twice. The flow times should agree within the specified tolerance of the method.

  • Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

  • Repeat the entire procedure at a different temperature (e.g., 100 °C).

  • Calculate the VTC using the formula: VTC = 1 - (viscosity @ 100°C / viscosity @ 40°C).

Refractive Index Measurement

Objective: To measure the refractive index of both siloxanes.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (e.g., sodium lamp)

  • Dropper or pipette

  • Lens cleaning tissue and solvent (e.g., isopropanol)

Procedure:

  • Turn on the refractometer and the light source.

  • Connect the constant temperature water circulator to the refractometer prisms and set it to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and an appropriate solvent. Allow the solvent to evaporate completely.

  • For this compound (liquid), place a few drops of the sample onto the surface of the refracting prism.

  • For Octaphenylcyclotetrasiloxane (solid), it must be melted to be measured as a liquid. Alternatively, a solution of known concentration in a suitable solvent can be prepared, though this will provide the refractive index of the solution, not the pure compound.

  • Close the prism assembly gently.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark region.

  • If a colored fringe is visible at the borderline, adjust the compensator dial to eliminate the color and sharpen the borderline.

  • Align the borderline precisely with the crosshairs in the eyepiece.

  • Read the refractive index from the instrument's scale.

Dielectric Strength Measurement (ASTM D149)

Objective: To determine the dielectric breakdown voltage and dielectric strength of the siloxane fluids.

Apparatus:

  • High-voltage AC power supply with a variable transformer

  • Test electrodes (e.g., two-inch diameter electrodes with edges rounded to a 1/8-inch radius)

  • Test cell capable of holding the liquid sample and the electrodes at a fixed distance

  • Voltage and current monitoring equipment

Procedure:

  • Clean and dry the test cell and electrodes thoroughly.

  • Set the electrodes within the test cell to a specific gap distance (e.g., 2.54 mm or 0.1 inches).

  • Fill the test cell with the siloxane fluid, ensuring the electrodes are fully submerged and there are no air bubbles.

  • Connect the high-voltage supply to the electrodes.

  • Apply the voltage at a uniform rate of rise (e.g., 500 V/s) until dielectric breakdown occurs, which is indicated by a sudden drop in voltage and an increase in current.[9]

  • Record the breakdown voltage.

  • Perform at least five breakdown measurements for each fluid, using a fresh sample for each test.

  • Calculate the average breakdown voltage.

  • Calculate the dielectric strength by dividing the average breakdown voltage by the electrode gap distance.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of the two siloxanes.

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis and Comparison D7_prep This compound (D7) (Liquid at RT) TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Decomposition Profile D7_prep->TGA Viscosity Viscosity Measurement (ASTM D445) - Kinematic Viscosity - Viscosity-Temperature Coefficient D7_prep->Viscosity Refractive_Index Refractive Index Measurement - Optical Properties D7_prep->Refractive_Index Dielectric Dielectric Strength (ASTM D149) - Electrical Insulation Performance D7_prep->Dielectric Solubility Solubility Assessment - Solvent Compatibility D7_prep->Solubility OPCTS_prep Octaphenylcyclotetrasiloxane (OPCTS) (Solid at RT, requires melting for some tests) OPCTS_prep->TGA OPCTS_prep->Viscosity OPCTS_prep->Refractive_Index OPCTS_prep->Dielectric OPCTS_prep->Solubility Data_Compilation Compile Quantitative Data into Tables TGA->Data_Compilation Viscosity->Data_Compilation Refractive_Index->Data_Compilation Dielectric->Data_Compilation Solubility->Data_Compilation Performance_Comparison Comparative Performance Evaluation Data_Compilation->Performance_Comparison

Caption: Workflow for the comparative analysis of siloxane performance.

Conclusion

The choice between this compound and Octaphenylcyclotetrasiloxane is fundamentally driven by the specific performance requirements of the intended application, particularly the thermal environment. Octaphenylcyclotetrasiloxane, with its phenyl substitutions, offers superior thermal stability, making it the preferred choice for high-temperature applications where material integrity is paramount. It also possesses a significantly higher refractive index. Conversely, this compound, a lower viscosity fluid at room temperature, may be more suitable for applications requiring good flow characteristics at ambient conditions and where extreme thermal stress is not a primary concern. For a definitive selection, it is highly recommended that researchers and drug development professionals conduct direct comparative studies using the detailed experimental protocols outlined in this guide to generate application-specific performance data.

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Tetradecamethylcycloheptasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic methods for elucidating the structure of Tetradecamethylcycloheptasiloxane (D7), a cyclic volatile methylsiloxane. We present experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a comparison with alternative analytical techniques.

This compound, with the chemical formula C₁₄H₄₂O₇Si₇, is a seven-membered ring structure composed of repeating dimethylsiloxane units.[1] Its unique properties make it a subject of interest in various scientific and industrial fields. Accurate structural confirmation is the foundation for understanding its behavior and potential applications.

Spectroscopic Analysis: A Multi-faceted Approach

The combination of NMR and IR spectroscopy provides a powerful toolkit for the structural elucidation of this compound. While NMR spectroscopy offers detailed information about the chemical environment of individual atoms, IR spectroscopy provides insights into the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the this compound ring, with all methyl groups being chemically equivalent, a single sharp resonance is expected in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a singlet in the region of δ 0.1-0.2 ppm. This chemical shift is characteristic of methyl protons attached to a silicon atom in a siloxane linkage.

¹³C NMR Spectroscopy: Similarly, the carbon-13 NMR spectrum is expected to display a single resonance for the methyl carbons, typically appearing in the range of δ 1.0-2.0 ppm. Although a specific spectrum with detailed chemical shifts for this compound is not publicly available in widespread databases, a ¹³C NMR spectrum is noted to be available through specialized commercial libraries.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands that are indicative of its siloxane structure. The key vibrational modes are associated with the Si-O-Si and Si-CH₃ groups.

A representative IR spectrum obtained from the NIST Chemistry WebBook shows the following characteristic absorption bands:

Wavenumber (cm⁻¹)AssignmentIntensity
~2965C-H stretch in CH₃Strong
~1260CH₃ symmetric deformation in Si-CH₃Strong
~1090 - 1020Si-O-Si asymmetric stretchVery Strong
~800Si-C stretch and CH₃ rock in Si-CH₃Strong

Data sourced from the NIST Chemistry WebBook.[3]

The very strong and broad Si-O-Si stretching band is a hallmark of siloxane compounds. The presence and position of these bands provide compelling evidence for the cyclic siloxane backbone and the methyl substituents.

Alternative Analytical Techniques: A Comparative Overview

While NMR and IR spectroscopy are primary methods for structural confirmation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on molecular weight and fragmentation patterns.High sensitivity and excellent for separation of volatile compounds.Isomeric compounds may not be distinguishable by mass spectrum alone.
Raman Spectroscopy Complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. The Si-O-Si symmetric stretch is typically observed as a strong band.Minimal sample preparation, not affected by water interference.Can be affected by fluorescence; may have lower sensitivity than IR for some functional groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the presence and chemical environment of the methyl groups.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum. Due to the expected simplicity of the spectrum, a standard single-pulse experiment is sufficient.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is recommended to obtain a single sharp peak for the methyl carbons.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the characteristic functional groups of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, transmission cell)

  • Solvent for cleaning (if necessary, e.g., hexane)

Procedure:

  • Ensure the sample stage or cell of the FTIR spectrometer is clean.

  • Acquire a background spectrum.

  • Apply a small amount of the liquid this compound sample to the ATR crystal or place it in the transmission cell.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Perform baseline correction and identify the major absorption bands.

  • Compare the obtained spectrum with a reference spectrum if available.

Analytical Workflow

The logical flow for confirming the structure of this compound using the described techniques is illustrated below.

G cluster_0 Spectroscopic Analysis cluster_1 Data Analysis cluster_2 Alternative Techniques Sample Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy Dissolve in CDCl3 IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Direct Application GC_MS GC_MS Sample->GC_MS Inject Raman_Spectroscopy Raman_Spectroscopy Sample->Raman_Spectroscopy Irradiate NMR_Data NMR_Data NMR_Spectroscopy->NMR_Data Acquire Spectra IR_Data IR_Data IR_Spectroscopy->IR_Data Acquire Spectrum Structure_Confirmation Structure_Confirmation NMR_Data->Structure_Confirmation ¹H: Singlet ~0.1-0.2 ppm ¹³C: Singlet ~1.0-2.0 ppm IR_Data->Structure_Confirmation Identify Key Bands: Si-O-Si, Si-CH3 MS_Data MS_Data GC_MS->MS_Data Obtain Mass Spectrum Raman_Data Raman_Data Raman_Spectroscopy->Raman_Data Obtain Raman Spectrum MS_Data->Structure_Confirmation Confirm Molecular Weight Raman_Data->Structure_Confirmation Confirm Si-O-Si Symmetric Stretch

Caption: Analytical workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of NMR and IR spectroscopy. The expected simplicity of the NMR spectra, with single peaks for the methyl protons and carbons, provides strong evidence for the symmetrical cyclic structure. This is further corroborated by the characteristic absorption bands in the IR spectrum, which confirm the presence of the siloxane backbone and methyl substituents. For further characterization and as orthogonal validation, techniques such as GC-MS and Raman spectroscopy can be employed to provide additional data on molecular weight and complementary vibrational information, respectively. The detailed protocols and comparative data presented in this guide offer a robust framework for the accurate and reliable structural elucidation of this important organosilicon compound.

References

The Environmental Footprint of Innovation: A Comparative Review of Chemically-Defined Viral Media Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the push for scientific advancement is increasingly coupled with a responsibility for environmental stewardship. The choice of cell culture media, a fundamental component of viral vector and vaccine production, presents a significant but often overlooked environmental impact. This guide offers a comparative analysis of the environmental footprint of different categories of chemically-defined viral media supplements (cVMS), providing a framework for informed, sustainable decision-making in the laboratory and beyond.

This guide categorizes cVMS based on the manufacturing processes of their key components, providing a qualitative and, where possible, quantitative comparison of their environmental impact.

Comparative Analysis of cVMS Components

The environmental impact of a cVMS is largely determined by the sourcing and manufacturing of its components. Key impact categories include energy consumption, greenhouse gas emissions (carbon footprint), water usage, and waste generation[4][5][6]. The following table summarizes the relative environmental impact of different production methods for common cVMS components.

Component CategoryProduction MethodRelative Carbon FootprintKey Environmental Considerations
Amino Acids Bio-synthetic (Fermentation)LowerRelies on carbohydrate feedstocks (e.g., glucose from corn), with associated land and water use. Energy is required for fermentation and purification[7][8].
Chemical SynthesisHigherOften reliant on petrochemical precursors. Can involve harsher solvents and catalysts[7].
Vitamins Bio-manufacturing (Fermentation)LowerCan significantly reduce the carbon footprint compared to chemical synthesis, as seen in the case of Vitamin A[9].
Chemical SynthesisHigherEnergy-intensive processes, often utilizing petrochemical-derived ingredients and solvents[6][10][11]. A generic vitamin premix has a carbon footprint of approximately 15 kg CO₂e/kg[12].
Recombinant Proteins Microbial Fermentation (e.g., E. coli)ModerateGenerally faster and less energy-intensive than mammalian cell culture, but may require complex purification processes[4][13].
(e.g., Growth Factors, Albumin)Mammalian Cell CultureHighHigh energy and water consumption for maintaining cell cultures and downstream processing. Generates significant bio-waste[4].
Plant-based Expression SystemsLowerCan offer a lower carbon footprint and reduced water usage compared to animal cell-based production.
Lipids Plant-derivedLowerSourcing from sustainable agriculture is key. Processing can still be energy-intensive.
SyntheticHigherProduction often involves petrochemical feedstocks and complex chemical reactions.

Methodologies for Environmental Impact Assessment

The gold standard for evaluating the environmental impact of a product is the Life Cycle Assessment (LCA) . An LCA provides a comprehensive analysis of the environmental burdens of a product from "cradle-to-grave," including raw material extraction, manufacturing, transportation, use, and disposal[14][15].

Experimental Protocol: Life Cycle Assessment of a cVMS

A detailed LCA of a cVMS would follow the ISO 14040/14044 standards and involve the four main phases depicted below.

cluster_LCA Life Cycle Assessment (LCA) Workflow goal Phase 1: Goal & Scope Definition - Define purpose and system boundaries - Select impact categories (e.g., carbon footprint, water use) inventory Phase 2: Life Cycle Inventory (LCI) - Collect data on all inputs/outputs (raw materials, energy, emissions, waste) goal->inventory impact Phase 3: Life Cycle Impact Assessment (LCIA) - Evaluate environmental significance - Classify and characterize impacts inventory->impact interpretation Phase 4: Interpretation - Analyze results - Identify hotspots - Formulate conclusions and recommendations impact->interpretation

A generalized workflow for a Life Cycle Assessment (LCA).

Key Factors Influencing the Environmental Impact of cVMS

The overall environmental footprint of a cVMS is a complex interplay of factors throughout its lifecycle. Sustainable practices in chemical and biopharmaceutical manufacturing, often referred to as "green chemistry," play a crucial role in mitigating this impact[16][17].

cluster_impacts Factors Contributing to the Environmental Impact of cVMS raw_materials Raw Material Acquisition impact_drivers Environmental Impact raw_materials->impact_drivers Petrochemical vs. Renewable Feedstocks manufacturing Manufacturing & Synthesis manufacturing->impact_drivers Energy Consumption (Source & Efficiency) manufacturing->impact_drivers Solvent Use & Waste Generation use_phase Use Phase & Disposal use_phase->impact_drivers Packaging Waste (Plastics, etc.) use_phase->impact_drivers Disposal of Single-Use Systems

References

Benchmarking Tetradecamethylcycloheptasiloxane-Based Polymers Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tetradecamethylcycloheptasiloxane (D7)-based polymers against established industry standards in drug delivery, including Polylactic-co-glycolic acid (PLGA), Polylactic acid (PLA), and Polyethylene glycol (PEG). Due to the limited availability of public data specifically on D7-based polymers for drug delivery applications, Polydimethylsiloxane (PDMS), a closely related and well-studied siloxane polymer, is used as a proxy for performance comparison in this guide. This document aims to offer a foundational understanding for researchers exploring novel silicone-based excipients.

Performance Benchmarking

The selection of a polymer for a drug delivery system is a critical decision influenced by its physicochemical properties, drug encapsulation efficiency, and subsequent release kinetics. The following tables provide a comparative overview of these key performance indicators.

Table 1: Comparative Physicochemical Properties of Polymers

PropertyThis compound (D7)-Based Polymer (PDMS as proxy)Polylactic-co-glycolic acid (PLGA)Polyethylene glycol (PEG)
Primary Degradation Mechanism Non-biodegradable in most applications; slow enzymatic degradation possible.Bulk hydrolysis of ester linkages.[1][2]Generally non-biodegradable; cleared by renal filtration for low MW.[3]
Degradation Products Inert silica, water, carbon dioxide.Lactic acid and glycolic acid.[2]Non-toxic oligomers and monomers.
Biocompatibility Generally considered highly biocompatible and inert.[1]Good biocompatibility; degradation products are natural metabolites.[2]Excellent biocompatibility and low immunogenicity.[4]
Solubility Hydrophobic; soluble in non-polar organic solvents.Soluble in a wide range of common solvents.Water-soluble; solubility varies with molecular weight.[3]
Mechanical Properties Elastomeric, flexible, and soft.Rigid and amorphous.Varies from viscous liquid to waxy solid depending on MW.[3]

Table 2: Comparative Drug Encapsulation Efficiency

Drug TypeThis compound (D7)-Based Polymer (PDMS as proxy)Polylactic-co-glycolic acid (PLGA)Polyethylene glycol (PEG)
Hydrophobic Drugs High encapsulation efficiency due to hydrophobic nature.High encapsulation efficiency, reported up to 88.4%.[5]Lower encapsulation for hydrophobic drugs unless modified.
Hydrophilic Drugs Low encapsulation efficiency without formulation enhancement.[6]Lower encapsulation efficiency, often requires formulation strategies like double emulsion.[6]High encapsulation capacity for hydrophilic molecules.
Biologics (Proteins, Peptides) Can be challenging due to potential for denaturation at interfaces.Encapsulation is possible but can be affected by the manufacturing process.Commonly used for conjugating and delivering biologics to improve stability.

Table 3: Comparative Drug Release Kinetics

Release CharacteristicThis compound (D7)-Based Polymer (PDMS as proxy)Polylactic-co-glycolic acid (PLGA)Polyethylene glycol (PEG)
Release Mechanism Primarily diffusion-controlled.[7]Biphasic: initial burst release followed by sustained release driven by polymer degradation.[5]Primarily diffusion-controlled for non-covalent encapsulation.
Initial Burst Release Generally low due to the non-porous nature of the matrix.Often significant, especially for drugs adsorbed on the surface.[5]Can be high, depending on the formulation.
Release Duration Can be tailored for long-term, sustained release over weeks to months.Tunable from days to months by altering the lactide-to-glycolide ratio and molecular weight.[8]Typically provides shorter release durations unless part of a larger, degrading matrix.
Release Profile Can achieve near zero-order release kinetics for some drugs.[7]Follows a combination of diffusion and degradation-controlled release.[5]Often follows Fickian diffusion.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of polymer performance in drug delivery systems.

Biocompatibility Testing (ISO 10993)

Biocompatibility is a critical parameter for any material intended for medical use. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices and materials.

1. Cytotoxicity (ISO 10993-5):

  • Objective: To assess the potential of the polymer to cause cell death.
  • Method:
  • Prepare extracts of the test polymer in a cell culture medium (e.g., MEM) at 37°C for 24 hours.
  • Culture a monolayer of L929 mouse fibroblast cells.
  • Replace the culture medium with the polymer extract and incubate for 48 hours.
  • Assess cell viability using a quantitative assay such as the MTT assay, which measures mitochondrial activity.
  • A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

2. Sensitization (ISO 10993-10):

  • Objective: To determine the potential of the polymer to cause an allergic or hypersensitivity reaction.
  • Method (Guinea Pig Maximization Test):
  • Induce sensitization in guinea pigs by intradermal injection of a polymer extract with an adjuvant.
  • After one week, apply a topical patch of the polymer extract to the same animals.
  • After 24-48 hours, observe the skin for signs of a sensitization reaction (erythema and edema) and score according to the Magnusson-Kligman scale.

3. Intracutaneous Irritation (ISO 10993-10):

  • Objective: To evaluate the potential of the polymer to cause local irritation.
  • Method:
  • Inject a polymer extract intracutaneously into rabbits.
  • Observe the injection sites at 24, 48, and 72 hours for signs of erythema and edema.
  • Score the reactions and compare them to a negative control.

Drug Encapsulation Efficiency Determination

Objective: To quantify the amount of drug successfully encapsulated within the polymer matrix.

Method:

  • Prepare drug-loaded microparticles or nanoparticles using a suitable method (e.g., emulsion-solvent evaporation for PLGA, or a dispersion method for silicone-based polymers).

  • Separate the encapsulated drug from the free, unencapsulated drug. This can be achieved by centrifugation of the particle suspension and collection of the supernatant.

  • Quantify the amount of free drug in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymer matrix in a simulated physiological environment.

Method:

  • Accurately weigh a known amount of the drug-loaded polymer formulation.

  • Place the formulation in a dissolution vessel containing a known volume of a physiologically relevant release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the system at a constant temperature (typically 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Biocompatibility_Testing_Workflow cluster_0 ISO 10993 Biocompatibility Assessment start Material Selection: This compound-based Polymer cytotoxicity Cytotoxicity Test (ISO 10993-5) - In vitro cell culture (L929) - MTT Assay start->cytotoxicity sensitization Sensitization Test (ISO 10993-10) - Guinea Pig Maximization Test start->sensitization irritation Irritation Test (ISO 10993-10) - Intracutaneous injection in rabbits start->irritation evaluation Data Analysis and Evaluation cytotoxicity->evaluation sensitization->evaluation irritation->evaluation pass Biocompatible evaluation->pass Pass fail Not Biocompatible evaluation->fail Fail

Caption: Workflow for Biocompatibility Testing.

Encapsulation_Efficiency_Workflow cluster_1 Drug Encapsulation Efficiency Determination prep Prepare Drug-Loaded Polymer Nanoparticles separation Separate Free Drug from Encapsulated Drug (e.g., Centrifugation) prep->separation supernatant Collect Supernatant (contains free drug) separation->supernatant pellet Collect Pellet (contains encapsulated drug) separation->pellet analysis Quantify Free Drug in Supernatant (UV-Vis/HPLC) supernatant->analysis calculation Calculate Encapsulation Efficiency (%) analysis->calculation result Report Encapsulation Efficiency calculation->result

Caption: Workflow for Encapsulation Efficiency.

Drug_Release_Workflow cluster_2 In Vitro Drug Release Study setup Place Drug-Loaded Polymer in Dissolution Medium (37°C) sampling Withdraw Samples at Predetermined Time Points setup->sampling replace Replenish with Fresh Medium sampling->replace analysis Analyze Drug Concentration in Samples (HPLC/UV-Vis) sampling->analysis replace->sampling plotting Plot Cumulative Drug Release vs. Time analysis->plotting kinetics Determine Release Kinetics plotting->kinetics

Caption: Workflow for In Vitro Drug Release Study.

References

Guide to Inter-laboratory Performance of Tetradecamethylcycloheptasiloxane (D7) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Tetradecamethylcycloheptasiloxane (D7), a cyclic volatile methylsiloxane (cVMS). Due to the limited availability of direct inter-laboratory comparison studies for D7, this document leverages data from studies on closely related cVMS compounds (D4, D5, and D6) to provide an objective performance comparison for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize quantitative performance data from inter-laboratory studies and method validation reports for cyclic volatile methylsiloxanes. These values can be considered indicative of the performance expected for D7 analysis under similar conditions.

Table 1: Inter-laboratory Comparison of Method Detection Limits (MDLs) for cVMS in Rainbow Trout Tissue

CompoundAverage MDL (ng/g wet weight)
Octamethylcyclotetrasiloxane (D4)2.4[1]
Decamethylcyclopentasiloxane (D5)2.3[1]
Dodecamethylcyclohexasiloxane (D6)1.8[1]

Table 2: Typical Method Performance for cVMS in Consumer and Environmental Samples

ParameterMatrixAnalytical MethodReported Value
Limit of Quantification (LOQ)Silicone & Greaseproof PaperHS-GC-MS0.010 mg/kg[2]
Reporting LimitPersonal Care ProductsGC-FID~0.1% by weight[3]
Z-ScoresRainbow Trout HomogenateVarious GC-MSGenerally between -2 and 2[1]

Note: Z-scores between -2 and +2 are generally considered satisfactory in proficiency testing, indicating that the laboratory's results are within two standard deviations of the consensus mean.[4]

Experimental Protocols

The quantification of D7 and other cVMS typically involves extraction from the sample matrix followed by instrumental analysis. The following protocols are generalized from established methods for cVMS analysis.[3][5]

1. Sample Preparation: Emulsion Break and Liquid-Liquid Extraction (for Personal Care Products)

  • Objective: To isolate the non-polar siloxane compounds from the complex matrix of personal care products.[3]

  • Procedure:

    • An aliquot of the personal care product is mixed with a solvent to break the emulsion.

    • The mixture is then subjected to liquid-liquid extraction to separate the non-polar phase containing the cVMS.

    • The non-polar phase is collected and may be treated with a silylation reagent to prevent in-situ formation of cyclic siloxanes during analysis.[3]

    • An internal standard is added before instrumental analysis for accurate quantification.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify the individual cVMS compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is a common analytical setup.[6]

  • Typical GC Conditions:

    • Injector: Split/splitless inlet.

    • Column: A non-polar or mid-polar capillary column is typically used for the separation of cVMS.

    • Oven Temperature Program: A temperature ramp is employed to elute the cVMS based on their boiling points.

    • Carrier Gas: Helium or hydrogen.

  • Typical MS Conditions:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity, targeting characteristic ions of the cVMS.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound (D7) and other cyclic volatile methylsiloxanes.

Experimental Workflow for cVMS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Biota, Consumer Product) Extraction Extraction (e.g., Solvent Extraction) Sample->Extraction Matrix Isolation Cleanup Sample Cleanup (e.g., Gel Permeation Chromatography) Extraction->Cleanup Impurity Removal Concentration Concentration Cleanup->Concentration InternalStandard Addition of Internal Standard Concentration->InternalStandard GC Gas Chromatography (GC) Separation InternalStandard->GC MS Mass Spectrometry (MS) Detection & Identification GC->MS Quantification Quantification MS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Generalized experimental workflow for the analysis of cyclic volatile methylsiloxanes (cVMS).

References

Validating the Inertness of Tetradecamethylcycloheptasiloxane in Specific Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reaction medium is a critical parameter in chemical synthesis and drug development, directly impacting reaction efficiency, product purity, and overall process safety. While traditional organic solvents have long been the mainstay, concerns over their environmental impact and potential for side reactions have driven the search for greener and more inert alternatives. Tetradecamethylcycloheptasiloxane (D7), a cyclic volatile methyl siloxane, has emerged as a promising candidate due to its purported chemical inertness and unique physical properties. This guide provides an objective comparison of D7's performance with common alternative solvents, supported by available data and detailed experimental protocols for its validation.

Comparative Performance Analysis

The inertness of a solvent is its ability to participate in a chemical reaction to a negligible extent. While D7 is generally considered to be chemically stable, its performance can be influenced by specific reaction conditions. The following tables summarize the known reactivity of siloxanes and provide a comparative overview of D7 against common solvents like Toluene and Tetrahydrofuran (THF).

Table 1: General Reactivity of Siloxanes

Reaction TypeDescriptionPotential for Reactivity with this compound (D7)
Hydrolysis Cleavage of the Si-O-Si bond by water to form silanols (Si-OH).Can occur in the presence of strong acids or bases, or at elevated temperatures.[1]
Condensation Reaction of silanols to form larger siloxane chains.Primarily a concern if hydrolysis has occurred.
Alkylation/Arylation Reaction with organometallic reagents (e.g., Grignard, organolithium).Generally considered inert, but reactivity can be observed under harsh conditions.
Ring-Opening Polymerization Can be initiated by strong acids or bases, leading to the formation of silicone polymers.A potential side reaction under specific catalytic conditions.

Table 2: Comparative Performance in Common Organic Reactions

Reaction TypeThis compound (D7) & other Volatile Methyl Siloxanes (VMS)TolueneTetrahydrofuran (THF)Key Considerations
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Generally lower yields reported for some VMS due to low catalyst solubility.[2]Good solvent for many cross-coupling reactions.Commonly used, but can coordinate to the metal center, affecting catalysis.Catalyst solubility is a critical factor for reaction efficiency in siloxane solvents.
Grignard Reactions Generally considered a suitable alternative to ethereal solvents.Not typically used as it does not effectively solvate the Grignard reagent.The standard solvent for Grignard reagent formation and reaction.The ether linkages in THF are crucial for stabilizing the Grignard reagent. Siloxanes lack this functionality but can still be effective.
Lithiation Reactions Limited data available, but potential for reaction with strong organolithium bases.Commonly used for directed ortho-metalation and other lithiation reactions.A common solvent for lithiation, but can be deprotonated by strong bases.The acidity of the solvent's protons is a key factor in its compatibility with strong bases.

Table 3: Physical and Safety Profile Comparison

PropertyThis compound (D7)TolueneTetrahydrofuran (THF)
Boiling Point (°C) ~285110.666
Melting Point (°C) -32-95-108.4
Density (g/mL at 20°C) 0.9660.8670.889
Flash Point (°C) 1214-14
Key Hazards Generally considered low toxicity.Flammable, toxic, environmental hazard.Highly flammable, peroxide-former, irritant.

Experimental Protocols for Validating Inertness

To rigorously validate the inertness of D7 for a specific application, a series of well-defined experiments are recommended. These protocols are designed to detect any potential degradation of the solvent or the formation of solvent-derived impurities.

Experimental Workflow for Inertness Validation

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion start Select Reaction Conditions (Reagents, Temperature, Time) prep_D7 Prepare D7 Sample start->prep_D7 prep_control Prepare Control Solvent Samples (e.g., Toluene, THF) start->prep_control run_reaction Run Reaction in D7 prep_D7->run_reaction run_blank_D7 Run Blank Experiment (D7 + Reagents, no substrate) prep_D7->run_blank_D7 run_control Run Reaction in Control Solvents prep_control->run_control run_blank_control Run Blank Experiment (Control Solvent + Reagents, no substrate) prep_control->run_blank_control analyze_reaction Analyze Reaction Mixture (GC-MS, NMR) run_reaction->analyze_reaction run_control->analyze_reaction analyze_blank Analyze Blank Mixture (GC-MS, NMR) run_blank_D7->analyze_blank run_blank_control->analyze_blank compare Compare Results analyze_reaction->compare analyze_blank->compare assess Assess D7 Inertness (Degradation Products, Byproducts) compare->assess

Caption: Workflow for validating the inertness of this compound (D7).

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Objective: To identify and quantify any volatile degradation products of D7 or reaction byproducts formed from the solvent.

Methodology:

  • Sample Preparation:

    • Prepare a standard solution of D7 in a highly inert solvent (e.g., hexane) at a known concentration.

    • Set up the target reaction using D7 as the solvent.

    • After the reaction is complete, take an aliquot of the reaction mixture and dilute it with the same inert solvent used for the standard.

    • Prepare a "blank" sample containing D7 and all reagents except the starting material, subjected to the same reaction conditions.

  • GC-MS Analysis:

    • Column: Use a low-bleed, non-polar capillary column (e.g., DB-1ms or equivalent).

    • Injection: Use a split/splitless injector. Optimize the split ratio to avoid column overloading.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all potential components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a wide mass range (e.g., m/z 30-600).

  • Data Analysis:

    • Analyze the chromatogram of the reaction mixture and the blank.

    • Compare the peaks present in the reaction sample to the D7 standard and the blank.

    • Identify any new peaks in the reaction mixture by searching their mass spectra against a library (e.g., NIST).

    • Quantify any identified degradation products or solvent-derived byproducts using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Objective: To detect any changes in the chemical structure of D7 that may not be volatile enough for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Acquire a ¹H and ¹³C NMR spectrum of pure D7 in a deuterated solvent (e.g., CDCl₃) as a reference.

    • Run the desired reaction in D7.

    • After the reaction, carefully remove all volatile and solid components from the reaction mixture to isolate the D7 solvent. This may involve distillation or filtration.

    • Prepare an NMR sample of the recovered D7 in the same deuterated solvent.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra of the recovered D7.

    • If significant changes are observed, consider acquiring 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation.

  • Data Analysis:

    • Compare the spectra of the recovered D7 with the reference spectrum of pure D7.

    • Look for the appearance of new signals or changes in the chemical shifts and coupling constants of the original D7 signals.

    • Integrate the signals to quantify the extent of any degradation.

Extractables and Leachables (E&L) Testing for Pharmaceutical Applications

Objective: To identify and quantify any chemical species that may migrate from D7 into a drug product formulation under storage or processing conditions.[3][4][5][6] This is particularly critical for ensuring the safety and stability of parenteral and ophthalmic drug products.

Methodology:

  • Simulation Study:

    • Choose a solvent or mixture of solvents that simulates the drug product formulation in terms of polarity and pH.

    • Place D7 in contact with the simulation solvent at a defined surface area-to-volume ratio.

    • Expose the system to accelerated conditions (e.g., elevated temperature) for a specified period to mimic long-term storage.

  • Analytical Testing:

    • Analyze the simulation solvent for any leached compounds using a combination of analytical techniques:

      • GC-MS: For volatile and semi-volatile organic compounds.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.

      • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.

  • Toxicological Assessment:

    • Identify and quantify all detected leachables.

    • Conduct a toxicological risk assessment for each identified leachable to determine the potential impact on patient safety.

Conclusion

This compound (D7) presents a compelling profile as an inert reaction medium, particularly for applications where solvent reactivity is a concern and a higher boiling point is advantageous. Its favorable safety profile compared to traditional aromatic and ethereal solvents makes it an attractive option in the context of green chemistry and pharmaceutical manufacturing.

However, the assertion of its complete inertness is context-dependent. As the data suggests, factors such as catalyst solubility and extreme reaction conditions can influence its performance. Therefore, for critical applications, especially in drug development and manufacturing, a thorough validation of D7's inertness under specific reaction and storage conditions is not only recommended but essential. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to conduct such validations, ensuring the quality, safety, and integrity of their chemical processes and products.

References

Comparative analysis of the synthesis efficiency of cyclic siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary methods for synthesizing cyclic siloxanes, specifically focusing on the efficiency of producing valuable cyclic monomers such as hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (B1670010) (D5). The selection of an appropriate synthetic route is critical in research and development, impacting yield, purity, and scalability. This document outlines the predominant synthesis methodologies, presents available quantitative data for comparison, and provides detailed experimental protocols.

Introduction to Cyclic Siloxane Synthesis

Cyclic siloxanes are fundamental building blocks in silicone chemistry, serving as key monomers for the synthesis of a vast array of silicone polymers with diverse applications in materials science, medicine, and pharmaceuticals. The two principal industrial methods for the production of cyclic siloxanes are the hydrolysis and condensation of dichlorodimethylsilane (B41323) and the depolymerization of polysiloxanes. The efficiency and selectivity of these methods toward specific ring sizes are influenced by reaction conditions, offering pathways to either a mixture of cyclics or a more targeted distribution.

Comparative Analysis of Synthesis Methods

The synthesis of cyclic siloxanes is primarily achieved through two distinct routes: the hydrolysis of dichlorodimethylsilane, which produces a mixture of linear and cyclic siloxanes, and the depolymerization of polysiloxanes, which can be tailored to yield specific cyclic compounds.

Hydrolysis of Dichlorodimethylsilane

The hydrolysis of dichlorodimethylsilane is a cornerstone of the silicone industry. This process involves the reaction of dichlorodimethylsilane with water, leading to the formation of silanols which then undergo intermolecular and intramolecular condensation to produce a mixture of linear and cyclic siloxanes.[1][2][3] While this method is widely used for the bulk production of siloxanes, controlling the selectivity towards a specific cyclic siloxane (e.g., D3, D4, or D5) is challenging. The reaction typically yields a distribution of cyclic oligomers, with D4, D5, and D6 being the major cyclic products. The precise distribution is sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts.

Depolymerization of Polysiloxanes

An alternative and increasingly relevant method for synthesizing cyclic siloxanes is the depolymerization of linear or cross-linked polysiloxanes. This approach is not only a key strategy for silicone recycling but also a viable route for producing high-purity cyclic monomers. The process typically involves heating the polymer in the presence of a catalyst, such as a strong acid or base, or more recently, fluoride (B91410) ions.[4][5] This method can offer high efficiency, with some catalytic systems achieving complete depolymerization in as little as 30 minutes.[4] The product distribution can be influenced by the choice of catalyst and reaction conditions, often favoring the thermodynamically stable D4, D5, and D6 rings.[6]

Quantitative Data on Synthesis Efficiency

The following tables summarize the available quantitative data on the efficiency and selectivity of the different synthesis methods for cyclic siloxanes.

Table 1: Synthesis of Cyclic Siloxanes via Hydrolysis of Dichlorodimethylsilane

ProductYield/SelectivityReaction ConditionsReference
Mixture of cyclic and linear siloxanesHydrolysate contains approximately 50% cyclic and 50% linear oligomers.Not specified[7]
D3, D4Formed during hydrolysis.Neutral conditions, dichloromethane (B109758) solvent.[1]
D3, D4Produced from hydrolyzed dichloromethylsilane.Not specified[2]

Note: Specific quantitative data on the distribution of D3, D4, and D5 from the hydrolysis of dichlorodimethylsilane under varied conditions is not extensively available in the reviewed literature. The reaction generally produces a mixture of cyclic oligomers.

Table 2: Synthesis of Cyclic Siloxanes via Depolymerization of Polysiloxanes

Starting MaterialCatalystProduct DistributionReaction TimeReference
Polydimethylsiloxane (B3030410)Fluoride ionsPrimarily D4, D5, and D6As little as 30 min[4][5]
D4Fluoride ions51% D4, 32% D5, 17% D6Not specified[6]
D6Fluoride ions64% D4, 36% D5Not specified[6]

Experimental Protocols

Protocol 1: Hydrolysis of Dichlorodimethylsilane

This protocol provides a general procedure for the laboratory-scale hydrolysis of dichlorodimethylsilane to a mixture of cyclic and linear siloxanes.

Materials:

  • Dichlorodimethylsilane (Si(CH3)2Cl2)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Deionized water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a fume hood, dissolve dichlorodimethylsilane in an equal volume of dichloromethane in a reaction flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of water to the stirred solution from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer with water to remove residual acid, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The resulting mixture of linear and cyclic siloxanes can be separated by fractional distillation under reduced pressure to isolate specific cyclic fractions (D3, D4, D5, etc.).

Protocol 2: Depolymerization of Polydimethylsiloxane using a Fluoride Catalyst

This protocol describes the depolymerization of polydimethylsiloxane to cyclic siloxanes using a fluoride catalyst at room temperature.[8]

Materials:

  • Polydimethylsiloxane (linear or cross-linked)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Tetrabutylammonium Difluorotriphenylsilicate (TBAT)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable high-swell solvent

  • Calcium chloride (CaCl2) for quenching

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Dissolve the polydimethylsiloxane in the chosen solvent (e.g., THF) in the reaction vessel. A typical ratio is 1:10 polymer mass to solvent volume.[9]

  • Add a catalytic amount of the fluoride source (e.g., 0.5 mol% TBAT) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by observing the decrease in viscosity. Complete depolymerization can occur in as little as 30 minutes.[8]

  • To stop the reaction, add an excess of a quenching agent like calcium chloride to remove the active fluoride ions.

  • Stir for an additional hour, then filter the mixture to remove the solid quench products.

  • The solvent can be removed under reduced pressure to yield the mixture of cyclic siloxanes.

  • The resulting mixture of cyclic siloxanes (primarily D4, D5, and D6) can be analyzed and separated by fractional distillation.

Visualizing Synthesis Pathways

The following diagrams illustrate the chemical pathways for the synthesis of cyclic siloxanes.

Hydrolysis_Condensation Dichlorodimethylsilane Dichlorodimethylsilane Si(CH₃)₂Cl₂ Silanediol Dimethylsilanediol Si(CH₃)₂(OH)₂ Dichlorodimethylsilane->Silanediol Hydrolysis Water Water H₂O Water->Silanediol Linear_Oligomers Linear Polysiloxanes Silanediol->Linear_Oligomers Intermolecular Condensation Cyclic_Oligomers Cyclic Siloxanes (D3, D4, D5, etc.) Silanediol->Cyclic_Oligomers Intramolecular Condensation

Caption: Hydrolysis and Condensation Pathway.

Depolymerization Polysiloxane Polydimethylsiloxane [-Si(CH₃)₂-O-]n Cyclic_Siloxanes Cyclic Siloxanes (D4, D5, D6) Polysiloxane->Cyclic_Siloxanes Depolymerization Catalyst Fluoride Catalyst (e.g., TBAF) Catalyst->Cyclic_Siloxanes

Caption: Depolymerization Pathway.

Conclusion

The synthesis of cyclic siloxanes can be efficiently achieved through two primary methods: the hydrolysis of dichlorodimethylsilane and the depolymerization of polysiloxanes. The hydrolysis route is a well-established industrial process that produces a mixture of linear and cyclic products. While it is a robust method for large-scale production, achieving high selectivity for a specific cyclic siloxane is a significant challenge.

In contrast, the depolymerization of polysiloxanes, particularly with the use of modern fluoride catalysts, presents a highly efficient and potentially more selective route to obtaining cyclic monomers, primarily D4, D5, and D6. This method has the added advantage of being a key technology for the chemical recycling of silicone waste.

The choice of synthesis method will ultimately depend on the specific requirements of the application, including the desired purity of the cyclic siloxane, the required scale of production, and considerations of cost and environmental impact. For researchers requiring high-purity cyclic monomers for controlled polymer synthesis, depolymerization offers a promising and increasingly accessible methodology.

References

Safety Operating Guide

Proper Disposal of Tetradecamethylcycloheptasiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of Tetradecamethylcycloheptasiloxane, a silicone-based compound, emphasizing safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves and tightly fitting safety goggles, should be worn to avoid contact with skin and eyes.[1][2][3] In case of a spill, prevent the substance from entering drains and collect it using an absorbent material.[1][3] The collected material should be promptly placed in a suitable, closed container for disposal.[1][4]

Summary of Key Safety and Physical Data

The following table summarizes essential quantitative data for this compound, critical for safe handling and storage.

PropertyValue
Molecular Weight 519.08 g/mol
Physical State Liquid (Clear, Colorless to Almost Colorless)
Melting Point -32°C
Boiling Point 151°C / 2.7kPa
Relative Density 0.97
Kinematic Viscosity 7.57 mm²/s (at 40°C)
Dynamic Viscosity 7.8 mPa·s (at 38°C)

Source: TCI Chemicals Safety Data Sheet[3][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through controlled incineration.[1][2][6] Discharging this chemical into sewer systems or the environment must be strictly avoided.[1][2]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

  • Licensed Disposal:

    • The material should be disposed of by removal to a licensed chemical destruction plant.[1][2]

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[1][2]

    • Engage a certified hazardous waste disposal contractor to handle the transportation and final disposal in accordance with all local, state, and federal regulations.[6]

  • Disposal of Contaminated Packaging:

    • Containers that held this compound can be triple-rinsed (or the equivalent).[1][2]

    • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1][2]

    • Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1][2]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.

Tetradecamethylcycloheptasiloxane_Disposal start Start: Waste This compound spill Accidental Spill? start->spill packaging Empty Container? start->packaging collect_waste Collect in a suitable, closed container licensed_disposal Dispose via licensed chemical destruction plant or controlled incineration collect_waste->licensed_disposal spill->collect_waste No contain_spill Contain spill and collect with absorbent material spill->contain_spill Yes contain_spill->collect_waste end End of Process licensed_disposal->end packaging->collect_waste No, contains residue triple_rinse Triple rinse container packaging->triple_rinse Yes recycle Recycle or Recondition triple_rinse->recycle landfill Puncture and dispose in sanitary landfill triple_rinse->landfill

Disposal workflow for this compound.

References

Navigating the Safe Handling of Tetradecamethylcycloheptasiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Tetradecamethylcycloheptasiloxane, a common ingredient in various industrial and consumer products. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure and ensure safety. The following table summarizes the recommended PPE and safety protocols.

Area of Protection Required PPE/Action Specifications and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for handling siloxanes.[3][4] Gloves must be inspected before use.[1]
Lab coat or impervious clothingFire/flame resistant clothing is also advised.[1][2]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]
Handling Well-ventilated areaUse local exhaust ventilation to control the generation of vapors or mists.[1][5]
Storage Tightly closed containerStore in a dry, cool, and well-ventilated place away from incompatible materials like oxidizing agents.[1][5][6]

Operational Plan: From Handling to Disposal

A systematic workflow is crucial for the safe management of this compound in a laboratory setting. The following diagram illustrates the key steps, from initial preparation to final disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal A Don Appropriate PPE B Work in a Well-Ventilated Area A->B C Dispense and Use Chemical B->C D Avoid Contact with Skin and Eyes C->D E Clean Spills Immediately D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Dispose of Chemical Waste via Licensed Contractor G->H I Triple-Rinse Empty Containers G->I J Dispose of Contaminated PPE G->J

Caption: Workflow for handling and disposal.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a critical step in the chemical management lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Chemical Waste:

  • This compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Container Disposal:

  • Empty containers should be triple-rinsed (or equivalent).[1]

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration.[1]

Contaminated Materials:

  • Any materials, such as gloves or absorbent pads, that come into contact with this compound should be collected in suitable, closed containers for disposal.[1][7]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

By adhering to these guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecamethylcycloheptasiloxane
Reactant of Route 2
Tetradecamethylcycloheptasiloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.